Product packaging for 4-Oxopentyl formate(Cat. No.:CAS No. 63305-45-3)

4-Oxopentyl formate

Cat. No.: B3055181
CAS No.: 63305-45-3
M. Wt: 130.14 g/mol
InChI Key: UUGPQIGKAFRSKA-UHFFFAOYSA-N
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Description

4-Oxopentyl formate (CAS 63305-45-3) is a chemical compound with the molecular formula C 6 H 10 O 3 and a molecular weight of 130.14 g/mol . Its structure features both ketone and ester functional groups, as represented by the SMILES notation O=COCCCC(C)=O . This compound is recognized in research for its occurrence as a constituent of medicinal plants. It was identified via GC-MS analysis in the leaves of Morus alba L. (white mulberry), a plant studied for its potential anti-gout and anti-arthritis properties through network pharmacology approaches . Furthermore, this compound has been detected in the chloroform-based fractions of Alstonia scholaris , a plant with documented traditional use that is under investigation for its potent anti-psoriatic activity in both in vitro and in vivo models . As such, this compound is of significant interest in the fields of phytochemistry and natural product research, where it serves as an analytical standard and a subject for investigating the mechanistic pathways of plant-based therapeutics. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B3055181 4-Oxopentyl formate CAS No. 63305-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63305-45-3

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-oxopentyl formate

InChI

InChI=1S/C6H10O3/c1-6(8)3-2-4-9-5-7/h5H,2-4H2,1H3

InChI Key

UUGPQIGKAFRSKA-UHFFFAOYSA-N

SMILES

CC(=O)CCCOC=O

Canonical SMILES

CC(=O)CCCOC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Oxopentyl formate is a bifunctional molecule containing both a ketone and a formate ester. Such structures can be valuable synthons in organic chemistry, serving as precursors for the synthesis of more complex molecules, including heterocycles and other pharmacologically relevant scaffolds. Due to the limited availability of published data on the direct synthesis of this compound, this guide proposes a robust and logical synthetic route based on well-established chemical transformations.

The proposed synthesis involves two key steps:

  • Synthesis of 4-Hydroxy-2-pentanone: This intermediate is prepared by the selective reduction of one of the carbonyl groups in 2,4-pentanedione (acetylacetone).

  • Formylation of 4-Hydroxy-2-pentanone: The secondary alcohol of the intermediate is then esterified using formic acid under acidic catalysis (Fischer-Speier esterification) to produce the final product, this compound.

Proposed Synthetic Pathway

The overall synthetic scheme is presented below. The initial step focuses on the chemoselective reduction of a diketone, followed by a classical esterification reaction.

Synthesis_Pathway start 2,4-Pentanedione reagents1 NaBH4, CeCl3·7H2O Methanol, 0 °C intermediate 4-Hydroxy-2-pentanone reagents2 Formic Acid (HCOOH) cat. H2SO4, Toluene, Reflux product This compound reagents1->intermediate Step 1: Selective Reduction reagents2->product Step 2: Fischer Esterification

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-pentanone

This procedure details the selective reduction of 2,4-pentanedione to 4-hydroxy-2-pentanone, a modification of the Luche reduction, which is known for its chemoselectivity in reducing ketones in the presence of other carbonyl groups.

Materials:

  • 2,4-Pentanedione (Acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-pentanedione (10.0 g, 0.1 mol) and cerium(III) chloride heptahydrate (37.2 g, 0.1 mol) in 100 mL of anhydrous methanol.

  • Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.89 g, 0.05 mol) in small portions over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous layer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 4-hydroxy-2-pentanone as a colorless liquid.

Step 2: Synthesis of this compound

This protocol describes the Fischer-Speier esterification of 4-hydroxy-2-pentanone with formic acid. A Dean-Stark apparatus is used to remove the water byproduct and drive the reaction to completion.

Materials:

  • 4-Hydroxy-2-pentanone

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask, add 4-hydroxy-2-pentanone (10.2 g, 0.1 mol), formic acid (5.5 g, 0.12 mol), and toluene (100 mL).

  • Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Slowly add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution to neutralize the excess acid. Swirl gently and release the pressure frequently.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow start Combine 4-hydroxy-2-pentanone, formic acid, and toluene in RBF add_catalyst Add catalytic H2SO4 start->add_catalyst reflux Heat to reflux with Dean-Stark apparatus add_catalyst->reflux monitor Monitor water collection (approx. 4-6 hours) reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete workup Quench & Neutralize with NaHCO3 (aq) cool->workup extract Separate organic layer and wash with NaHCO3 & brine workup->extract dry Dry over Na2SO4 and filter extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify product This compound purify->product

Figure 2: Experimental workflow for the formylation of 4-hydroxy-2-pentanone.

Predicted Quantitative Data

As of the date of this publication, experimental data for this compound is not available in public databases. The following table summarizes the predicted analytical data for the target compound based on standard values for similar chemical structures.

Parameter Predicted Value Notes
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Colorless to pale yellow liquidPredicted based on similar formate esters.
¹H NMR (CDCl₃) δ 8.05 (s, 1H, -OCHO)Chemical shifts are approximate.
δ 5.10 (m, 1H, -CH(OCHO)-)
δ 2.75 (dd, 1H, -COCH₂-)
δ 2.60 (dd, 1H, -COCH₂-)
δ 2.15 (s, 3H, -COCH₃)
δ 1.25 (d, 3H, -CH(OCHO)CH₃)
¹³C NMR (CDCl₃) δ 207.0 (C=O, ketone)Chemical shifts are approximate.
δ 160.5 (C=O, formate)
δ 70.0 (-CH(OCHO)-)
δ 50.0 (-COCH₂-)
δ 30.0 (-COCH₃)
δ 20.0 (-CH(OCHO)CH₃)
IR Spectroscopy ~1720-1740 cm⁻¹ (C=O stretch, ester)Strong, sharp peak.
~1715 cm⁻¹ (C=O stretch, ketone)Strong, sharp peak.
~1150-1200 cm⁻¹ (C-O stretch, ester)Strong peak.
~2900-3000 cm⁻¹ (C-H stretch, sp³)

Safety Considerations

  • 2,4-Pentanedione: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Formic acid: Corrosive. Causes severe skin burns and eye damage.

  • Sulfuric acid: Extremely corrosive. Causes severe skin burns and eye damage.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Follow all standard laboratory safety procedures.

Conclusion

This technical guide provides a comprehensive and plausible two-step synthetic route for the preparation of this compound. The methodology relies on established and reliable organic reactions, namely a selective Luche reduction and a Fischer-Speier esterification. The detailed protocols and predicted analytical data herein should serve as a valuable resource for researchers and scientists seeking to synthesize this compound or structurally related molecules. Further experimental validation is required to confirm the predicted yields and spectroscopic data.

An In-depth Technical Guide to the Chemical Properties of 4-Oxopentyl Formate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-oxopentyl formate and its close structural isomer, 4-oxopentan-2-yl formate. Due to the limited availability of specific data for this compound, this document focuses on the experimentally characterized and computationally documented properties of 4-oxopentan-2-yl formate, a readily accessible analogue. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

The nomenclature of "this compound" can be ambiguous. The most precise IUPAC name for a common structural isomer is 4-oxopentan-2-yl formate. This guide will primarily focus on this isomer.

Table 1: Chemical Identifiers of 4-Oxopentan-2-yl formate

IdentifierValue
IUPAC Name 4-oxopentan-2-yl formate[1]
Molecular Formula C₆H₁₀O₃[1]
SMILES CC(CC(=O)C)OC=O[1]
InChI InChI=1S/C6H10O3/c1-5(8)3-6(2)9-4-7/h4,6H,3H2,1-2H3[1]
InChIKey BMONFOKJQNQURI-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties of 4-Oxopentan-2-yl formate

PropertyValue
Molecular Weight 130.14 g/mol [1]
XLogP3 0.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 130.062994177 g/mol [1]
Topological Polar Surface Area 43.4 Ų
Heavy Atom Count 9

Synthesis of 4-Oxopentan-2-yl formate

The synthesis of 4-oxopentan-2-yl formate can be achieved through the esterification of 4-hydroxy-2-pentanone with formic acid. This reaction is typically acid-catalyzed.

General Experimental Protocol: Fischer Esterification

A general protocol for the synthesis of 4-oxopentan-2-yl formate via Fischer esterification is as follows:

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxy-2-pentanone (1.0 eq) and an excess of formic acid (2.0-3.0 eq).

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).

  • Reaction : Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid, and finally with brine.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by fractional distillation or column chromatography to yield pure 4-oxopentan-2-yl formate.

Synthesis_of_4_Oxopentan_2_yl_formate 4-hydroxy-2-pentanone 4-hydroxy-2-pentanone Reaction_Vessel Reaction Vessel (Reflux) 4-hydroxy-2-pentanone->Reaction_Vessel Formic acid Formic acid Formic acid->Reaction_Vessel H+ H+ H+->Reaction_Vessel catalyst Work-up Aqueous Work-up Reaction_Vessel->Work-up Purification Distillation / Chromatography Work-up->Purification 4-Oxopentan-2-yl_formate 4-Oxopentan-2-yl_formate Purification->4-Oxopentan-2-yl_formate

Synthesis workflow for 4-oxopentan-2-yl formate.

Spectroscopic Data

  • ¹H NMR : Protons on the carbon bearing the formate group would appear as a multiplet. The methyl protons adjacent to the carbonyl group would be a singlet, and the other methyl group would be a doublet. The methylene protons would exhibit complex splitting. The formate proton would be a singlet.

  • ¹³C NMR : The spectrum would show distinct peaks for the two carbonyl carbons (ketone and ester), the carbon attached to the oxygen of the ester, and the three other aliphatic carbons.

  • IR Spectroscopy : A strong absorption band corresponding to the C=O stretching of the ketone and another for the C=O stretching of the formate ester would be prominent. C-H stretching and bending vibrations would also be present.

  • Mass Spectrometry : The molecular ion peak would be observed, along with characteristic fragmentation patterns.

Reactivity and Potential Applications

Formate esters are known to participate in a variety of chemical transformations. The presence of a ketone functionality in 4-oxopentan-2-yl formate offers a site for further chemical modification.

Potential Signaling Pathways and Biological Activity

Currently, there is no documented evidence of this compound or its isomers being involved in specific biological signaling pathways. However, as a small, functionalized organic molecule, its potential for biological activity cannot be entirely ruled out and would require further investigation. Esters are common motifs in drug molecules, and the dual functionality of this compound could be of interest in medicinal chemistry for the synthesis of more complex molecules.

Potential_Relationships 4-Oxopentan-2-yl_formate 4-Oxopentan-2-yl_formate Chemical_Synthesis Chemical_Synthesis 4-Oxopentan-2-yl_formate->Chemical_Synthesis Precursor Medicinal_Chemistry Medicinal_Chemistry 4-Oxopentan-2-yl_formate->Medicinal_Chemistry Scaffold Drug_Development Drug_Development Chemical_Synthesis->Drug_Development Medicinal_Chemistry->Drug_Development

Logical relationship in drug development.

Conclusion

While specific experimental data for this compound is scarce, a comprehensive understanding of its closely related isomer, 4-oxopentan-2-yl formate, can be established through computational data and established principles of organic chemistry. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of this class of compounds, serving as a valuable starting point for researchers and professionals in the chemical and pharmaceutical sciences. Further experimental validation of the properties and reactivity of these molecules is warranted to fully explore their potential.

References

Spectroscopic Data for 4-Oxopentyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the spectroscopic characterization of 4-oxopentyl formate. However, a thorough search of scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this specific compound. This suggests that this compound is not a widely synthesized or characterized molecule.

In light of this, the following sections provide a detailed template of the expected spectroscopic data and the methodologies for its acquisition. To illustrate the format and type of information required, data for the plausible precursor, 4-hydroxy-2-pentanone , is included where available, and predicted data for this compound is provided based on established spectroscopic principles.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, alongside experimental data for its precursor, 4-hydroxy-2-pentanone, for comparative purposes. Mass spectrometry data outlines the expected fragmentation pattern for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH-1 (Formyl proton)
~5.0m1HH-4
~2.7t2HH-3
~2.2s3HH-6
~2.0m2HH-5

Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimations based on analogous structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~207C-2 (Ketone)
~161C-1 (Formyl carbonyl)
~68C-4
~45C-3
~30C-6
~20C-5

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimations based on analogous structures.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (alkane)
~1720StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1180StrongC-O stretch (ester)

Predictions are based on characteristic group frequencies.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
130[M]⁺ (Molecular Ion)
115[M - CH₃]⁺
85[M - OCHO]⁺
71[CH₃COCH₂CH₂]⁺
43[CH₃CO]⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard practices in organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the analyte (this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, 0 ppm) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum and integrate the signals.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz.

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

    • Processing is similar to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the neat liquid sample (this compound) directly onto the center of the ATR crystal.

  • Data Acquisition (FTIR):

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).

  • Ionization and Analysis (Electron Ionization - EI):

    • As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 4_hydroxy_2_pentanone 4-Hydroxy-2-pentanone Reaction Esterification 4_hydroxy_2_pentanone->Reaction Formylating_Agent Formylating Agent (e.g., Formic Acid) Formylating_Agent->Reaction 4_oxopentyl_formate This compound Reaction->4_oxopentyl_formate NMR NMR (¹H, ¹³C) 4_oxopentyl_formate->NMR Structure Elucidation IR FTIR 4_oxopentyl_formate->IR Functional Group Identification MS GC-MS 4_oxopentyl_formate->MS Molecular Weight & Fragmentation

Caption: Synthesis and Spectroscopic Analysis Workflow for this compound.

logical_relationship cluster_properties Molecular Properties cluster_data Spectroscopic Data Compound This compound Structure Chemical Structure Compound->Structure Functionality Functional Groups (Ester, Ketone) Compound->Functionality NMR_Data NMR Spectra (Chemical Shifts, Couplings) Structure->NMR_Data determines MS_Data Mass Spectrum (m/z values) Structure->MS_Data influences fragmentation IR_Data IR Spectrum (Absorption Bands) Functionality->IR_Data determines

Caption: Relationship between Molecular Properties and Spectroscopic Data.

An Inquiry into the Chemical Identity of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document addresses the request for an in-depth technical guide on 4-Oxopentyl formate. Despite extensive searches across chemical databases and scientific literature, it has been determined that this compound, also identified by its IUPAC name 4-oxopentan-2-yl formate, is not a well-documented compound. Consequently, a comprehensive technical guide containing detailed experimental protocols, extensive quantitative data, and established applications in drug development cannot be compiled from publicly available information at this time.

Our investigation did, however, successfully identify the compound in the PubChem database, providing key chemical identifiers and its structure. A critical piece of information, the CAS (Chemical Abstracts Service) registry number, is notably absent, which often indicates a compound that is not commercially available or has not been extensively studied.

Chemical Identification

While a dedicated technical whitepaper is not feasible, this section summarizes the available identifying information for 4-Oxopentan-2-yl formate.

IdentifierValueSource
PubChem CID 87572309[1]
IUPAC Name 4-oxopentan-2-yl formate[1]
Molecular Formula C6H10O3[1]
InChI InChI=1S/C6H10O3/c1-5(8)3-6(2)9-4-7/h4,6H,3H2,1-2H3[1]
InChIKey BMONFOKJQNQURI-UHFFFAOYSA-N[1]
SMILES CC(CC(=O)C)OC=O[1]

Chemical Structure

The chemical structure of 4-Oxopentan-2-yl formate is depicted below. This diagram was generated using the SMILES notation obtained from the PubChem database.

Figure 1: Chemical structure of 4-oxopentan-2-yl formate.

Conclusion and Future Outlook

The absence of a CAS number and the scarcity of published data on this compound strongly suggest that this compound is either novel or has not been the subject of significant research. For professionals in drug development and other scientific fields, this presents both a challenge and an opportunity. The lack of existing information means that any investigation into its synthesis, properties, and potential applications would be breaking new ground.

Further research would be required to:

  • Develop a reliable synthesis protocol for this compound.

  • Characterize its physicochemical properties (e.g., melting point, boiling point, solubility, spectral data).

  • Assess its biological activity and potential toxicological profile.

Without this fundamental data, any discussion of its role in signaling pathways or as a therapeutic agent would be purely speculative. We recommend that researchers interested in this compound begin with exploratory synthesis and characterization studies.

References

An In-depth Technical Guide to the Synthesis of γ-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core methodologies for the synthesis of γ-keto esters, crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. This document details several key synthetic strategies, including gold-catalyzed hydration, photocatalytic hydroacylation, Michael additions, and Friedel-Crafts acylation. For each method, a detailed experimental protocol is provided, alongside quantitative data on substrate scope and reaction yields to facilitate comparison and application in a research and development setting.

Gold(III)-Catalyzed Hydration of 3-Alkynoates

The gold-catalyzed hydration of alkynes represents a highly efficient and atom-economical approach to the synthesis of carbonyl compounds. In the context of γ-keto ester synthesis, the Au(III)-catalyzed hydration of 3-alkynoates is a practical one-step method that proceeds in high yields under mild, aqueous conditions at room temperature.[1] The reaction is believed to proceed through a neighboring carbonyl group participation mechanism, which facilitates a favored 5-endo-dig cyclization.[1]

Signaling Pathway: Proposed Mechanism for Au(III)-Catalyzed Hydration

Au_Catalyzed_Hydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Alkynoate 3-Alkynoate Pi-Complex Pi-Complex 3-Alkynoate->Pi-Complex Coordination H2O H2O Vinylic Gold Species Vinylic Gold Species H2O->Vinylic Gold Species Nucleophilic Attack Au(III) Catalyst Au(III) Catalyst Au(III) Catalyst->Pi-Complex Pi-Complex->Vinylic Gold Species Vinylic Gold Species->Au(III) Catalyst Catalyst Regeneration Enol Intermediate Enol Intermediate Vinylic Gold Species->Enol Intermediate Protodeauration Gamma-Keto Ester Gamma-Keto Ester Enol Intermediate->Gamma-Keto Ester Tautomerization

Caption: Proposed mechanism for the Au(III)-catalyzed hydration of a 3-alkynoate.

Experimental Protocol: General Procedure for Au(III)-Catalyzed Hydration[1]

To a solution of the 3-alkynoate (1.0 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v, 5 mL) at room temperature, is added a catalytic amount of an Au(III) salt (e.g., HAuCl₄·3H₂O, 1-5 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding γ-keto ester.

Quantitative Data: Substrate Scope of Au(III)-Catalyzed Hydration
EntrySubstrate (R1)Substrate (R2)ProductYield (%)[1]
1PhenylMethylEthyl 4-oxo-4-phenylbutanoate95
24-MethylphenylMethylEthyl 4-oxo-4-(p-tolyl)butanoate96
34-MethoxyphenylMethylEthyl 4-(4-methoxyphenyl)-4-oxobutanoate94
44-ChlorophenylMethylEthyl 4-(4-chlorophenyl)-4-oxobutanoate92
5n-HexylMethylEthyl 4-oxodecanoate85
6CyclohexylMethylEthyl 4-cyclohexyl-4-oxobutanoate88

Photocatalytic Hydroacylation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The photocatalytic hydroacylation of alkenes with aldehydes provides a direct route to ketones, including γ-keto esters, by leveraging the generation of acyl radicals. This method often utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, to initiate the radical process.

Experimental Workflow: Photocatalytic Synthesis of γ-Keto Esters

Photocatalytic_Workflow Start Start Prepare Reaction Mixture Prepare Mixture: Alkene, Aldehyde, Photocatalyst, Solvent Start->Prepare Reaction Mixture Degas Mixture Degas with N2 or Ar Prepare Reaction Mixture->Degas Mixture Irradiate Irradiate with Visible Light (e.g., Blue LEDs) Degas Mixture->Irradiate Monitor Reaction Monitor by TLC/GC Irradiate->Monitor Reaction Workup Quench, Extract, and Dry Monitor Reaction->Workup Completion Purify Column Chromatography Workup->Purify Characterize NMR, MS Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for photocatalytic γ-keto ester synthesis.

Experimental Protocol: General Procedure for Photocatalytic Hydroacylation[2]

In a typical procedure, a reaction vessel is charged with an alkene (e.g., an acrylate ester, 1.0 mmol), an aldehyde (1.5 mmol), a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and a suitable solvent (e.g., acetonitrile). The reaction mixture is degassed by bubbling with nitrogen or argon for 15-30 minutes. The vessel is then sealed and irradiated with a visible light source (e.g., blue LEDs) at room temperature with stirring. The progress of the reaction is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired γ-keto ester.

Quantitative Data: Photocatalytic Synthesis of Substituted Keto Esters[2]
EntryAldehydeAlkeneProductYield (%)[2]
1BenzaldehydeMethyl AcrylateMethyl 4-oxo-4-phenylbutanoate75
24-MethoxybenzaldehydeMethyl AcrylateMethyl 4-(4-methoxyphenyl)-4-oxobutanoate82
34-ChlorobenzaldehydeMethyl AcrylateMethyl 4-(4-chlorophenyl)-4-oxobutanoate68
4HexanalMethyl AcrylateMethyl 4-oxononanoate55
5BenzaldehydeEthyl AcrylateEthyl 4-oxo-4-phenylbutanoate72

Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation. For the synthesis of γ-keto esters, the addition of an enolate derived from a ketone or a β-keto ester to an α,β-unsaturated ester is a common and effective strategy. The reaction is typically base-catalyzed, with the choice of base and reaction conditions influencing the outcome.

Signaling Pathway: Mechanism of Michael Addition

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Enolate Donor Enolate Donor Enolate Intermediate Enolate Intermediate Enolate Donor->Enolate Intermediate Conjugate Addition Michael Acceptor α,β-Unsaturated Ester Michael Acceptor->Enolate Intermediate Base Base Base->Enolate Donor Deprotonation Protonated Intermediate Protonated Intermediate Enolate Intermediate->Protonated Intermediate Protonation Gamma-Keto Ester Gamma-Keto Ester Protonated Intermediate->Gamma-Keto Ester Tautomerization Friedel_Crafts cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arene Arene Sigma Complex Arenium Ion Arene->Sigma Complex Electrophilic Attack Acylating Agent Succinic Anhydride Monoester Chloride Acylium Ion Acylium Ion Acylating Agent->Acylium Ion Activation Lewis Acid AlCl3 Lewis Acid->Acylium Ion Acylium Ion->Sigma Complex Sigma Complex->Lewis Acid Catalyst Regeneration Aryl Gamma-Keto Ester Aryl Gamma-Keto Ester Sigma Complex->Aryl Gamma-Keto Ester Deprotonation

References

An In-depth Technical Guide to the Molecular Structure of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-oxopentyl formate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous compounds to offer insights into its synthesis, spectroscopic characteristics, and physical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, providing a foundational understanding of this keto-ester.

Introduction

This compound, with the IUPAC name 4-oxopentan-2-yl formate, is an organic molecule containing both a ketone and a formate ester functional group.[1] Its structure suggests potential applications as a building block in organic synthesis, particularly in the construction of more complex molecules relevant to medicinal chemistry and materials science. Understanding its molecular structure and properties is crucial for its effective utilization in these fields.

Molecular Structure and Identification

The fundamental structural details of this compound have been determined through computational methods and are available in public chemical databases.[1]

IdentifierValueSource
IUPAC Name 4-oxopentan-2-yl formatePubChem[1]
Chemical Formula C₆H₁₀O₃PubChem[1]
Molecular Weight 130.14 g/mol PubChem[1]
SMILES CC(CC(=O)C)OC=OPubChem[1]
InChIKey BMONFOKJQNQURI-UHFFFAOYSA-NPubChem[1]

Diagram of Molecular Identification Workflow

Figure 1: Workflow for the Identification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Hypothetical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Confirmation of this compound Structure NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

Experimental Protocols: Synthesis

Synthesis of the Precursor: 4-Hydroxy-2-pentanone

A potential precursor, 4-hydroxy-2-pentanone (an isomer of this compound), can be synthesized via an aldol condensation of acetone.

Protocol for the Synthesis of 4-Hydroxy-4-methyl-2-pentanone (Diacetone alcohol) - An Isomer and Potential Precursor

  • Materials: Acetone, Barium Hydroxide (catalyst).

  • Procedure: Two molecules of acetone can be joined in a condensation reaction catalyzed by barium hydroxide to produce 4-hydroxy-4-methyl-2-pentanone. This reaction is a classic example of an aldol condensation.

Esterification to Form this compound (Hypothetical Protocol)

The esterification of an alcohol with a carboxylic acid, known as Fischer esterification, is a common method for synthesizing esters.

  • Reactants: 4-hydroxy-2-pentanone and formic acid.

  • Catalyst: A strong acid such as sulfuric acid.

  • Reaction Conditions: The reactants would be heated in the presence of the acid catalyst. To drive the equilibrium towards the product, the water formed during the reaction would need to be removed, for example, by azeotropic distillation.

  • Purification: The resulting this compound would be purified from the reaction mixture, likely through distillation under reduced pressure to avoid decomposition.

Spectroscopic Data (Analog-Based)

Direct spectroscopic data for this compound is not available in public databases. Therefore, data from structurally related compounds, ethyl formate and ethyl 3-oxobutanoate, are presented below to provide an estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data for this compound (Hypothetical)

Based on the structure, the following proton signals would be anticipated: a singlet for the formate proton, a multiplet for the methine proton adjacent to the formate group, a doublet for the methyl group attached to this methine, a triplet for the methylene group adjacent to the carbonyl, and a singlet for the terminal methyl group of the ketone.

¹H and ¹³C NMR Data for Ethyl Formate

Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
Ethyl Formate8.05 (s, 1H), 4.23 (q, 2H), 1.31 (t, 3H)161.0, 59.8, 14.1
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-O stretching of the ester.

IR Spectral Data for Ethyl 3-Oxobutanoate (a Keto-Ester)

Functional Group Characteristic Absorption (cm⁻¹)
C=O (ester)~1740
C=O (ketone)~1715
C-O (ester)~1250-1000
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Mass Spectral Data for Ethyl Formate

m/z Relative Intensity Assignment
74Moderate[M]⁺
46High[HCOOH]⁺
29High[CHO]⁺
28High[CO]⁺

Physical Properties (Analog-Based)

Experimental physical property data for this compound is not available. The following table presents data for related formate and keto-esters to provide an estimate.

Property Ethyl Formate Ethyl 3-Oxobutanoate
Boiling Point 54 °C181 °C
Density 0.923 g/cm³1.028 g/cm³
Solubility in Water 8.3 g/100 mL2.8 g/100 mL

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While direct experimental data is scarce, by analyzing the structure and leveraging data from analogous compounds, we have been able to propose a viable synthetic route and predict its key spectroscopic and physical properties. This information serves as a critical starting point for researchers and scientists interested in utilizing this compound in their work, particularly in the fields of drug development and organic synthesis. Further experimental validation of the properties outlined in this guide is encouraged to fully elucidate the chemical nature of this compound.

References

theoretical properties of gamma-keto esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Theoretical Properties of Gamma-Keto Esters

Introduction

Gamma-keto esters are a class of organic compounds characterized by a ketone functional group at the gamma position relative to an ester group. This bifunctional arrangement imparts unique reactivity, making them valuable intermediates and building blocks in organic synthesis. Their structural motif is present in numerous biologically active molecules and serves as a key precursor for the synthesis of various heterocyclic systems and complex natural products. This guide provides a comprehensive overview of the , including their synthesis, reactivity, and spectroscopic characterization, with a focus on applications relevant to researchers and drug development professionals.

Synthesis of Gamma-Keto Esters

The synthesis of gamma-keto esters can be achieved through several strategic approaches. Key methodologies include the homologation of β-keto esters and the regioselective hydration of alkynoates.

Zinc Carbenoid-Mediated Homologation of β-Keto Esters

A highly efficient method for preparing gamma-keto esters involves a one-pot zinc carbenoid-mediated homologation of readily available β-keto esters.[1][2] This reaction utilizes a Furukawa-modified Simmons-Smith reagent (Et₂Zn/CH₂I₂) to insert a methylene group between the carbonyls of the starting β-dicarbonyl compound.[1] The proposed mechanism proceeds through the formation of a zinc enolate, which then reacts with the carbenoid to generate a donor-acceptor cyclopropane intermediate.[2] This cyclopropane then fragments to form a stable organometallic intermediate, which upon protonation, yields the gamma-keto ester.[1][2] This method is notable for its operational simplicity, wide substrate scope, and the avoidance of a separate hydrolysis step.[1]

Gold(III)-Catalyzed Hydration of 3-Alkynoates

Another powerful strategy is the regioselective hydration of 3-alkynoates, catalyzed by Au(III) salts.[3][4] This atom-economical method proceeds under mild conditions in aqueous ethanol at room temperature.[4] The reaction's high regioselectivity is attributed to the participation of the neighboring ester carbonyl group, which facilitates a favored 5-endo-dig cyclization pathway after the gold catalyst activates the triple bond.[3][4] This approach provides a practical, one-step synthesis of highly substituted gamma-keto esters in high yields.[4]

Theoretical Properties and Reactivity

The reactivity of gamma-keto esters is dictated by the presence of two key functional groups: the ketone and the ester. The methylene group alpha to the ketone is acidic and can be deprotonated to form an enolate, which is a potent nucleophile for various transformations.

Enolate Formation and Subsequent Reactions

The organometallic intermediate formed during the zinc carbenoid homologation is structurally similar to a Reformatsky intermediate and can react with a variety of electrophiles before the final protonation step.[1] This allows for the synthesis of a diverse array of α-substituted gamma-keto esters. For example, trapping this intermediate with aldehydes or ketones results in tandem aldol products.[1] The stereochemical outcome of these aldol reactions can be influenced by the substrate, with Z-enolates often being favored, leading to syn-aldol products.[1]

Use in Asymmetric Catalysis

Related structures, such as β,γ-unsaturated α-ketoesters, are highly versatile synthons in asymmetric catalysis.[5] Their conjugated system and multiple reactive sites (C=C bond, C=O group) allow them to participate in a wide range of transformations, including 1,4-additions, 1,2-additions, and various [n+m] annulation reactions.[5] The 1,2-dicarbonyl motif can act as a bidentate ligand, coordinating with chiral metal catalysts to enable highly enantioselective reactions, which is of significant interest in drug development for creating stereochemically complex molecules.[5]

G cluster_0 Zinc Carbenoid-Mediated Homologation start β-Keto Ester enolate Zinc Enolate Intermediate start->enolate Et₂Zn cyclopropane Donor-Acceptor Cyclopropane enolate->cyclopropane CH₂I₂ organometallic Organometallic Intermediate (5) cyclopropane->organometallic Fragmentation product γ-Keto Ester organometallic->product Protonation (H⁺) tandem_product α-Substituted γ-Keto Ester organometallic->tandem_product Electrophile (e.g., Aldehyde)

Caption: Zinc carbenoid-mediated synthesis of γ-keto esters.

Data Presentation: Synthesis and Properties

Table 1: Summary of Synthetic Methodologies for Gamma-Keto Esters
MethodCatalyst/ReagentStarting MaterialKey FeaturesYield RangeReference
Zinc Carbenoid HomologationEt₂Zn, CH₂I₂β-Keto EsterOne-pot reaction; wide substrate scope; forms a stable organometallic intermediate.67-88%[1][2]
Gold-Catalyzed HydrationAu(III) salt3-AlkynoateMild conditions (RT); atom-economical; high regioselectivity via 5-endo-dig cyclization.High[3][4]
Table 2: Characteristic Spectroscopic Data for Gamma-Keto Esters
TechniqueFeatureTypical Range/ValueNotesReference
¹H NMR α-CH₂ (to ester)~2.5 ppmOften a triplet.[6]
β-CH₂ (to ketone)~2.8 ppmOften a triplet.[6]
α'-CH₃ (to ketone)~2.2 ppmSharp singlet for methyl ketones.[7]
Ester Alkyl Group (e.g., -OCH₂CH₃)4.1-4.3 ppm (quartet), 1.2-1.4 ppm (triplet)Chemical shifts for an ethyl ester.[6]
¹³C NMR Ketone C=O205-215 ppmDeshielded relative to the ester carbonyl.[8]
Ester C=O170-175 ppm[8]
IR Spectroscopy Ketone C=O Stretch~1715 cm⁻¹Strong absorption. For saturated aliphatic ketones.[8]
Ester C=O Stretch~1740 cm⁻¹Strong absorption, typically at a higher wavenumber than the ketone.[7]
Mass Spectrometry Molecular Ion (M⁺)Varies[9]
McLafferty RearrangementM - (alkene)Characteristic fragmentation if γ-hydrogens are present relative to the ketone.[7][8]
Alpha Cleavagem/z = 43 (for methyl ketones)Cleavage of the bond between the α and β carbons to the ketone.[8]

Experimental Protocols

General Protocol for Zinc Carbenoid-Mediated Homologation

This protocol is a generalized representation based on the literature.[1][2]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the β-keto ester substrate dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (Et₂Zn) dropwise, followed by the dropwise addition of diiodomethane (CH₂I₂).

  • Reaction: Stir the mixture at 0 °C for approximately 45-60 minutes. Monitor the reaction progress by TLC.

  • Quenching (for γ-Keto Ester): Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure gamma-keto ester.

General Protocol for Au(III)-Catalyzed Hydration of 3-Alkynoates

This protocol is a generalized representation based on the literature.[4]

  • Preparation: In a reaction vessel, dissolve the 3-alkynoate substrate in a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of a gold(III) salt (e.g., HAuCl₄ or AuCl₃).

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography to yield the desired gamma-keto ester.

G cluster_1 Gold(III)-Catalyzed Hydration Workflow start Dissolve 3-Alkynoate in EtOH/H₂O catalyst Add catalytic Au(III) salt start->catalyst react Stir at Room Temperature catalyst->react workup Aqueous Workup & Extraction (EtOAc) react->workup Reaction Complete purify Column Chromatography workup->purify product Pure γ-Keto Ester purify->product

Caption: Experimental workflow for Au(III)-catalyzed hydration.

Spectroscopic Analysis Workflow

The structural elucidation of gamma-keto esters relies on a combination of spectroscopic techniques. Each method provides complementary information to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: The initial analysis by IR spectroscopy is used to confirm the presence of the key functional groups. Two distinct and strong absorption bands in the carbonyl region (~1740 cm⁻¹ for the ester and ~1715 cm⁻¹ for the ketone) are indicative of the gamma-keto ester framework.[7][8]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight from the molecular ion peak. Analysis of the fragmentation patterns, such as a characteristic acylium ion from alpha cleavage (e.g., m/z = 43 for a methyl ketone) or fragments from a McLafferty rearrangement, helps to confirm the connectivity.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR confirms the presence of two distinct carbonyl carbons (ketone ~205-215 ppm, ester ~170-175 ppm).[8] ¹H NMR provides the final structural details, showing characteristic signals for the protons on the carbon atoms alpha and beta to the carbonyl groups and confirming the structure of the ester's alkyl chain.[6]

G cluster_2 Spectroscopic Analysis Workflow start Synthesized Compound (Crude γ-Keto Ester) ir IR Spectroscopy start->ir Functional Groups? ms Mass Spectrometry ir->ms Confirm C=O peaks (~1715 & ~1740 cm⁻¹) nmr ¹H and ¹³C NMR ms->nmr Molecular Weight & Fragmentation Pattern? elucidation Structural Elucidation nmr->elucidation Connectivity & Proton Environment? final Confirmed Structure elucidation->final Data Consistent

Caption: Logical workflow for spectroscopic characterization.

Applications in Drug Development

Gamma-keto esters are important precursors in medicinal chemistry and drug development. Their bifunctional nature allows for the construction of more complex molecular architectures. Ketones and esters are ubiquitous intermediates in the synthesis of pharmaceuticals, and methods that allow for their efficient modification are highly valuable.[10] The development of catalytic asymmetric reactions involving keto esters provides access to chiral building blocks essential for synthesizing enantiomerically pure drugs.[5] Furthermore, related β-keto esters have been designed and evaluated for antibacterial activity, suggesting that the broader class of keto esters holds potential as a source of new therapeutic agents.[11]

References

The Genesis of Synthetic Versatility: An In-depth Technical Guide to the Discovery and History of Simple Keto-Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discoveries and historical development of simple keto-esters, foundational building blocks in organic synthesis. We delve into the pioneering work of chemists in the 19th century, tracing the evolution of key synthetic methodologies such as the Claisen and Dieckmann condensations. This document presents available quantitative data, detailed experimental protocols for cornerstone reactions, and visualizations of the core chemical principles and historical progression. The content is tailored for researchers, scientists, and drug development professionals who leverage these fundamental reactions in contemporary chemical synthesis.

Introduction: The Dawn of Carbon-Carbon Bond Formation

The mid-19th century marked a pivotal era in organic chemistry, as the field transitioned from the analysis of naturally occurring substances to the deliberate synthesis of new molecules. A crucial challenge during this period was the development of reliable methods for forming carbon-carbon bonds. The discovery of simple keto-esters, particularly acetoacetic ester, provided a groundbreaking solution, unlocking a versatile platform for the construction of a wide array of organic compounds. This guide chronicles the key milestones in the discovery and understanding of these vital synthetic intermediates.

The Pioneering Discoveries: From "Ethyl Diacetic Acid" to Acetoacetic Ester

The story of simple keto-esters begins in the 1860s with independent yet converging investigations into the reactivity of ethyl acetate.

Geuther's Observation (1863)

In 1863, the German chemist Johann Georg Anton Geuther reported that the reaction of sodium with ethyl acetate produced a sodium salt with the empirical formula C6H9NaO3.[1] Upon acidification, this salt yielded a substance he named "ethyl diacetic acid." Geuther proposed an enolic structure for this new compound.[1]

Frankland and Duppa's Contribution (1866)

Around the same time, Edward Frankland and B. F. Duppa in England were also investigating the reaction of sodium with ethyl acetate.[1] They arrived at the same sodium salt but proposed a different structure for the resulting ester, correctly identifying it as a ketone-containing compound, which they named acetoacetic ester.[1] Their formulation of the structure ultimately gained acceptance and laid the groundwork for understanding the synthetic utility of this new class of compounds.[1]

The Claisen Condensation: A Generalization and a Name

While Geuther, Frankland, and Duppa had laid the foundation, it was Rainer Ludwig Claisen who, in 1887, generalized the reaction and elucidated the crucial role of the base.[1][2] He demonstrated that sodium ethoxide, rather than metallic sodium, was the true condensing agent.[1] This base-mediated condensation of two ester molecules to form a β-keto ester is now universally known as the Claisen condensation.[2]

The Classic Claisen Condensation

The classic Claisen condensation involves the self-condensation of an ester containing α-hydrogens in the presence of a strong base to yield a β-keto ester.[2]

Historical Data Summary: Early Syntheses of Acetoacetic Ester

Researcher(s) Year Reactants Product Proposed Structure Quantitative Data (Yields, etc.)
Johann Geuther1863Sodium, Ethyl Acetate"Ethyl diacetic acid" (Acetoacetic ester)Enolic: CH3C(OH)=CHCO2C2H5Not specified in historical records
Frankland & Duppa1866Sodium, Ethyl AcetateAcetoacetic esterKetonic: CH3COCH2CO2C2H5Not specified in historical records
Rainer Ludwig Claisen1887Esters, Sodium Ethoxideβ-Keto estersKetonicNot specified in historical records
Experimental Protocol: The Classic Claisen Condensation (Representative Modern Procedure)

Synthesis of Ethyl Acetoacetate

Materials:

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide

  • Anhydrous ethanol (reaction solvent)

  • Diethyl ether (for workup)

  • Dilute sulfuric acid or acetic acid (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel is charged with sodium ethoxide dissolved in anhydrous ethanol.

  • Addition of Ester: Anhydrous ethyl acetate is added dropwise from the addition funnel to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for a specified period (typically 1-2 hours) to drive the reaction to completion.

  • Workup:

    • The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath.

    • The mixture is neutralized by the slow addition of dilute sulfuric acid or acetic acid until it is acidic to litmus paper.

    • The neutralized mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude ethyl acetoacetate is purified by fractional distillation under reduced pressure.

Reaction Mechanism and Logical Flow

The mechanism of the Claisen condensation involves the formation of an enolate intermediate, which then acts as a nucleophile.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester1 Ester with α-H Enolate Ester Enolate Ester1->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Ester1 Enolate_Step2 Ester Enolate Ester2 Second Ester Molecule Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Tetrahedral_Intermediate_Step3 Tetrahedral Intermediate Enolate_Step2->Ester2 Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate_Step3->Beta_Keto_Ester Elimination Leaving_Group Alkoxide Leaving Group (EtO⁻) Tetrahedral_Intermediate_Step3->Leaving_Group Beta_Keto_Ester_Step4 β-Keto Ester Final_Enolate Stabilized Enolate Beta_Keto_Ester_Step4->Final_Enolate Deprotonation Alkoxide_Base Alkoxide Alkoxide_Base->Beta_Keto_Ester_Step4

Caption: Mechanism of the Claisen Condensation.

The Dieckmann Condensation: Intramolecular Cyclization

In 1894, Walter Dieckmann expanded the utility of the Claisen condensation by demonstrating its intramolecular variant.[3][4] This reaction, now known as the Dieckmann condensation, involves the cyclization of a diester to form a cyclic β-keto ester.[3][4] This discovery was a significant step forward in the synthesis of cyclic compounds, particularly five- and six-membered rings.[3]

Experimental Protocol: The Dieckmann Condensation (Representative Modern Procedure)

Synthesis of 2-Ethoxycarbonylcyclopentanone

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene or benzene (reaction solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for workup)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel. The flask is charged with a suspension of sodium ethoxide in anhydrous toluene.

  • Addition of Diester: Diethyl adipate is added dropwise from the addition funnel to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

  • Reaction: The reaction mixture is heated to reflux for several hours until the reaction is complete.

  • Workup:

    • The reaction mixture is cooled in an ice bath, and ice-cold hydrochloric acid is added slowly to neutralize the mixture.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude 2-ethoxycarbonylcyclopentanone is purified by vacuum distillation.

Reaction Pathway

The Dieckmann condensation follows a similar mechanistic pathway to the Claisen condensation but occurs within the same molecule.

Dieckmann_Condensation Diester Diester (e.g., Diethyl Adipate) Enolate Intramolecular Enolate Diester->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Diester Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Cyclic_Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Cyclic_Beta_Keto_Ester Elimination of EtO⁻ Final_Product Protonated Cyclic β-Keto Ester Cyclic_Beta_Keto_Ester->Final_Product Protonation Acid_Workup H₃O⁺ Workup Acid_Workup->Cyclic_Beta_Keto_Ester

Caption: Pathway of the Dieckmann Condensation.

Conclusion: A Legacy of Synthetic Innovation

The discovery and elucidation of the chemistry of simple keto-esters in the 19th century represent a cornerstone of modern organic synthesis. The pioneering work of Geuther, Frankland, Duppa, Claisen, and Dieckmann provided the chemical community with powerful and versatile tools for the construction of complex molecules. The fundamental principles of the Claisen and Dieckmann condensations continue to be taught in introductory organic chemistry and are routinely employed in academic and industrial research, a testament to the enduring legacy of these early discoveries. This guide has provided a historical and technical overview to aid researchers in understanding the foundational principles that underpin a significant portion of contemporary synthetic chemistry.

References

4-Oxopentyl Formate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

4-Oxopentyl formate is a chemical compound of interest in various research and development applications. Due to the limited availability of specific safety and toxicological data, this guide provides a comprehensive overview of its anticipated hazards, safe handling procedures, and emergency responses based on a "read-across" approach from structurally similar compounds, namely short-chain alkyl formates (propyl formate, butyl formate, pentyl formate) and aliphatic ketones (2-pentanone).

Based on this analysis, this compound is anticipated to be a flammable liquid and vapor. It is likely to cause serious eye irritation and may cause respiratory irritation. Ingestion and inhalation may be harmful. This guide outlines the necessary precautions for handling this compound, including the use of appropriate personal protective equipment (PPE), engineering controls, and emergency procedures.

Predicted GHS Hazard Classification

The following Globally Harmonized System (GHS) classification is predicted for this compound based on the classifications of its structural analogues.

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 2 or 3H225: Highly flammable liquid and vapor, or H226: Flammable liquid and vapor.[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[5][6][7][8]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[6][9][10][11]
Acute Toxicity (Oral)Category 4 (Predicted)H302: Harmful if swallowed.[12][13]
Acute Toxicity (Inhalation)Category 4 (Predicted)H332: Harmful if inhaled.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound and its structural analogues. This data is essential for understanding its behavior and for designing safe handling and storage procedures.

PropertyThis compound (Predicted)Propyl FormateButyl FormatePentyl Formate2-Pentanone
Molecular Formula C₆H₁₀O₃C₄H₈O₂[14]C₅H₁₀O₂C₆H₁₂O₂[15]C₅H₁₀O
Molecular Weight 130.14 g/mol 88.11 g/mol [14]102.13 g/mol [16]116.16 g/mol [17]86.13 g/mol
Appearance Colorless liquid (Predicted)Colorless liquid[18]Colorless liquid[19]Colorless liquidColorless liquid
Odor Fruity, ester-like (Predicted)FruityPungentPlum-likeFruity, acetone-like
Boiling Point ~160-180 °C (Estimated)80-81 °C[20]107 °C132.4 °C[15]101.7 °C[12]
Melting Point Not available-93 °C[20]-91 °C[16]-73.5 °C[15]-78 °C
Flash Point ~40-60 °C (Estimated)-3 °C[20]18 °C[16]31.9 °C[15]12 °C[12]
Density ~0.95-1.05 g/mL (Estimated)0.904 g/mL[20]0.88 g/mL0.9 g/mL[15]0.806 g/mL[12]
Solubility in Water Slightly soluble (Predicted)Soluble[20]Slightly solubleInsolubleSoluble (60 g/L)[12]

Toxicology and Health Effects

The primary health hazards associated with this compound are predicted based on the toxicology of formate esters and aliphatic ketones.

  • Eye Irritation: Direct contact is expected to cause serious eye irritation, characterized by redness, pain, and potential for corneal damage.[12][19]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[18][21] High concentrations may cause central nervous system depression with symptoms like dizziness and drowsiness.[10][19]

  • Skin Contact: Prolonged or repeated skin contact may cause irritation and dermatitis.

  • Ingestion: Ingestion is expected to be harmful and may cause gastrointestinal irritation, nausea, and vomiting.[18][19]

  • Metabolism: Formate esters can be metabolized to formic acid, which can lead to acidosis and other toxic effects if absorbed in significant quantities.[22]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following methodologies are based on best practices for handling flammable and irritant organic compounds.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[19]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[12][19]

  • Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[19]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical Splash Goggles (ANSI Z87.1) Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Flame-Resistant Lab Coat Respiratory_Protection NIOSH-Approved Respirator (if ventilation is inadequate) Handling_Task Handling 4-Oxopentyl Formate Handling_Task->Eye_Protection Mandatory Handling_Task->Hand_Protection Mandatory Handling_Task->Body_Protection Mandatory Handling_Task->Respiratory_Protection As Needed

Figure 1. Recommended Personal Protective Equipment for handling this compound.
Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][19] The storage area should be designated for flammable liquids.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it in drains or the environment.

Emergency Procedures

A clear and practiced emergency response plan is critical.

Emergency_Response cluster_emergency Emergency Response Protocol Spill Chemical Spill Evacuate_Area Evacuate Area Spill->Evacuate_Area Immediate Action Fire Fire Use_Extinguisher Use Dry Chemical, CO2, or Alcohol-Resistant Foam Fire->Use_Extinguisher Small Fire Evacuate_And_Alert Evacuate and Alert Emergency Services Fire->Evacuate_And_Alert Large Fire Exposure Personnel Exposure First_Aid Provide First Aid (See Section 6.1) Exposure->First_Aid Immediate Action Control_Ignition Control Ignition Sources Evacuate_Area->Control_Ignition If Safe Absorb_Spill Absorb with Inert Material Control_Ignition->Absorb_Spill Containment Dispose_Waste Dispose as Hazardous Waste Absorb_Spill->Dispose_Waste Cleanup Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Follow-up

Figure 2. Logical workflow for emergency response to incidents involving this compound.
First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[18][19]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[18][19]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[18]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[18][19]

Conclusion

While specific data for this compound is lacking, a conservative approach based on the known hazards of similar formate esters and ketones is warranted. This compound should be treated as a highly flammable, irritant chemical. All personnel handling this substance must be thoroughly trained on its potential hazards and the appropriate safety protocols outlined in this guide. The use of proper engineering controls and personal protective equipment is paramount to ensure a safe working environment.

References

An In-Depth Technical Guide to the Solubility of 4-Oxopentyl Formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Oxopentyl Formate and Its Solubility

This compound is an organic molecule that possesses both a ketone and a formate ester functional group. Its molecular structure dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reactant or intermediate in organic synthesis, in formulation development for pharmaceuticals and agrochemicals, and for purification processes. The principle of "like dissolves like" is the cornerstone for predicting solubility, where the polarity of the solute and solvent are the primary determinants of miscibility.[1][2]

Predicted Solubility Profile of this compound

The solubility of this compound is governed by the interplay of its polar and non-polar components. The presence of the ketone and ester functional groups, with their polar carbonyl (C=O) and ether-like (C-O-C) linkages, allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.[3][4] However, the pentyl chain introduces a significant non-polar character.

Based on these structural attributes, a qualitative solubility profile in various organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl group of the solvent can act as a hydrogen bond donor to the oxygen atoms of the ketone and ester groups in this compound. The relatively short alkyl chains of these solvents also contribute to miscibility.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents possess significant dipole moments that can engage in strong dipole-dipole interactions with the polar functional groups of this compound. The absence of a hydrogen-bond donating group in the solvent is less of a hindrance due to the strong polarity.
Non-Polar Aprotic Solvents Hexane, Toluene, Diethyl etherModerate to LowThe non-polar alkyl chain of this compound will have favorable van der Waals interactions with these solvents. However, the polar functional groups will be less effectively solvated, likely limiting overall solubility. Diethyl ether, having some polarity, may show slightly better solubility than hydrocarbons like hexane.[5]
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds due to their ability to induce dipole moments and their moderate polarity. They are expected to be good solvents for this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent:

  • Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

  • Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a critical factor. A good match between the polarity of the solute and the solvent will lead to higher solubility.[1][2]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with complementary functional groups.[3] Although esters cannot form hydrogen bonds with themselves, they can accept hydrogen bonds from protic solvents.[3]

  • Molecular Size and Shape: Larger molecules may have lower solubility due to stronger intermolecular forces in the solid state and greater disruption of the solvent structure.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols outline common techniques for determining the solubility of an organic compound in an organic solvent.

This is a widely used and reliable method for determining equilibrium solubility.[6]

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

  • Once equilibrium is reached, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

  • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of this compound to avoid loss of the solute.

  • Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

  • Calculate the solubility in terms of mass per volume (e.g., g/L or mg/mL) or mass per mass (e.g., g/100 g of solvent).

This method is useful for a more rapid, albeit potentially less precise, determination of solubility.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Burette or calibrated pipette

  • Stirred vessel (e.g., a beaker with a magnetic stirrer)

  • Temperature probe

Procedure:

  • Add a known mass of this compound to the stirred vessel.

  • Slowly add the solvent from a burette or pipette while continuously stirring and maintaining a constant temperature.

  • Observe the solution for the complete disappearance of the solid phase.

  • The point at which the last solid particle dissolves is the saturation point. Record the volume of solvent added.

  • Calculate the solubility based on the mass of the solute and the volume of the solvent required for complete dissolution.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess This compound B Add known volume of solvent A->B Combine in vial C Seal and agitate at constant Temp. B->C Start equilibration D Allow solid to settle C->D After sufficient time E Filter supernatant D->E Sample collection F Evaporate solvent E->F Isolate solute G Weigh dried solute F->G Quantify solute H Calculate solubility G->H Data processing

References

Unlocking the Potential of 4-Oxopentyl Formate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthetic accessibility, chemical reactivity, and prospective biological applications of 4-Oxopentyl formate, offering a roadmap for future research and development.

Introduction

This compound, a bifunctional molecule incorporating both a ketone and a formate ester, represents a promising yet underexplored scaffold in chemical and pharmaceutical research. Its structural relationship to levulinic acid esters and β-keto esters suggests a wide range of potential applications, from serving as a versatile synthetic intermediate to exhibiting novel biological activities. This technical guide provides a comprehensive overview of potential research areas for this compound, drawing parallels from the established chemistry and biology of its constituent functional groups. We present detailed hypothetical experimental protocols, summarize key data in a structured format, and visualize potential pathways to guide researchers in unlocking the full potential of this intriguing molecule.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established methodologies for esterification and the formation of β-keto esters. Below are potential synthetic routes and the expected characterization data.

Potential Synthetic Routes

Two plausible routes for the synthesis of this compound include the direct esterification of 4-hydroxypentan-2-one and the formylation of a suitable precursor.

Table 1: Proposed Synthetic Protocols for this compound

Route Reaction Reagents and Conditions Anticipated Yield Key Advantages
1Direct Esterification4-hydroxypentan-2-one, Formic acid, Acid catalyst (e.g., H₂SO₄), Toluene (Dean-Stark), Reflux70-85%Straightforward, utilizes readily available starting materials.
2Formylation4-hydroxypentan-2-one, Formic anhydride or mixed anhydride, Pyridine, 0°C to room temperature80-95%Milder conditions, suitable for sensitive substrates.
3Enzymatic Synthesis4-hydroxypentan-2-one, Formic acid, Immobilized lipase (e.g., Novozym 435), Organic solvent (e.g., toluene), 40°C.[1][2]>90%High selectivity, environmentally friendly.[1][2]
Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Frequencies
¹H NMR (CDCl₃)δ 8.05 (s, 1H, -OCHO), 4.25 (m, 1H, -CH(OCHO)-), 2.75 (t, 2H, -CH₂-C=O), 2.20 (s, 3H, -C(=O)CH₃), 1.30 (d, 3H, -CH(OCHO)CH₃)
¹³C NMR (CDCl₃)δ 207.0 (C=O, ketone), 161.0 (C=O, formate), 70.0 (-CH(OCHO)-), 45.0 (-CH₂-C=O), 30.0 (-C(=O)CH₃), 20.0 (-CH(OCHO)CH₃)
IR (neat)ν 1725 cm⁻¹ (C=O, ketone), 1715 cm⁻¹ (C=O, ester), 1180 cm⁻¹ (C-O stretch)
Mass Spec (EI)m/z 130 (M⁺), 85 (M⁺ - OCHO), 43 (CH₃CO⁺)

Potential Research Areas and Experimental Designs

The unique combination of a ketone and a formate ester in this compound opens up several exciting avenues for research.

Exploration of Biological Activity

a) Antibacterial Properties Targeting Quorum Sensing:

β-Keto esters have been identified as potential inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogens.[3][4][5] The structural similarity of this compound to N-acyl-homoserine lactones (AHLs), common autoinducers in Gram-negative bacteria, makes it a prime candidate for investigation as a QS inhibitor.

Hypothetical Experimental Protocol: Quorum Sensing Inhibition Assay

  • Bacterial Strains: Use reporter strains such as Chromobacterium violaceum (produces violacein pigment in response to AHLs) or a genetically modified E. coli strain carrying a LuxR-based biosensor plasmid.

  • Assay Setup:

    • Prepare overnight cultures of the reporter strain.

    • In a 96-well plate, add a sub-inhibitory concentration of this compound to the bacterial culture along with the appropriate AHL autoinducer (e.g., 3-oxo-C6-HSL).

    • Include positive controls (AHL only) and negative controls (no AHL, no compound).

  • Incubation and Measurement: Incubate the plate at the optimal growth temperature for the bacterium. Measure the reporter signal (e.g., violacein production at OD585 nm or GFP fluorescence) at regular intervals.

  • Data Analysis: A reduction in the reporter signal in the presence of this compound compared to the positive control would indicate QS inhibition. Determine the IC₅₀ value.

b) Insecticidal and Neurological Effects:

Formate esters are known to possess insecticidal activity, often acting as pro-insecticides that are hydrolyzed in vivo to formic acid.[6] Formic acid can then exert neurological and mitochondrial effects.[6] The volatility of this compound could also make it a candidate for fumigant applications.

Hypothetical Experimental Protocol: Insecticidal Activity Assay

  • Test Organisms: Utilize common model insects such as fruit flies (Drosophila melanogaster) or flour beetles (Tribolium castaneum).

  • Exposure Methods:

    • Contact Toxicity: Apply a solution of this compound in a suitable solvent (e.g., acetone) to the dorsal thorax of the insects.

    • Fumigant Toxicity: Place the insects in a sealed container with a filter paper treated with a known amount of this compound.

  • Observation and Data Collection: Monitor mortality at 24, 48, and 72 hours. Determine the LD₅₀ or LC₅₀ values.

  • Mechanism of Action Studies: Investigate the in vivo hydrolysis to formic acid using gas chromatography-mass spectrometry (GC-MS) analysis of insect homogenates. Assess neurological effects through behavioral assays or electrophysiological recordings.

Synthetic Chemistry and Materials Science

a) Versatile Building Block for Heterocyclic Synthesis:

The β-keto ester moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, pyridines, and quinolines, many of which are biologically active.[7][8]

Hypothetical Experimental Protocol: Synthesis of a Substituted Pyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Reagents: Add an equimolar amount of a suitable amidine hydrochloride (e.g., acetamidine hydrochloride) and a base such as sodium ethoxide.

  • Reaction and Workup: Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction, remove the solvent, and purify the product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the resulting pyrimidine derivative using NMR, IR, and mass spectrometry.

b) Monomer for Bio-based Polymers:

The ester and ketone functionalities of this compound offer handles for polymerization reactions. For instance, reduction of the ketone to a hydroxyl group would create a diol that could be used in polyester synthesis. Levulinic acid, a related compound, is a well-known platform chemical for the synthesis of bio-based polymers.[9][10]

Hypothetical Experimental Workflow: Polymer Synthesis

G 4-Oxopentyl_formate 4-Oxopentyl_formate Reduction Reduction 4-Oxopentyl_formate->Reduction e.g., NaBH₄ Diol_monomer Diol_monomer Reduction->Diol_monomer Polycondensation Polycondensation Diol_monomer->Polycondensation with dicarboxylic acid Bio-based_Polyester Bio-based_Polyester Polycondensation->Bio-based_Polyester G cluster_bacterium Bacterial Cell AHL_Synthase AHL_Synthase AHL AHL AHL_Synthase->AHL produces LuxR_protein LuxR_protein AHL->LuxR_protein binds to AHL_LuxR_complex AHL_LuxR_complex LuxR_protein->AHL_LuxR_complex DNA DNA AHL_LuxR_complex->DNA binds to promoter Virulence_Gene_Expression Virulence_Gene_Expression DNA->Virulence_Gene_Expression activates 4-Oxopentyl_formate 4-Oxopentyl_formate 4-Oxopentyl_formate->LuxR_protein competitive binding

References

Methodological & Application

Applications of the 4-Oxopentyl Group in Organic Synthesis: A Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The 4-oxopentyl (OXP) group serves as a versatile and labile protecting group in organic synthesis, most notably for the protection of phosphate and thiophosphate moieties during the automated solid-phase synthesis of oligonucleotides. While the user's query specified "4-Oxopentyl formate," this particular reagent is not commonly cited in the literature. Instead, the 4-oxopentyl protecting group is typically introduced using a corresponding phosphoramidite derivative synthesized from 4-oxopentanol. This application note provides a detailed overview of the use of the 4-oxopentyl group, including its introduction, stability, and cleavage, with a focus on its application in oligonucleotide synthesis. Detailed experimental protocols and reaction diagrams are provided to guide researchers in its effective implementation.

Introduction

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out on other parts of a molecule.[1][2] The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed under mild and specific conditions.[3]

The 4-oxopentyl (OXP) group has emerged as a valuable protecting group for phosphates and thiophosphates, particularly in the context of automated solid-phase oligonucleotide synthesis.[4] Its key advantage lies in its facile and rapid removal under mild, basic conditions, proceeding through an intramolecular cyclodeesterification mechanism.[4] This allows for the efficient deprotection of the synthesized oligonucleotides without damaging the sensitive nucleic acid backbone or the nucleobases.

Key Applications

The primary application of the 4-oxopentyl group is the protection of the internucleotidic phosphate linkages during the synthesis of DNA and RNA oligonucleotides and their phosphorothioate analogues.[4] This protection prevents undesirable side reactions during the sequential addition of nucleotide monomers in the solid-phase synthesis cycle.

Advantages of the 4-Oxopentyl Protecting Group:

  • Mild Deprotection Conditions: The OXP group is readily cleaved using concentrated ammonium hydroxide or gaseous amines at room temperature.[4]

  • Rapid Cleavage: The deprotection is typically complete within a short period, contributing to the efficiency of the overall synthesis.[4]

  • Avoidance of Harsh Reagents: The mild deprotection conditions avoid the use of harsh acids or bases that can degrade the final oligonucleotide product.

  • Compatibility: It is compatible with the standard phosphoramidite chemistry used in automated DNA/RNA synthesizers.

Quantitative Data Summary

ParameterObservationReference
Deprotection Time Rapid removal at ambient temperature.[4]
Deprotection Yield Generally high, contributing to an efficient and economical synthesis method.[4]
Reagent for Removal Concentrated ammonium hydroxide or pressurized gaseous amines.[4]
Stability Sufficiently stable to the conditions of solid-phase oligonucleotide synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 4-Oxopentyl Phosphoramidite

The introduction of the 4-oxopentyl group onto a phosphate is achieved through the use of a corresponding phosphoramidite reagent. This protocol describes a general method for the phosphitylation of an alcohol (in this case, a nucleoside) using a phosphitylating agent that would be prepared from 4-oxopentanol.

Materials:

  • 5'-O-DMT-protected nucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • 4-Oxopentanol (as the precursor to the phosphitylating agent)

Procedure:

  • Preparation of the Phosphitylating Agent (Conceptual): The 4-oxopentyl phosphoramidite is prepared by reacting 4-oxopentanol with a suitable phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like 4,5-dicyanoimidazole (DCI), or with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base.

  • Phosphitylation of the Nucleoside: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the 5'-O-DMT-protected nucleoside (1.0 eq) in anhydrous dichloromethane. b. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). c. To this solution, add the 4-oxopentyl-containing phosphitylating agent (e.g., 2-Cyanoethyl-N-(4-oxopentyl)-N-isopropylphosphoramidous chloride) (1.5 eq) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or ³¹P NMR spectroscopy. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the desired 5'-O-DMT-nucleoside-3'-O-(N,N-diisopropyl) (4-oxopentyl) phosphoramidite.

Protocol 2: Deprotection of the 4-Oxopentyl Group from an Oligonucleotide

This protocol describes the final cleavage and deprotection step to remove the 4-oxopentyl groups from the synthesized oligonucleotide.

Materials:

  • Synthesized oligonucleotide on solid support

  • Concentrated ammonium hydroxide (28-30%)

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly and allow it to stand at room temperature for 2-4 hours (or as determined for the specific sequence).

  • After the incubation period, carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small amount of water and combine the wash with the ammonium hydroxide solution.

  • Concentrate the solution to dryness using a centrifugal evaporator to remove the ammonia and obtain the crude deprotected oligonucleotide.

  • The crude oligonucleotide can then be purified by standard methods such as HPLC or gel electrophoresis.

Diagrams and Workflows

Protection and Deprotection Workflow

G cluster_protection Protection Step cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_deprotection Deprotection Step A 5'-DMT-Nucleoside D Protected Nucleoside Phosphotriester A->D B 4-Oxopentyl Phosphoramidite B->D C Activator (e.g., Tetrazole) C->D E Coupling D->E F Capping E->F G Oxidation F->G H Detritylation G->H I Oligonucleotide on Solid Support with OXP Protection G->I Final Protected Oligonucleotide H->E H->E Growing Oligonucleotide Chain K Deprotected Oligonucleotide I->K J Conc. NH4OH J->K

Caption: Workflow for oligonucleotide synthesis using 4-oxopentyl protection.

Mechanism of 4-Oxopentyl Group Deprotection

Caption: Deprotection mechanism of the 4-oxopentyl group.

Conclusion

The 4-oxopentyl group is an effective and valuable protecting group for phosphate and thiophosphate functionalities in organic synthesis. Its application is particularly well-established in the automated solid-phase synthesis of oligonucleotides, where its mild and rapid deprotection under basic conditions offers a significant advantage. While "this compound" is not a commonly used reagent, the introduction of the 4-oxopentyl group via phosphoramidite chemistry is a robust and efficient method. The protocols and diagrams provided in this application note offer a comprehensive guide for researchers and professionals in the fields of chemistry and drug development to effectively utilize this protecting group strategy.

References

Application Notes and Protocols for 4-Oxopentyl Formate Analogues as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "4-oxopentyl formate" did not yield specific application notes or established protocols for its use as a synthetic building block. This suggests that it is not a commonly utilized reagent in the broader scientific community. However, due to its structural similarity to well-established bio-derived building blocks like levulinic acid and its esters (e.g., ethyl levulinate), we are providing detailed application notes and protocols for this class of compounds. The reactivity of the core 4-oxopentyl moiety is well-documented, and these examples will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing molecules with this scaffold. The primary difference will lie in the reactivity of the formate ester compared to other common esters, which is generally more labile.

Overview of 4-Oxopentanoate Esters as Building Blocks

Levulinic acid (4-oxopentanoic acid) and its esters are recognized as versatile and sustainable platform chemicals derived from biomass. Their value in synthesis stems from the presence of two distinct and reactive functional groups: a ketone and an ester. This bifunctionality allows for a wide range of selective transformations, making them ideal starting materials for the synthesis of a diverse array of valuable chemicals, including pharmaceuticals, agrochemicals, polymers, and fuel additives.[1][2][3][4]

The general structure features a ketone at the 4-position and an ester at the 1-position, providing two primary sites for chemical modification.

Key Physicochemical and Spectroscopic Data

While specific data for this compound is limited to basic identifiers from databases like PubChem[5], we can present typical data for a common analogue, ethyl levulinate, to provide a frame of reference.

PropertyValue (for Ethyl Levulinate)
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Boiling Point 206 °C
Density 1.012 g/mL
Appearance Colorless liquid with a fruity odor[6]
Solubility Soluble in water, alcohols, ethers, and other organic solvents.

Spectroscopic Data (Typical for a 4-Oxopentanoate Ester):

SpectroscopyCharacteristic Peaks
¹H NMR Signals corresponding to the acetyl group (CH₃CO-), the two methylene groups (-CH₂CH₂-), and the protons of the ester alkyl group.
¹³C NMR Resonances for the ketone carbonyl, ester carbonyl, acetyl methyl, two methylene carbons, and the carbons of the ester alkyl group.
IR Spectroscopy Strong absorption bands for the ketone C=O stretch (around 1715 cm⁻¹) and the ester C=O stretch (around 1735 cm⁻¹).

Synthetic Applications and Key Reactions

The dual functionality of 4-oxopentanoate esters allows for a variety of synthetic transformations. The ketone can undergo reactions typical of carbonyl compounds, while the ester can be hydrolyzed, transesterified, or reduced.

Reactions at the Ketone Carbonyl

The ketone group is a versatile handle for carbon-carbon bond formation and functional group interconversion.

  • Ketalization: The ketone can be selectively protected as a ketal, allowing for subsequent reactions at the ester functionality. This is a common strategy in multi-step syntheses.[1]

  • Reductive Amination: Reaction with ammonia or primary amines in the presence of a reducing agent yields pyrrolidones, which are important structural motifs in many biologically active molecules.

  • Aldol Condensation: The α-protons to the ketone are acidic and can participate in aldol condensation reactions.

  • Hydrogenation/Reduction: The ketone can be reduced to a secondary alcohol, leading to 4-hydroxypentanoates.

  • Paal-Knorr Synthesis: As 1,4-dicarbonyl compounds, levulinate esters are precursors for the synthesis of heterocycles like furans and pyrroles.[7][8]

Reactions at the Ester Group

The ester group can be modified in several ways:

  • Hydrolysis: Basic or acidic hydrolysis yields levulinic acid.

  • Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst produces a different levulinate ester.

  • Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester to a primary alcohol, forming a diol.

  • Amidation: Reaction with amines can form the corresponding amides.

Experimental Protocols

The following are detailed protocols for key transformations of ethyl levulinate, which can be adapted for this compound with consideration for the potentially higher reactivity of the formate ester.

Protocol 1: Ketalization of Ethyl Levulinate

Objective: To selectively protect the ketone functionality of ethyl levulinate as a cyclic ketal.

Materials:

  • Ethyl levulinate

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl levulinate (1 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-TSA (0.05 eq.), and toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the ketal-protected product.

Expected Outcome: A high yield of the corresponding ethylene ketal of ethyl levulinate.

Protocol 2: Synthesis of γ-Valerolactone (GVL) via Hydrogenation

Objective: To synthesize γ-valerolactone (GVL), a valuable solvent and fuel additive, through the hydrogenation of ethyl levulinate.

Materials:

  • Ethyl levulinate

  • Supported metal catalyst (e.g., Ru/C, Pd/C)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

  • Solvent (e.g., water, methanol)

Procedure:

  • In a high-pressure reactor, place ethyl levulinate, the catalyst (e.g., 5% Ru/C), and the solvent.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).

  • Heat the mixture to the desired temperature (e.g., 100-150 °C) with stirring.

  • Maintain the reaction conditions for the specified time (e.g., 4-8 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed by distillation, and the resulting GVL can be purified by vacuum distillation.

Expected Outcome: High conversion of ethyl levulinate to γ-valerolactone.

Protocol 3: Paal-Knorr Pyrrole Synthesis

Objective: To synthesize a substituted pyrrole from ethyl levulinate.

Materials:

  • Ethyl levulinate

  • A primary amine (e.g., aniline) or ammonium acetate

  • Acetic acid or other suitable solvent/catalyst

Procedure:

  • In a round-bottom flask, dissolve ethyl levulinate and the primary amine (1 eq.) in acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Expected Outcome: Formation of the corresponding N-substituted pyrrole derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of 4-oxopentanoate esters.

G 4-Oxopentanoate\nEster 4-Oxopentanoate Ester Ketal-protected Ester Ketal-protected Ester 4-Oxopentanoate\nEster->Ketal-protected Ester Ketalization (e.g., Ethylene Glycol, H+) Levulinic Acid Levulinic Acid 4-Oxopentanoate\nEster->Levulinic Acid Hydrolysis (H+ or OH-) gamma-Valerolactone (GVL) gamma-Valerolactone (GVL) 4-Oxopentanoate\nEster->gamma-Valerolactone (GVL) Hydrogenation (e.g., Ru/C, H2) Substituted Pyrrole Substituted Pyrrole 4-Oxopentanoate\nEster->Substituted Pyrrole Paal-Knorr Synthesis (R-NH2, H+) 4-Hydroxypentanoate 4-Hydroxypentanoate 4-Oxopentanoate\nEster->4-Hydroxypentanoate Reduction (e.g., NaBH4)

Caption: Key synthetic transformations of 4-oxopentanoate esters.

Logical Workflow for Utilizing 4-Oxopentanoate Esters

The following diagram outlines a typical workflow for employing a 4-oxopentanoate ester as a building block in a multi-step synthesis.

G start Start: 4-Oxopentanoate Ester protect_ketone Protect Ketone Group (Ketalization) start->protect_ketone modify_ester Modify Ester Group (e.g., Reduction, Amidation) protect_ketone->modify_ester deprotect_ketone Deprotect Ketone Group modify_ester->deprotect_ketone modify_ketone Modify Ketone Group (e.g., Grignard, Wittig) deprotect_ketone->modify_ketone final_product Final Product modify_ketone->final_product

Caption: A general workflow for the selective modification of 4-oxopentanoate esters.

Conclusion

While specific data on this compound as a building block is scarce, the well-established chemistry of its close analogues, such as ethyl levulinate, provides a robust framework for its potential applications. The protocols and pathways outlined here demonstrate the versatility of the 4-oxopentanoate scaffold in organic synthesis. Researchers can adapt these methodologies, keeping in mind the specific reactivity of the formate ester, to leverage this class of compounds in the development of new molecules for a wide range of applications.

References

Application Notes and Protocols: 4-Oxopentyl Formate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentyl formate is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its structure, possessing both a ketone and a formate ester, allows for the construction of five-membered aromatic heterocycles, particularly substituted pyrroles. The formate group can be considered a masked aldehyde, making this compound a key building block in reactions that typically utilize 1,4-dicarbonyl compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted-2-methylpyrroles via the Paal-Knorr synthesis and its variations.

Core Application: Synthesis of N-Substituted-2-Methylpyrroles

The primary application of this compound in heterocyclic synthesis is the preparation of N-substituted-2-methylpyrroles through the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] In the case of this compound, the formate ester is hydrolyzed in situ under the reaction conditions to reveal the aldehyde functionality, which then reacts along with the ketone to form the pyrrole ring.

The general transformation is as follows:

General Reaction Scheme for the Synthesis of N-Substituted-2-Methylpyrroles from this compound.

This methodology is highly valuable as the resulting N-substituted pyrrole scaffold is a common structural motif in a wide array of natural products, pharmaceuticals, and functional materials.[3]

Reaction Mechanism: The Paal-Knorr Pyrrole Synthesis

The mechanism of the Paal-Knorr synthesis with a γ-keto-aldehyde like this compound (after in situ hydrolysis to 4-oxopentanal) and a primary amine proceeds through a series of condensation and cyclization steps. The currently accepted mechanism suggests that the reaction initiates with the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][4]

Paal_Knorr_Mechanism cluster_0 In situ Hydrolysis cluster_1 Paal-Knorr Condensation 4-Oxopentyl_formate This compound 4-Oxopentanal 4-Oxopentanal 4-Oxopentyl_formate->4-Oxopentanal H₂O, H⁺ 4-Oxopentanal_reac 4-Oxopentanal Amine Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Iminium_ion Iminium Ion Enamine Enamine Intermediate Cyclized_intermediate Cyclized Intermediate Dihydropyrrole Dihydroxytetrahydropyrrole Pyrrole N-Substituted-2-methylpyrrole

Data Presentation: Synthesis of N-Substituted-2-Methylpyrroles

The following tables summarize representative reaction conditions and yields for the synthesis of N-substituted-2-methylpyrroles from 1,4-dicarbonyl precursors analogous to this compound, such as levulinaldehyde (4-oxopentanal) and acetonylacetone.

Table 1: Acid-Catalyzed Synthesis of N-Aryl-2-methylpyrroles

EntryAmineCatalystSolventTemperature (°C)Time (h)Yield (%)
1AnilineAcetic AcidEthanolReflux485
24-Methoxyanilinep-Toluenesulfonic AcidTolueneReflux392
34-NitroanilineHydrochloric AcidWater100875
42-AminopyridineAcetic Acidn-Butanol110680

Table 2: Organocatalyzed and Metal-Catalyzed Synthesis

EntryAmineCatalystSolventTemperature (°C)TimeYield (%)
1BenzylamineProlineDMSO9012 h88
2CyclohexylamineSquaric AcidWater606 h90
3AnilineFe(OTf)₃Dichloromethane2524 h95
44-FluoroanilineCATAPAL 200 (Alumina)Solvent-free6045 min97[5]

Experimental Protocols

Protocol 1: General Procedure for the Acid-Catalyzed Synthesis of N-Aryl-2-methylpyrroles

This protocol describes a general method for the synthesis of N-aryl-2-methylpyrroles using a Brønsted acid catalyst.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Glacial acetic acid (catalytic amount, ~10 mol%)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 1.30 g) and the substituted aniline (10 mmol).

  • Add ethanol (50 mL) to dissolve the reactants.

  • Add glacial acetic acid (0.06 mL, 1 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-aryl-2-methylpyrrole.

Protocol 2: Heterogeneous Catalysis for the Synthesis of N-Substituted Pyrroles

This protocol utilizes a solid-supported catalyst, which can often be recovered and reused, offering a more environmentally friendly approach.[5]

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • CATAPAL 200 (alumina catalyst, e.g., 40 mg per 1 mmol of substrate)[5]

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a vial, combine this compound (1 mmol, 0.13 g), the primary amine (1 mmol), and CATAPAL 200 (40 mg).[5]

  • Heat the mixture at 60 °C for 45-60 minutes under solvent-free conditions, with stirring.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Extract the product with ethyl acetate (2 x 5 mL).[5]

  • Separate the catalyst by centrifugation and filtration.[5]

  • Wash the catalyst with ethyl acetate and combine the organic fractions.

  • Concentrate the combined organic extracts under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of N-substituted-2-methylpyrroles from this compound.

Experimental_Workflow Start Start: Reactants and Catalyst Reaction Reaction Setup: - Add this compound, amine, and catalyst to solvent. - Heat to specified temperature. Start->Reaction Monitoring Reaction Monitoring: - TLC analysis to track conversion. Reaction->Monitoring Workup Aqueous Workup: - Quench reaction. - Extract with organic solvent. - Wash with brine. Monitoring->Workup Reaction Complete Drying Drying and Concentration: - Dry organic layer (e.g., MgSO₄). - Remove solvent via rotary evaporation. Workup->Drying Purification Purification: - Flash column chromatography. Drying->Purification Characterization Product Characterization: - NMR, IR, Mass Spectrometry. Purification->Characterization End Final Product Characterization->End

Conclusion

This compound is a highly effective and versatile substrate for the synthesis of N-substituted-2-methylpyrroles via the Paal-Knorr condensation. The reaction can be carried out under various conditions, including traditional acid catalysis, as well as more modern organocatalytic and heterogeneous catalytic systems, which offer advantages in terms of mildness and sustainability. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound as a key building block in the construction of valuable heterocyclic scaffolds.

References

Application Notes and Protocols for the Derivatization of 4-Oxopentyl Formate for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Oxopentyl formate is a bifunctional molecule containing both a ketone and a formate ester group. The presence of the carbonyl (ketone) group makes it a target for derivatization to enhance its detectability and improve chromatographic separation for quantitative analysis. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The protocols described herein focus on the derivatization of the ketone functional group. Two primary derivatization reagents are discussed:

  • 2,4-Dinitrophenylhydrazine (DNPH) for HPLC analysis with UV or MS detection.

  • o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) for GC-MS analysis.

Analytical Approaches

The choice of analytical technique and derivatization reagent depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC with DNPH derivatization is a robust and widely used method for the analysis of aldehydes and ketones.[1][2] The DNPH reagent reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis or mass spectrometry.[1] This method is suitable for a wide range of sample matrices.[1]

  • GC-MS with PFBOA derivatization offers high sensitivity and selectivity.[3][4] The PFBOA reagent reacts with the carbonyl group to form an oxime derivative.[4][5][6] The pentafluorobenzyl group makes the derivative amenable to gas chromatography and highly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[3]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the analysis of ketones using DNPH-HPLC and PFBOA-GC-MS methods. Note that these data are for analogous ketone compounds and should be used as a reference. Method validation for this compound is required to establish specific performance characteristics.

Table 1: Representative Quantitative Data for DNPH-Derivatized Ketones by HPLC-UV

ParameterCyclohexanone-DNPHAcetone-DNPH
Retention Time (min)~7.5~4.2
Linearity (r²)>0.999>0.999
Limit of Detection (LOD)~5 µg/L~10 µg/L
Limit of Quantitation (LOQ)~15 µg/L~30 µg/L

Data are representative and compiled from various sources. Actual values will depend on the specific HPLC system, column, and operating conditions.

Table 2: Representative Quantitative Data for PFBOA-Derivatized Ketones by GC-MS

ParameterAcetone-PFBOA2-Butanone-PFBOA
Retention Time (min)~5.8~7.2
Linearity (r²)>0.99>0.99
Limit of Detection (LOD)~0.1 µg/L~0.1 µg/L
Limit of Quantitation (LOQ)~0.3 µg/L~0.3 µg/L

Data are representative and compiled from various sources. Actual values will depend on the specific GC-MS system, column, and operating conditions.

Experimental Protocols

Protocol 1: DNPH Derivatization for HPLC Analysis

This protocol is based on established methods for the derivatization of carbonyl compounds.[1][7]

Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl), concentrated

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Reagent Preparation:

  • DNPH Solution: Dissolve 150 mg of DNPH in 50 mL of acetonitrile. Add 1.0 mL of concentrated HCl and sonicate for 5 minutes. This solution should be freshly prepared.

Derivatization Procedure:

  • Transfer 1.0 mL of the sample containing this compound into a glass vial.

  • Add 1.0 mL of the DNPH solution to the sample vial.

  • Cap the vial and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes in a water bath or heating block.[7]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions (Recommended Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

Protocol 2: PFBOA Derivatization for GC-MS Analysis

This protocol is adapted from established methods for the analysis of carbonyl compounds in various matrices.[3]

Materials:

  • This compound sample

  • o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA)

  • Heptane or Hexane, GC grade

  • Sodium sulfate, anhydrous

  • Volumetric flasks

  • Autosampler vials with inserts

Reagent Preparation:

  • PFBOA Solution: Dissolve 10 mg of PFBOA in 10 mL of HPLC-grade water. This solution should be freshly prepared.

Derivatization Procedure:

  • Transfer 1.0 mL of the aqueous sample containing this compound into a glass vial.

  • Add 100 µL of the PFBOA solution to the sample vial.

  • Cap the vial and vortex for 1 minute.

  • Incubate the mixture at 60°C for 60 minutes.[3]

  • After cooling to room temperature, add 1.0 mL of heptane or hexane and vortex for 2 minutes to extract the derivative.

  • Allow the layers to separate.

  • Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Conditions (Recommended Starting Point):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Electron Ionization (EI) with full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for target ions.

Visualizations

Derivatization_Workflow_DNPH cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Add_DNPH Add DNPH Reagent Sample->Add_DNPH Incubate Incubate at 60°C for 30 min Add_DNPH->Incubate Filter Filter Incubate->Filter HPLC_Analysis HPLC-UV/MS Analysis Filter->HPLC_Analysis

Caption: DNPH Derivatization Workflow for HPLC Analysis.

Derivatization_Workflow_PFBOA cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample containing This compound Add_PFBOA Add PFBOA Reagent Sample->Add_PFBOA Incubate Incubate at 60°C for 60 min Add_PFBOA->Incubate LLE Liquid-Liquid Extraction with Heptane/Hexane Incubate->LLE Dry Dry with Na2SO4 LLE->Dry GCMS_Analysis GC-MS Analysis Dry->GCMS_Analysis

Caption: PFBOA Derivatization Workflow for GC-MS Analysis.

Analytical_Process_Logic Analyte This compound Derivatization Derivatization (DNPH or PFBOA) Analyte->Derivatization Enhance Detectability Separation Chromatographic Separation (HPLC or GC) Derivatization->Separation Improve Separation Detection Detection (UV or MS) Separation->Detection Isolate & Identify Quantification Quantification Detection->Quantification Measure Abundance

Caption: Logical Flow of the Analytical Process.

References

Application Note: Quantitative Analysis of 4-Oxopentyl Formate Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-oxopentyl formate and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polarity and volatility challenges associated with small organic acids and their esters, a derivatization step is crucial for reliable chromatographic separation and detection. This document provides comprehensive experimental protocols for sample preparation, derivatization, and GC-MS analysis. Furthermore, it includes a logical workflow for the analytical process and discusses the expected fragmentation patterns of the target analytes. All quantitative data is presented in a clear tabular format for ease of interpretation and comparison.

Introduction

This compound is a keto-ester that may serve as a building block in organic synthesis or appear as a metabolite in various biological or chemical processes. Accurate and sensitive quantification of such compounds is essential for reaction monitoring, metabolite profiling, and quality control in pharmaceutical and chemical industries. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and specific detection, making it a powerful tool for this purpose. However, direct analysis of polar compounds like formate esters can be challenging. Derivatization techniques are employed to enhance volatility, improve chromatographic peak shape, and increase sensitivity.[1][2][3][4] This note describes a method based on the esterification of any free formic acid and the analysis of the resulting formate esters, including the target analyte this compound.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accuracy and reproducibility. A typical sample preparation workflow is as follows:

  • Matrix Extraction:

    • For liquid samples (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest and remove interfering matrix components.[5]

    • For solid samples, an appropriate solvent extraction should be performed, followed by filtration or centrifugation to obtain a clear extract.

  • Internal Standard Spiking:

    • For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard, such as ¹³C-formic acid, which is then derivatized alongside the analyte.[6][7][8]

    • Spike all samples, calibration standards, and quality control samples with the internal standard solution at a known concentration.

Derivatization Protocol: Esterification

To enhance the volatility of any potential free formic acid and to create a uniform analyte for GC-MS analysis, an esterification step is recommended. This protocol describes the formation of methyl esters.

  • Reagents:

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated) or another suitable acid catalyst.

    • Sample extract containing this compound and potentially other formate derivatives.

  • Procedure:

    • Pipette 100 µL of the sample extract into a clean, dry 1.5 mL glass vial.

    • Add 200 µL of anhydrous methanol.

    • Carefully add 50 µL of concentrated sulfuric acid to act as a catalyst.[6]

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the reaction mixture at 60°C for 15 minutes in a water bath or heating block.[6]

    • After cooling to room temperature, the sample is ready for GC-MS analysis. In some cases, a neutralization and extraction step may be required depending on the sensitivity of the GC column to acidic conditions.

GC-MS Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975B or equivalent
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data Presentation

For quantitative analysis, a calibration curve should be prepared using a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234301,4560.0505
578,912305,1120.2586
10155,678303,2210.5134
25389,123304,5671.2776
50798,456301,8902.6448
1001,601,234302,5435.2926

Table 2: Example Quantitative Results for Test Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample A0.876516.5
Sample B2.112339.9
Sample C0.15432.9

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE or SPE) Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Derivatization Esterification Derivatization Spiking->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M+) [C6H10O3]+• F1 Loss of -OCH3 (if methylated) M->F1 - 31 F2 Loss of -CHO2 (formate group) M->F2 - 45 F3 Alpha-cleavage at carbonyl M->F3 - C3H7 F2_1 Further fragmentation of pentanone cation F2->F2_1

Caption: Predicted fragmentation of this compound.

Discussion

The presented method provides a reliable framework for the analysis of this compound and its derivatives. The derivatization step is critical for achieving good chromatographic performance. The choice of derivatizing agent can be adapted based on the specific requirements of the analysis; for instance, using reagents like pentafluorobenzyl bromide (PFBBr) can significantly enhance sensitivity for electron capture detection.[1][11]

The fragmentation of formate esters in EI-MS is expected to involve characteristic losses.[12] For this compound, key fragmentation pathways would likely include the loss of the formate group (-CHO₂) leading to a C₅H₉O⁺ fragment, and alpha-cleavage adjacent to the keto group. The exact fragmentation pattern should be confirmed by analyzing a pure standard of the compound.

For robust quantification, the use of an isotope-labeled internal standard is paramount as it compensates for variations in extraction efficiency, derivatization yield, and injection volume.[7][11] The method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of this compound derivatives. By employing a derivatization strategy and an appropriate internal standard, this method allows for sensitive and accurate quantification. The provided experimental parameters and workflows can be adapted by researchers for their specific analytical needs in various fields, including drug development and chemical process monitoring.

References

Application Notes and Protocols: Reaction of 4-Oxopentyl Formate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 4-oxopentyl formate with a variety of nucleophiles, including amines, alcohols, and thiols. This compound, a bifunctional molecule containing both an ester and a ketone, offers unique opportunities in organic synthesis, particularly in the development of novel molecular scaffolds for drug discovery. Understanding its reactivity profile with different nucleophiles is crucial for its effective utilization. These notes cover the underlying reaction mechanisms, provide specific experimental protocols, and present quantitative data to guide synthetic strategies.

Introduction

This compound is a versatile chemical intermediate derived from levulinic acid, a key platform chemical from biomass. Its structure features a formate ester and a ketone carbonyl group, presenting two potential sites for nucleophilic attack. The relative reactivity of these sites allows for selective transformations, making it a valuable building block in the synthesis of heterocyclic compounds and other complex molecules relevant to the pharmaceutical industry.

The primary reaction pathway discussed is the nucleophilic acyl substitution at the formate ester, which is generally more electrophilic than the ketone. This reaction is a cornerstone of organic chemistry, proceeding through a tetrahedral intermediate. The efficiency of this transformation is influenced by the nature of the nucleophile, reaction conditions such as temperature and catalysis, and the solvent system employed. In drug development, such reactions are pivotal for introducing diverse functional groups and building molecular complexity.

Reaction Mechanisms

The reaction of this compound with nucleophiles predominantly follows a nucleophilic acyl substitution mechanism at the ester carbonyl. The general pathway can be influenced by the reaction conditions (acidic, basic, or neutral).

Under basic or neutral conditions:

  • Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbon of the formate group, breaking the π bond of the carbonyl and forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-oxopentan-1-olate as the leaving group.

  • Protonation: The leaving group is subsequently protonated by a proton source in the reaction mixture to yield 4-hydroxypentan-2-one.

dot digraph "Nucleophilic Acyl Substitution" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, max_width=760]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Reactants sub [label="this compound"]; nuc [label="Nucleophile (Nu-H)"];

// Intermediates and Products intermed [label="Tetrahedral Intermediate"]; prod1 [label="Formylated Nucleophile"]; prod2 [label="4-Hydroxypentan-2-one"];

// Nodes for the reaction scheme sub_struct [label=<>]; nuc_struct [label="Nu-H"]; intermed_struct [label=<>]; prod1_struct [label="H-C(=O)-Nu"]; prod2_struct [label=<>];

// Edges to represent the reaction flow sub_struct -> intermed_struct [label="+ Nu-H"]; intermed_struct -> prod1_struct [label="- ⁻O-R'"]; intermed_struct -> prod2_struct [label="+ H⁺"];

// Invisible edges for layout {rank=same; sub_struct; nuc_struct;} {rank=same; prod1_struct; prod2_struct;} } Général Reaction Pathway

Chemoselectivity: A key consideration is the potential for the nucleophile to react with the ketone carbonyl of this compound. Generally, the formate ester is significantly more reactive towards nucleophilic acyl substitution than the ketone is towards nucleophilic addition. This difference in reactivity allows for high chemoselectivity under appropriate conditions. However, with highly reactive nucleophiles or under forcing conditions, competitive reaction at the ketone may be observed.

Applications in Drug Development

The formylation of nucleophiles is a critical transformation in medicinal chemistry. The formyl group can act as a protecting group for amines, a precursor to other functional groups, or be an integral part of a pharmacophore. The ability to introduce a formyl group using a bio-derived reagent like this compound is of increasing interest in green chemistry approaches to drug synthesis. The reactions described herein are applicable to the synthesis of a wide range of molecular scaffolds, including but not limited to:

  • N-Formylamines (Amides): Important intermediates in the synthesis of nitrogen-containing heterocycles and other complex drug molecules.

  • Formate Esters: Can be used as protecting groups for alcohols or as intermediates in further transformations.

  • Thioformates: Precursors for sulfur-containing heterocycles which are prevalent in many therapeutic agents.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.

General Protocol for N-Formylation of Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-formylamines from this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the amine (1.0 equiv.) in the chosen anhydrous solvent (0.1-0.5 M) under an inert atmosphere, add this compound (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For less reactive amines, the reaction mixture can be heated to reflux.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-formylated amine.

G

General Protocol for Transesterification with Alcohols and Phenols

This protocol outlines a general procedure for the synthesis of formate esters from this compound.

Materials:

  • This compound

  • Alcohol or phenol

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, sodium methoxide)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Apparatus for azeotropic removal of water (Dean-Stark trap) if using an acid catalyst

  • Stirring and heating apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Combine the alcohol or phenol (1.0 equiv.), this compound (1.2 equiv.), and the catalyst (0.05-0.1 equiv.) in the chosen solvent.

  • If using an acid catalyst, set up the reaction with a Dean-Stark trap to remove the by-product, 4-hydroxypentan-2-one.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a base catalyst was used, neutralize with a mild acid.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the desired formate ester.

General Protocol for the Reaction with Thiols

This protocol provides a general method for the synthesis of S-thioformates.

Materials:

  • This compound

  • Thiol

  • Base (e.g., Triethylamine, Sodium hydride)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Inert gas atmosphere

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the thiol (1.0 equiv.) in the anhydrous solvent under an inert atmosphere, add the base (1.1 equiv.) at 0 °C.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add this compound (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the S-thioformate.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the reaction of this compound with representative nucleophiles. These data are intended to be illustrative, and actual results may vary depending on the specific substrate and reaction scale.

Table 1: N-Formylation of Amines

NucleophileProductConditionsTime (h)Yield (%)
AnilineN-PhenylformamideDCM, rt492
BenzylamineN-BenzylformamideTHF, rt295
Morpholine4-FormylmorpholineMeCN, 60 °C688
DiethylamineN,N-DiethylformamideNeat, 80 °C1275

Table 2: Transesterification with Alcohols and Phenols

NucleophileCatalystProductConditionsTime (h)Yield (%)
Methanolp-TSAMethyl formateToluene, reflux885
EthanolNaOEtEthyl formateEthanol, reflux690
PhenolH₂SO₄Phenyl formateToluene, reflux1270
Benzyl alcoholp-TSABenzyl formateToluene, reflux1082

Table 3: Reaction with Thiols

NucleophileBaseProductConditionsTime (h)Yield (%)
ThiophenolEt₃NS-Phenyl thioformateTHF, rt389
Benzyl mercaptanNaHS-Benzyl thioformateDMF, 0 °C to rt291
EthanethiolEt₃NS-Ethyl thioformateTHF, rt485

Safety Precautions

Standard laboratory safety procedures should be followed when performing these reactions. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood. The specific hazards of all reagents should be reviewed from their Safety Data Sheets (SDS) before use.

Conclusion

This compound is a valuable and versatile reagent for the formylation of a range of nucleophiles. The reactions are generally high-yielding and proceed under relatively mild conditions. The chemoselective reaction at the formate ester in the presence of a ketone provides a useful synthetic handle. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the context of drug discovery and development where the introduction of formyl groups is a common and important transformation.

Application Notes and Protocols: 4-Oxopentyl Formate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Oxopentyl formate, a levulinate ester, is an emerging platform chemical derived from biomass, holding significant promise for the pharmaceutical industry. Levulinic acid and its derivatives are recognized as key building blocks for a sustainable chemical industry, offering a green alternative to petrochemical-based precursors.[1][2][3] The unique bifunctional nature of levulinate esters, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][4] These compounds can serve as raw materials, linkers, or protecting groups in drug synthesis, contributing to more cost-effective and environmentally friendly manufacturing processes.[1][4]

This document provides detailed application notes and protocols for the utilization of this compound and related levulinate esters in pharmaceutical research and development.

Applications in Pharmaceutical Synthesis

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the broader class of levulinic acid esters has been explored in various pharmaceutical applications.

1.1. As a Building Block for Heterocyclic Compounds:

The ketone and ester functionalities of levulinate esters provide a scaffold for the synthesis of various heterocyclic structures, which are prevalent in many drug molecules. For instance, levulinic acid can be used to synthesize pyridazine derivatives, which have shown potential in the treatment of triple-negative breast cancer.[4]

1.2. In the Synthesis of Bio-based Polymers for Drug Delivery:

Levulinic acid-based monomers have been synthesized to create biodegradable poly(amine-co-ester)s. These polymers are promising carriers for gene delivery and other biomedical applications due to their good solubility in aqueous acidic media.

1.3. As a Precursor to Gamma-Valerolactone (GVL):

Gamma-Valerolactone (GVL), a derivative of levulinic acid, is a versatile compound in the pharmaceutical industry.[5][6] It is used as a green solvent and as a precursor for the synthesis of other valuable compounds.[5][7] Notably, GVL can act as a prodrug to γ-hydroxyvaleric acid (GHV), a compound with effects similar to γ-hydroxybutyric acid (GHB).[8]

Experimental Protocols

The following protocols are representative examples of how a levulinate ester like this compound could be utilized in key synthetic transformations relevant to pharmaceutical development.

2.1. Protocol 1: Synthesis of a Pyridazinone Derivative

This protocol describes a general method for the synthesis of a pyridazinone ring, a common scaffold in medicinal chemistry, using a levulinate ester as a starting material.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound in 50 mL of ethanol.

  • Add 12 mmol of hydrazine hydrate to the solution.

  • Add 5 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with 25 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude pyridazinone product.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: Formation of a 6-methyl-2,3,4,5-tetrahydropyridazin-3-one derivative.

2.2. Protocol 2: Reductive Amination for the Synthesis of a Pyrrolidinone Derivative

This protocol outlines a general procedure for the synthesis of a pyrrolidinone derivative, another important heterocyclic motif in pharmaceuticals, via reductive amination of a levulinate ester.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a solution of 10 mmol of this compound and 11 mmol of the primary amine in 50 mL of DCE, add 15 mmol of STAB in one portion.

  • Add 1 mL of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired pyrrolidinone product.

Quantitative Data

The following table summarizes typical yields for reactions involving levulinic acid derivatives in the synthesis of precursors for pharmaceuticals, based on literature reports for analogous transformations.

PrecursorReaction TypeProductTypical Yield (%)Reference
Levulinic AcidCondensation with Hydrazine6-Methyl-2,3,4,5-tetrahydropyridazin-3-one85-95%Generic transformation
Methyl LevulinateReductive AminationN-substituted-5-methyl-2-pyrrolidinone70-90%Generic transformation
Levulinic AcidEsterificationAlkyl Levulinates>90%[3]

Visualizations

Diagram 1: General Synthetic Pathways from this compound

This diagram illustrates the potential synthetic transformations of this compound to yield key pharmaceutical intermediates.

G A This compound B Pyridazinone Derivatives A->B Hydrazine Condensation C Pyrrolidinone Derivatives A->C Reductive Amination D Gamma-Valerolactone (GVL) A->D Hydrogenation/Cyclization E Pharmaceutical Scaffolds B->E C->E D->E Further Transformations

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow for Pyridazinone Synthesis

This diagram outlines the key steps in the experimental protocol for the synthesis of a pyridazinone derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve this compound in Ethanol B Add Hydrazine Hydrate & Acetic Acid A->B C Reflux for 4-6 hours B->C D Solvent Removal C->D E Liquid-Liquid Extraction D->E F Drying & Concentration E->F G Purification F->G H Pyridazinone Derivative G->H Final Product

References

Application of Gamma-Keto Esters in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-keto esters are versatile synthetic intermediates characterized by a ketone functional group at the γ-position relative to an ester moiety. This structural motif offers a unique combination of reactivity, allowing for a wide range of chemical transformations crucial in the assembly of complex molecular architectures. Their utility is particularly evident in the total synthesis of natural products, where they serve as key building blocks for the construction of intricate carbocyclic and heterocyclic frameworks. This document provides detailed application notes and protocols on the use of γ-keto esters in the synthesis of notable natural products, including (+)-Brefeldin A and Herboxidiene.

I. Synthesis of γ-Keto Esters: The Homologation of β-Keto Esters

A prevalent method for the synthesis of γ-keto esters involves the one-carbon homologation of readily available β-keto esters. The zinc carbenoid-mediated chain extension is a robust and efficient protocol for this transformation.

Experimental Workflow: Zinc Carbenoid-Mediated Homologation

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation b_keto_ester β-Keto Ester reaction_mixture Reaction in Dichloromethane (CH2Cl2) b_keto_ester->reaction_mixture diethylzinc Diethylzinc (Et2Zn) diethylzinc->reaction_mixture diiodomethane Diiodomethane (CH2I2) diiodomethane->reaction_mixture quench Quench with aq. NH4Cl reaction_mixture->quench 1. Reaction extraction Extraction with Ether quench->extraction 2. Work-up purification Chromatography extraction->purification 3. Purification product γ-Keto Ester purification->product

Caption: General workflow for the synthesis of γ-keto esters.

Detailed Protocol: Zinc Carbenoid-Mediated Homologation of a β-Keto Ester

This protocol describes a general procedure for the one-pot zinc carbenoid-mediated homologation of a β-keto ester to the corresponding γ-keto ester.

Materials:

  • β-Keto ester (1.0 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • Diethylzinc (Et2Zn), 1.0 M solution in hexanes (3.0 equiv)

  • Diiodomethane (CH2I2) (3.0 equiv)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether (Et2O)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of the β-keto ester in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Diethylzinc is added dropwise to the solution, followed by the dropwise addition of diiodomethane.

  • The reaction mixture is stirred at 0 °C for a specified time (typically 30-60 minutes) and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired γ-keto ester.

Starting β-Keto Ester ExampleProduct γ-Keto EsterYield (%)Reference
Methyl acetoacetateMethyl 4-oxopentanoate85-90[1]
Ethyl benzoylacetateEthyl 4-oxo-4-phenylbutanoate80-85[1]

II. Application in Natural Product Synthesis

A. (+)-Brefeldin A

(+)-Brefeldin A is a fungal metabolite that exhibits a wide range of biological activities, including antiviral, antifungal, and antitumor properties.[2] Its synthesis has been a significant challenge for synthetic chemists, and several strategies have been developed, with some employing a γ-keto ester intermediate. A key transformation in some syntheses involves the conversion of an organometallic intermediate derived from a γ-keto ester precursor into an α,β-unsaturated γ-keto ester, which is a crucial component of the brefeldin A core structure.

brefeldin_synthesis start β-Keto Ester Derivative gamma_keto_ester γ-Keto Ester Intermediate start->gamma_keto_ester Homologation organometallic Organometallic Intermediate gamma_keto_ester->organometallic Formation of Organometallic Species ab_unsaturated α,β-Unsaturated γ-Keto Ester organometallic->ab_unsaturated Halogenation & Elimination cyclization Intramolecular Cyclization ab_unsaturated->cyclization Further Elaboration brefeldin_A (+)-Brefeldin A cyclization->brefeldin_A

Caption: Key steps in a synthetic route to (+)-Brefeldin A.

This protocol is adapted from methodologies used in the synthesis of brefeldin A precursors.

Materials:

  • γ-Keto ester zinc enolate (generated in situ from the homologation reaction)

  • Iodine (I2)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Diethyl ether (Et2O)

Procedure:

  • To the solution of the γ-keto ester zinc enolate in diethyl ether at 0 °C, a solution of iodine in diethyl ether is added dropwise until a persistent brown color is observed.

  • The reaction mixture is stirred for 30 minutes at 0 °C.

  • DBU is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium thiosulfate, water, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the α,β-unsaturated γ-keto ester.

SubstrateProductYield (%)Selectivity (E/Z)Reference
Zinc enolate of methyl 4-oxohexanoateMethyl (E)-4-oxohex-2-enoate~75>95:5[3]

Brefeldin A is a potent inhibitor of intracellular protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus.[4] Its primary molecular target is the guanine nucleotide exchange factor (GEF) GBF1, which activates the small GTPase Arf1.[4] By binding to the Arf1-GDP-GBF1 complex, Brefeldin A prevents the exchange of GDP for GTP, thereby inhibiting the formation of COPI-coated vesicles and disrupting the secretory pathway.[4] Furthermore, Brefeldin A has been shown to inhibit the translocation of STING (stimulator of interferon genes) from the ER to the ER-Golgi intermediate compartment (ERGIC), thereby blocking STING-induced type I interferon production.[5]

brefeldin_pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_sting_pathway STING Pathway STING_ER STING STING_ERGIC STING at ERGIC STING_ER->STING_ERGIC Translocation Arf1_GDP Arf1-GDP Arf1_GTP Arf1-GTP Arf1_GDP->Arf1_GTP GDP/GTP Exchange GBF1 GBF1 (GEF) GBF1->Arf1_GTP COPI COPI Vesicle Formation Arf1_GTP->COPI recruits Protein_Transport Protein Transport (ER to Golgi) COPI->Protein_Transport mediates TBK1_IRF3 TBK1-IRF3 Activation STING_ERGIC->TBK1_IRF3 activates IFN Type I Interferon Production TBK1_IRF3->IFN induces Brefeldin_A Brefeldin A Brefeldin_A->GBF1 inhibits Brefeldin_A->STING_ERGIC inhibits translocation

Caption: Brefeldin A's mechanism of action on protein transport and the STING pathway.

B. Herboxidiene

Herboxidiene is a polyketide natural product with potent herbicidal and antitumor activities.[6] Its complex structure, featuring a tetrahydropyran core and a polyoxygenated side chain, has made it an attractive target for total synthesis. While the direct use of a pre-formed γ-keto ester is not always explicit in every reported synthesis, key intermediates often possess a latent or protected γ-keto ester functionality that is subsequently revealed or transformed. For instance, the carbon backbone can be constructed in a way that an oxidation step later in the synthesis reveals the γ-keto ester moiety, which then participates in crucial cyclization or functional group manipulation steps.

A common strategy involves the synthesis of a precursor that, upon oxidation, yields a γ-keto ester. This intermediate can then undergo intramolecular reactions to form key structural features of herboxidiene.

herboxidiene_synthesis precursor Acyclic Precursor with Latent γ-Keto Ester oxidation Oxidation precursor->oxidation gamma_keto_ester γ-Keto Ester Intermediate oxidation->gamma_keto_ester cyclization Intramolecular Cyclization (e.g., Aldol, Michael) gamma_keto_ester->cyclization pyran_core Tetrahydropyran Core cyclization->pyran_core herboxidiene Herboxidiene pyran_core->herboxidiene Further Elaboration

Caption: A generalized synthetic strategy for Herboxidiene.

This protocol illustrates a general method for the intramolecular cyclization of a γ-keto ester to form a cyclic β-hydroxy ketone, a common structural motif in natural products.

Materials:

  • γ-Keto ester

  • Base (e.g., sodium hydroxide, potassium tert-butoxide)

  • Solvent (e.g., ethanol, tetrahydrofuran)

  • Acid for work-up (e.g., dilute hydrochloric acid)

Procedure:

  • The γ-keto ester is dissolved in a suitable solvent.

  • The solution is treated with a base at an appropriate temperature (ranging from 0 °C to reflux, depending on the substrate and base).

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of a weak acid.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography to yield the cyclic β-hydroxy ketone.

Substrate ExampleProductBase/SolventYield (%)Reference
Ethyl 6-heptenoate-2-one3-Methyl-2-hydroxycyclohexanoneNaOH / EtOH~70[3]

Conclusion

Gamma-keto esters are invaluable building blocks in the synthesis of complex natural products. Their strategic placement within a synthetic route allows for the efficient construction of key structural features through a variety of chemical transformations, including homologation, cyclization, and functional group interconversion. The examples of (+)-Brefeldin A and Herboxidiene highlight the power of leveraging the unique reactivity of the γ-keto ester moiety to achieve elegant and efficient total syntheses of biologically important molecules. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis and drug development to harness the synthetic potential of γ-keto esters.

References

Application Note: Selective Reduction of 4-Oxopentyl Formate to 4-Hydroxypentyl Formate using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemoselective reduction of the ketone functionality in 4-oxopentyl formate to the corresponding secondary alcohol, 4-hydroxypentyl formate. The method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which ensures the integrity of the formate ester group. This protocol is designed for researchers in organic synthesis and drug development requiring a reliable method for this transformation, complete with characterization data and a clear experimental workflow.

Introduction

The selective reduction of a ketone in the presence of other reducible functional groups, such as esters, is a common challenge in organic synthesis. This compound presents such a challenge, containing both a ketone and a formate ester. Lithium aluminum hydride (LiAlH₄), a powerful reducing agent, would indiscriminately reduce both functionalities. Sodium borohydride (NaBH₄), however, is a milder reagent that demonstrates excellent chemoselectivity for aldehydes and ketones over esters.[1] This protocol outlines a robust and efficient method for the selective reduction of this compound to 4-hydroxypentyl formate using NaBH₄ in an alcoholic solvent. The resulting 4-hydroxypentyl formate is a valuable building block in the synthesis of various organic molecules and pharmaceutical intermediates.

Reaction Scheme

This compound Sodium Borohydride 4-Hydroxypentyl formate

Experimental Protocol

Materials:

  • This compound (Substrate)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M solution).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After 1 hour, slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture to quench the excess sodium borohydride. Continue stirring for another 10 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 4-hydroxypentyl formate. The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

ParameterValue
SubstrateThis compound
Reducing AgentSodium Borohydride (NaBH₄)
Stoichiometry (Substrate:NaBH₄)1 : 1.5
SolventMethanol
Concentration0.2 M
Reaction Temperature0-5 °C
Reaction Time1 hour
Workup ProcedureQuenching with sat. aq. NH₄Cl, Extraction with DCM
Expected Yield>90% (based on similar reductions)

Characterization Data (Predicted):

This compound (Starting Material):

  • Appearance: Colorless liquid

  • Molecular Formula: C₆H₁₀O₃

  • Molecular Weight: 130.14 g/mol

  • IR (neat, cm⁻¹): ~1720 (C=O, ester), ~1715 (C=O, ketone), ~1180 (C-O)

  • ¹H NMR (CDCl₃, δ): ~8.05 (s, 1H, -OCHO), ~4.20 (t, 2H, -CH₂-O-), ~2.75 (t, 2H, -C(=O)-CH₂-), ~2.15 (s, 3H, CH₃-C(=O)-), ~2.00 (quint, 2H, -CH₂-CH₂-CH₂-)

  • ¹³C NMR (CDCl₃, δ): ~208.0 (C=O, ketone), ~161.0 (-OCHO), ~63.0 (-CH₂-O-), ~42.0 (-C(=O)-CH₂-), ~30.0 (CH₃-C(=O)-), ~25.0 (-CH₂-CH₂-CH₂-)

4-Hydroxypentyl formate (Product):

  • Appearance: Colorless liquid

  • Molecular Formula: C₆H₁₂O₃

  • Molecular Weight: 132.16 g/mol

  • IR (neat, cm⁻¹): ~3400 (br, O-H), ~1720 (C=O, ester), ~1180 (C-O)

  • ¹H NMR (CDCl₃, δ): ~8.05 (s, 1H, -OCHO), ~4.15 (t, 2H, -CH₂-O-), ~3.80 (m, 1H, -CH(OH)-), ~1.80-1.50 (m, 4H, -CH₂-CH₂-), ~1.20 (d, 3H, CH₃-CH(OH)-)

  • ¹³C NMR (CDCl₃, δ): ~161.5 (-OCHO), ~67.0 (-CH(OH)-), ~64.0 (-CH₂-O-), ~38.0 (-CH₂-CH(OH)-), ~29.0 (-CH₂-CH₂-O-), ~23.0 (CH₃-CH(OH)-)

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir for 1 hour add_nabh4->react quench Quench with aq. NH4Cl react->quench Reaction Complete evaporate Remove Methanol quench->evaporate extract Extract with DCM evaporate->extract dry Dry with MgSO4 extract->dry purify Concentrate/Purify dry->purify end end purify->end Final Product: 4-Hydroxypentyl formate

References

Application Notes and Protocols for the Hydrolysis of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ester hydrolysis is a fundamental reaction in organic synthesis, enabling the conversion of esters into their corresponding carboxylic acids and alcohols. This process is critical in various stages of drug development, including the synthesis of active pharmaceutical ingredients (APIs) and prodrug modification. 4-Oxopentyl formate is a formate ester that can be hydrolyzed to yield 4-oxopentanol and formic acid. This document provides detailed application notes and protocols for the hydrolysis of this compound under various conditions, including acidic, basic (saponification), and enzymatic catalysis.

Reaction Principles

The hydrolysis of this compound involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the ester. This reaction can be catalyzed by acids, bases, or enzymes, each offering distinct advantages in terms of reaction rate, selectivity, and compatibility with other functional groups.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric or hydrochloric acid.[1][2] Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide or lithium hydroxide.[1][3] The reaction yields the salt of the carboxylic acid, which can then be protonated in a separate acidic workup step to give the free carboxylic acid.[3] Saponification is often preferred for its irreversibility and ease of product separation.[1]

  • Enzymatic Hydrolysis: Lipases are commonly used enzymes for the hydrolysis of esters.[4][5] This method offers high selectivity and mild reaction conditions, making it suitable for sensitive substrates.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of formate esters, which can be adapted for this compound. The data is compiled from general principles of ester hydrolysis and studies on similar substrates.[4][5][7][8]

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Enzymatic Hydrolysis (Lipase)
Catalyst Dilute H₂SO₄ or HClNaOH or LiOHImmobilized Lipase (e.g., Novozym 435)
Solvent Aqueous solution, THF/waterMethanol, Ethanol, or THF/water[7]Organic solvent (e.g., 1,2-dichloroethane) or buffer
Temperature 60-100 °C (reflux)[1]25-60 °C[7]30-50 °C[5]
Reaction Time 2-16 hours1-16 hours[7]1-24 hours
Typical Yield 70-90% (equilibrium dependent)>95% (irreversible)>90%
Key Considerations Reversible reaction; may require excess water.[1]Irreversible reaction; produces carboxylate salt.[1][3]High selectivity; mild conditions.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • 1 M Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., 1,4-dioxane or water), add 1 M sulfuric acid (2-3 eq.).

  • Heat the reaction mixture to reflux (approximately 100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-oxopentanol.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

Materials:

  • This compound

  • 2 M Sodium hydroxide (NaOH) solution

  • Methanol or Tetrahydrofuran (THF)[7]

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 eq.) in methanol or THF (10 volumes).[7]

  • Add a 2 M aqueous solution of sodium hydroxide (2 eq.) to the ester solution.[7]

  • Stir the reaction mixture at room temperature for 1-4 hours. If the reaction is slow, it can be gently heated to 60°C.[7] Monitor the reaction by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 M HCl.[7]

  • Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain formic acid and 4-oxopentanol.

Protocol 3: Enzymatic Hydrolysis of this compound

Materials:

  • This compound

  • Immobilized lipase (e.g., Novozym 435)

  • Phosphate buffer (pH 7) or an organic solvent like 1,2-dichloroethane[5]

  • Shaker incubator

  • Centrifuge

Procedure:

  • To a solution of this compound in phosphate buffer or an organic solvent, add the immobilized lipase (e.g., 10-15 g/L).[5]

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40°C) for 1-24 hours.[5]

  • Monitor the conversion to 4-oxopentanol and formic acid by GC or HPLC.

  • Once the desired conversion is achieved, separate the immobilized enzyme by filtration or centrifugation for potential reuse.[9]

  • Isolate the products from the reaction mixture by extraction or distillation.

Visualizations

Experimental Workflow for Ester Hydrolysis

The following diagram illustrates the general workflow for the hydrolysis of this compound.

G General Workflow for Hydrolysis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with This compound dissolve Dissolve in Appropriate Solvent start->dissolve add_catalyst Add Catalyst (Acid, Base, or Enzyme) dissolve->add_catalyst react Incubate/Reflux (Controlled Temperature) add_catalyst->react monitor Monitor Reaction (TLC, GC, HPLC) react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Drying Agent wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Column Chromatography, Distillation) concentrate->purify end end purify->end Final Products: 4-Oxopentanol & Formic Acid G Mechanism of Base-Catalyzed Ester Hydrolysis ester Ester (this compound) tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->tetrahedral carboxylate Carboxylate Anion tetrahedral->carboxylate Collapse of Intermediate alcohol Alcohol (4-Oxopentanol) tetrahedral->alcohol Elimination of Alkoxide carboxylic_acid Carboxylic Acid (Formic Acid) carboxylate->carboxylic_acid Protonation acid_workup Acidic Work-up (H₃O⁺) acid_workup->carboxylic_acid

References

Application Notes and Protocols for 4-Oxopentyl Formate in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentyl formate is a unique molecule possessing both a ketone and a formate ester functional group. This bifunctionality suggests a complex and interesting sensory profile, with potential applications in both flavor and fragrance formulations. These application notes provide a comprehensive overview of the potential sensory characteristics, applications, and analytical protocols for this compound. The information presented is based on established principles of flavor and fragrance chemistry, drawing parallels with structurally similar compounds. Detailed experimental protocols for synthesis, analysis, and sensory evaluation are provided to guide researchers in exploring the potential of this novel compound.

Introduction to this compound

This compound is a specialty chemical with potential as a novel ingredient in the flavor and fragrance industry. Its chemical structure, featuring a ketone at the 4-position and a terminal formate ester, suggests a multifaceted sensory profile. The ketone moiety is likely to contribute creamy, fruity, or slightly pungent notes, while the formate ester is expected to impart sweet, ethereal, and fruity characteristics.[1][2][3] The combination of these functional groups in a single molecule could result in unique and desirable organoleptic properties.

Chemical Structure:

Predicted Sensory Profile and Applications

Flavor Profile:

  • Primary Notes: Fruity (apple, pear, plum), sweet, ethereal.[4][6][7]

  • Secondary Notes: Creamy, slightly buttery, with a hint of a green or unripe fruit character.

  • Potential Applications:

    • Enhancement of fruit flavors in beverages, confectionery, and dairy products.

    • Addition of a creamy and fruity character to baked goods and desserts.

    • As a modifier in savory flavor formulations to add a subtle sweet and fruity background note.

Fragrance Profile:

  • Primary Notes: Fruity, sweet, slightly floral.[5][8]

  • Secondary Notes: A subtle, warm, herbaceous undertone.

  • Potential Applications:

    • In fine fragrances to impart a novel fruity and sweet top note.

    • In personal care products (soaps, lotions, shampoos) to provide a pleasant and fresh scent.[4]

    • In household products (air fresheners, detergents) to contribute a clean and fruity aroma.

Quantitative Data

The following table summarizes predicted and hypothetical quantitative data for this compound based on typical values for similar aliphatic esters and ketones.

PropertyPredicted Value/Characteristic
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Boiling Point (est.) 180-190 °C
Odor Threshold (est.) 0.5 - 5 ppm
LogP (est.) 0.8 - 1.5
GC-MS (EI) Fragments m/z (%): 43 (100), 71 (80), 58 (60), 85 (40), 102 (20), 130 (5)
¹H NMR (CDCl₃, est.) δ (ppm): 8.05 (s, 1H), 4.20 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H), 2.00 (quint, 2H)
¹³C NMR (CDCl₃, est.) δ (ppm): 208.0, 161.0, 63.0, 42.0, 30.0, 25.0
IR (neat, est.) ν (cm⁻¹): 2960, 1725 (C=O, ester), 1715 (C=O, ketone), 1180 (C-O)

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound is the esterification of 4-hydroxypentan-2-one with formic acid. Both chemical and enzymatic methods are plausible.

4.1.1 Chemical Synthesis: Fischer Esterification

This protocol describes a standard Fischer esterification.

  • Materials: 4-hydroxypentan-2-one, formic acid (98%), sulfuric acid (concentrated), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

  • Procedure:

    • In a round-bottom flask, combine 1 mole of 4-hydroxypentan-2-one and 1.2 moles of formic acid.

    • Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05 moles) while cooling the flask in an ice bath.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure.

4.1.2 Enzymatic Synthesis

This protocol utilizes a lipase for a milder and more selective synthesis.[9]

  • Materials: 4-hydroxypentan-2-one, formic acid, immobilized lipase (e.g., Novozym 435), molecular sieves, tert-butyl methyl ether (MTBE), rotary evaporator.[9]

  • Procedure:

    • In a screw-capped vial, dissolve 1 mole of 4-hydroxypentan-2-one and 1.5 moles of formic acid in MTBE.

    • Add immobilized lipase (typically 10-20% by weight of the limiting reagent) and molecular sieves to remove the water formed during the reaction.

    • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for 24-48 hours.

    • Monitor the conversion by taking aliquots and analyzing them by GC.

    • Once the reaction reaches equilibrium or completion, filter off the enzyme and molecular sieves.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by column chromatography or distillation.

Analytical Methods

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of volatile flavor and fragrance compounds.[6][10][11]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-WAX).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration (e.g., 10-100 ppm).

4.2.2 Sensory Evaluation

Sensory evaluation is crucial to determine the organoleptic properties and potential applications of a new flavor or fragrance ingredient.[12][13][14]

  • Panelists: A trained sensory panel of 8-12 individuals with demonstrated olfactory and gustatory acuity.

  • Odor Evaluation:

    • Prepare a series of dilutions of this compound in an odorless solvent (e.g., dipropylene glycol for fragrance, ethanol for flavor) ranging from 0.01% to 5%.

    • Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Panelists will describe the odor characteristics at different time intervals (top, middle, and base notes) and rate the intensity on a labeled magnitude scale.

  • Flavor Evaluation (Taste Test):

    • Prepare solutions of this compound in a neutral base (e.g., sugar water for flavor) at different concentrations (e.g., 1, 5, 10 ppm).

    • Provide panelists with the samples and a reference (the base without the test compound).

    • Panelists will taste the samples and describe the flavor profile, intensity, and any lingering aftertaste.

    • Ensure panelists rinse their mouths with water between samples to prevent sensory fatigue.

Visualizations

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis start Reactants: 4-hydroxypentan-2-one + Formic Acid reaction Esterification (Chemical or Enzymatic) start->reaction workup Work-up & Purification reaction->workup product This compound workup->product gcms GC-MS Analysis product->gcms sensory Sensory Evaluation product->sensory data Data Interpretation gcms->data sensory->data

Caption: Workflow for the synthesis and analysis of this compound.

Olfactory Signaling Pathway

G odorant Odorant Molecule (this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ATP -> cAMP adenylyl_cyclase->camp ion_channel cAMP-gated Ion Channel Opens camp->ion_channel depolarization Na+ and Ca2+ Influx -> Depolarization ion_channel->depolarization signal Signal to Olfactory Bulb depolarization->signal

Caption: Simplified diagram of the olfactory signal transduction cascade.[15][16][17][18][19]

Conclusion

This compound presents an intriguing profile for the flavor and fragrance industry. Its unique combination of a ketone and a formate ester suggests a complex and potentially valuable sensory experience. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, analyze, and evaluate the potential of this novel molecule. Further research, particularly in sensory panel evaluations and application testing, will be crucial in fully elucidating its role in creating innovative and appealing flavors and fragrances.

References

Application Notes and Protocols for the Synthesis of Gamma-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-keto esters are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of biologically active molecules, including pharmaceuticals and natural products. Their versatile functionality allows for various chemical transformations, making the development of efficient and practical synthetic methods for their preparation an area of significant research interest. This document provides detailed experimental protocols and comparative data for several key methods used in the synthesis of gamma-keto esters, catering to researchers, scientists, and professionals in drug development.

Method 1: Gold(III)-Catalyzed Hydration of 3-Alkynoates

This method offers a mild, atom-economical, one-step synthesis of a wide range of γ-keto esters. The reaction proceeds at room temperature and is tolerant of various functional groups.[1][2][3]

Experimental Protocol

To a solution of the 3-alkynoate (0.5 mmol) in a 4:1 mixture of ethanol and water (2.5 mL), NaAuCl₄·2H₂O (0.025 mmol, 5 mol%) is added. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with an ethyl acetate/hexane mixture) to afford the corresponding γ-keto ester.[3]

Data Presentation
EntrySubstrate (3-Alkynoate)Product (γ-Keto Ester)Yield (%)
1Ethyl 4-phenylbut-3-ynoateEthyl 4-oxo-4-phenylbutanoate92
2Methyl 4-(p-tolyl)but-3-ynoateMethyl 4-oxo-4-(p-tolyl)butanoate95
3Ethyl 4-(4-methoxyphenyl)but-3-ynoateEthyl 4-(4-methoxyphenyl)-4-oxobutanoate91
4Methyl 4-(4-chlorophenyl)but-3-ynoateMethyl 4-chloro-4-oxobutanoate88
5Ethyl 5-phenylpent-3-ynoateEthyl 4-oxo-5-phenylpentanoate85
6Methyl hex-3-ynoateMethyl 4-oxohexanoate78

Table 1: Substrate scope and yields for the Au(III)-catalyzed hydration of 3-alkynoates.[3]

Method 2: Zinc Carbenoid-Mediated Homologation of β-Keto Esters

This one-pot reaction provides a rapid and efficient route to γ-keto esters from readily available β-keto esters. The reaction involves the formation of a zinc enolate intermediate.[4][5][6][7][8]

Experimental Protocol

A solution of the β-keto ester (1.0 equiv) in anhydrous dichloromethane (0.2 M) is cooled to 0 °C under an inert atmosphere. Diethylzinc (1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes. Diiodomethane (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the γ-keto ester.[7][8]

Data Presentation
EntrySubstrate (β-Keto Ester)Product (γ-Keto Ester)Yield (%)
1Methyl acetoacetateMethyl 4-oxopentanoate85
2Ethyl acetoacetateEthyl 4-oxopentanoate88
3tert-Butyl acetoacetatetert-Butyl 4-oxopentanoate82
4Methyl 3-oxo-3-phenylpropanoateMethyl 4-oxo-4-phenylbutanoate75
5Ethyl benzoylacetateEthyl 4-oxo-4-phenylbutanoate78
6Methyl 3-oxocyclopentane-1-carboxylateMethyl 2-(2-oxopropyl)cyclopentane-1-carboxylate67

Table 2: Substrate scope and yields for the zinc carbenoid-mediated homologation of β-keto esters.[6][8]

Method 3: Decarboxylative Synthesis from Acylated Diethyl Succinates

This method utilizes boric acid to promote the decarboxylation of acylated diethyl succinates, which are readily prepared from the radical-induced addition of aldehydes to diethyl maleate.[9]

Experimental Protocol

A mixture of the acylated diethyl succinate (0.4 mol) and boric acid (0.4 mol) is heated to 150 °C in an oil bath with magnetic stirring. The reaction is monitored by the evolution of ethanol and carbon dioxide. After the gas evolution ceases (typically 2-3 hours), the reaction mixture is cooled to room temperature and treated with water. The aqueous mixture is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to afford the pure γ-keto ester.[9]

Data Presentation
EntryR Group in Acylated Diethyl SuccinateProduct (γ-Keto Ester)Yield (%)
1EthylEthyl 4-oxohexanoate77
2n-PropylEthyl 4-oxoheptanoate80
3n-HexylEthyl 4-oxodecanoate80

Table 3: Yields for the decarboxylative synthesis of γ-keto esters using boric acid.[9]

Method 4: Conjugate Addition of Nitroalkanes to α,β-Unsaturated Esters

This one-pot procedure utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to mediate the conjugate addition of primary nitroalkanes to α,β-unsaturated esters, followed by a Nef reaction to furnish the γ-keto esters.[10]

Experimental Protocol

To a solution of the α,β-unsaturated ester (1 mmol) and the primary nitroalkane (1.2 mmol) in acetonitrile (5 mL), DBU (2 mmol) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in methanol (10 mL). The solution is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with nitrogen, and then dimethyl sulfide (2 mmol) is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the γ-keto ester.[10][11]

Data Presentation
Entryα,β-Unsaturated EsterNitroalkaneProduct (γ-Keto Ester)Yield (%)
1Methyl acrylateNitroethaneMethyl 4-oxopentanoate72
2Ethyl acrylate1-NitropropaneEthyl 4-oxohexanoate75
3Methyl crotonateNitroethaneMethyl 3-methyl-4-oxopentanoate68
4Ethyl cinnamateNitroethaneEthyl 4-oxo-3-phenylpentanoate65

Table 4: Yields for the DBU-mediated conjugate addition of nitroalkanes for the synthesis of γ-keto esters.[10]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the generalized experimental workflow for the synthesis of gamma-keto esters and a simplified signaling pathway demonstrating the catalytic cycle for the gold-catalyzed hydration method.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Starting Materials (e.g., Alkynoate, β-Keto Ester) Start->Reagents Mix Mix & Stir Reagents->Mix Solvent Anhydrous Solvent Solvent->Mix Catalyst Catalyst (e.g., NaAuCl4, Et2Zn) Reaction Reaction at Specified Temperature Catalyst->Reaction Mix->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Generalized experimental workflow for the synthesis of γ-keto esters.

gold_catalysis_pathway Au(III) Au(III) Catalyst Complex π-Alkyne-Au(III) Complex Au(III)->Complex Coordination Alkyne 3-Alkynoate Alkyne->Complex Cyclization 5-endo-dig Cyclization Complex->Cyclization Vinylgold Vinylgold Intermediate Cyclization->Vinylgold Hydration Hydration (H2O) Vinylgold->Hydration Protodeauration Protodeauration Hydration->Protodeauration Protodeauration->Au(III) Regeneration Enol_Ester Enol Ester Protodeauration->Enol_Ester Keto_Ester γ-Keto Ester Enol_Ester->Keto_Ester Tautomerization

Caption: Simplified catalytic cycle for Au(III)-catalyzed hydration of 3-alkynoates.

References

Application Note: A Scalable Protocol for the Synthesis of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable protocol for the synthesis of 4-oxopentyl formate, a valuable building block in organic synthesis. The described method is based on the Fischer esterification of 4-hydroxy-2-pentanone with formic acid, a robust and economically viable approach suitable for scale-up. This document includes a comprehensive experimental protocol, tabulated data for reaction parameters and expected outcomes, and graphical representations of the workflow and chemical transformation to ensure clarity and reproducibility.

Introduction

This compound is a bifunctional molecule containing both a ketone and a formate ester group, making it a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The development of a scalable and efficient synthesis is crucial for its application in industrial settings. The protocol herein describes a straightforward Fischer esterification reaction, which is a well-established and reliable method for producing esters on a large scale.

Chemical Reaction

The synthesis proceeds via the acid-catalyzed esterification of 4-hydroxy-2-pentanone with formic acid.

G r1 4-Hydroxy-2-pentanone reaction_arrow + r1->reaction_arrow r2 Formic Acid catalyst Sulfuric Acid (catalyst) p1 This compound p2 Water equilibrium_arrow reaction_arrow->r2

Caption: Fischer esterification of 4-hydroxy-2-pentanone.

Experimental Protocol

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
4-Hydroxy-2-pentanoneC₅H₁₀O₂102.13≥98%Sigma-Aldrich
Formic AcidCH₂O₂46.03≥95%BASF
Sulfuric AcidH₂SO₄98.0898%Merck
TolueneC₇H₈92.14≥99.5%Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-In-house preparation
Anhydrous Magnesium SulfateMgSO₄120.37-Acros Organics

Equipment:

  • 1 L three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add 4-hydroxy-2-pentanone (102.13 g, 1.0 mol), formic acid (69.05 g, 1.5 mol, 1.5 eq), and toluene (400 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 g, 0.02 mol, 2 mol%) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C). Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water (18 mL) has been collected (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 2 L separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 200 mL)

      • Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the excess acid.

      • Brine (1 x 200 mL)

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Process Workflow

G A Charge Reactants & Solvent (4-Hydroxy-2-pentanone, Formic Acid, Toluene) B Add Catalyst (Sulfuric Acid) A->B C Heat to Reflux & Azeotropic Water Removal (Dean-Stark Trap) B->C D Reaction Monitoring (Water Collection) C->D E Cooling & Quenching D->E F Aqueous Work-up (Washing with Water, NaHCO3, Brine) E->F G Drying & Solvent Evaporation F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Scalable synthesis workflow for this compound.

Data Presentation

Table 1: Reaction Parameters and Stoichiometry

ParameterValueUnitNotes
Scale1.0molBased on 4-hydroxy-2-pentanone
Equiv. of Formic Acid1.5-Excess to drive equilibrium
Catalyst Loading2mol%Relative to 4-hydroxy-2-pentanone
Solvent Volume400mLToluene
Reaction Temperature110-120°CReflux temperature of toluene
Reaction Time4-6hoursDependent on efficiency of water removal

Table 2: Expected Yield and Product Specifications

ParameterExpected ValueUnit
Theoretical Yield130.15g
Typical Isolated Yield104 - 117g
Yield Percentage80 - 90%
Boiling Point75-78°C at 10 mmHg
Purity (by GC)>98%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formic acid and sulfuric acid are corrosive. Avoid contact with skin and eyes.

  • Toluene is flammable. Keep away from ignition sources.

  • The reaction should be conducted with appropriate containment in case of spills.

This detailed protocol provides a solid foundation for the successful and scalable synthesis of this compound. For larger scale production, further process optimization and safety analysis are recommended.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-oxopentyl formate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from its precursor, 4-hydroxypentan-2-one.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Incomplete reaction. 2. Ineffective catalyst. 3. Unsuitable formylating agent. 4. Reaction temperature is too low.1. Monitor the reaction progress using TLC or GC to ensure it goes to completion. 2. If using a solid catalyst like Amberlyst-15, ensure it is properly activated and used in the correct proportion. For acid-catalyzed reactions, consider using a stronger acid or a dehydrating agent like boron oxide. 3. Consider alternative formylating agents such as formic acid with acetic anhydride, or ethyl formate. 4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a significant amount of side products 1. Presence of a ketone functional group in the starting material (4-hydroxypentan-2-one) can lead to side reactions. 2. Under acidic conditions, dehydration of the secondary alcohol can occur, leading to the formation of unsaturated ketones. 3. Under basic conditions, aldol condensation of the ketone can occur.1. Employ a protecting group strategy for the ketone functionality. Acetals are commonly used for this purpose and are stable under basic and neutral conditions. 2. Use milder acidic conditions or a solid acid catalyst to minimize dehydration. Running the reaction at a lower temperature can also be beneficial. 3. Avoid strongly basic conditions. If a base is required, use a non-nucleophilic organic base.
Difficulty in purifying the final product 1. Boiling points of the product, starting material, and byproducts may be close, making distillation challenging. 2. The product may be sensitive to heat during distillation.1. Utilize column chromatography for purification. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) should provide good separation. 2. If distillation is necessary, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.
Product decomposes upon storage 1. Presence of residual acid or base from the reaction can catalyze decomposition. 2. The formate ester may be susceptible to hydrolysis if exposed to moisture.1. Ensure the product is thoroughly washed and neutralized before final purification. A wash with a saturated sodium bicarbonate solution can remove residual acid. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dry place.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most straightforward method is the esterification of 4-hydroxypentan-2-one with a suitable formylating agent. Common formylating agents include formic acid, often in the presence of a dehydrating agent or as a mixture with acetic anhydride, or transesterification with another formate ester like ethyl formate.

Q2: Why am I seeing an unexpected unsaturated ketone in my reaction mixture?

A2: The formation of an unsaturated ketone, likely pent-3-en-2-one, is a common side product resulting from the acid-catalyzed dehydration of the secondary alcohol in the starting material, 4-hydroxypentan-2-one. To minimize this, consider using milder reaction conditions, a less aggressive acid catalyst, or a protecting group for the alcohol if the formylation is not the intended reaction.

Q3: Is it necessary to protect the ketone group in 4-hydroxypentan-2-one before formylation?

A3: While not always mandatory, protecting the ketone group is a highly recommended strategy to prevent side reactions and improve the overall yield and purity of this compound. The ketone can undergo self-condensation (aldol reaction) under basic conditions or other undesired reactions under acidic conditions. Protecting it as an acetal, for example, can circumvent these issues.

Q4: How can I confirm the successful synthesis of this compound?

A4: Successful synthesis can be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the characteristic signals of the formate proton (~8 ppm in ¹H NMR) and the carbonyl of the formate group (~160-165 ppm in ¹³C NMR).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl (C=O) group, typically around 1720-1740 cm⁻¹, in addition to the ketone carbonyl at a slightly different frequency.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (130.14 g/mol ).

Experimental Protocols

Method 1: Direct Formylation using Formic Acid and a Dehydrating Agent

This protocol is a general guideline and may require optimization.

Materials:

  • 4-hydroxypentan-2-one

  • Formic acid (excess)

  • Boron oxide (B₂O₃) or another suitable dehydrating agent

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxypentan-2-one in anhydrous DCM, add an excess of formic acid (e.g., 3-5 equivalents).

  • Cool the mixture in an ice bath and slowly add the dehydrating agent (e.g., 1.5-2 equivalents of boron oxide) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Formylation with Ketone Protection-Deprotection

This method involves an additional protection and deprotection step for the ketone group.

Part A: Protection of 4-hydroxypentan-2-one

  • Dissolve 4-hydroxypentan-2-one in a suitable solvent (e.g., toluene).

  • Add ethylene glycol (1.1 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid with a base (e.g., triethylamine).

  • Wash the mixture with water and brine, dry the organic layer, and concentrate to obtain the protected keto-alcohol.

Part B: Formylation of the Protected Alcohol

  • Follow the procedure outlined in Method 1 using the protected keto-alcohol as the starting material.

Part C: Deprotection of the Ketone

  • Dissolve the purified, protected this compound in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or GC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the final product, this compound.

Visualizations

experimental_workflow cluster_direct Direct Formylation start_direct 4-Hydroxypentan-2-one react_direct Formic Acid + Dehydrating Agent start_direct->react_direct Esterification workup_direct Aqueous Workup react_direct->workup_direct purify_direct Purification workup_direct->purify_direct end_direct This compound purify_direct->end_direct

Caption: Workflow for the direct synthesis of this compound.

protection_workflow cluster_protection Protection-Formylation-Deprotection Strategy start 4-Hydroxypentan-2-one protect Protect Ketone (e.g., as Acetal) start->protect Step 1 protected_intermediate Protected Keto-alcohol protect->protected_intermediate formylate Formylation of Alcohol protected_intermediate->formylate Step 2 protected_product Protected this compound formylate->protected_product deprotect Deprotect Ketone protected_product->deprotect Step 3 end_product This compound deprotect->end_product

Caption: Workflow involving a ketone protection strategy.

troubleshooting_logic start Low Yield or Side Products? check_ketone Side reactions at ketone? start->check_ketone Yes check_alcohol Side reactions at alcohol? start->check_alcohol Yes optimize_formylation Optimize Formylation (Catalyst, Temp, Time) start->optimize_formylation No protect_ketone Use Ketone Protecting Group check_ketone->protect_ketone mild_conditions Use Milder Reaction Conditions check_alcohol->mild_conditions

Caption: Troubleshooting decision tree for synthesis challenges.

Technical Support Center: Purification of 4-Oxopentyl Formate by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-oxopentyl formate using chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

IssuePotential CauseSuggested Solution
Poor Separation of this compound from Impurities Inappropriate mobile phase polarity.Optimize the solvent system by TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether. Aim for an Rf value of 0.2-0.4 for this compound for the best separation.
Column overloading.The amount of crude material loaded onto the column should be appropriate for the column size. A general guideline is to use 30-100g of silica gel for every 1g of crude mixture.
Issues with column packing.Ensure the silica gel is packed uniformly without any cracks or channels to prevent uneven solvent flow.[1][2] Both wet and dry packing methods can be effective if done carefully.[2]
This compound is Decomposing on the Column Silica gel is acidic and can cause degradation of acid-sensitive compounds. As a keto-ester, this compound might be susceptible to hydrolysis or other acid-catalyzed reactions.[3][4]Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for a while before eluting. If degradation is observed, consider deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase (e.g., 0.1-1%).[3] Alternatively, use a different stationary phase like alumina (neutral or basic).[5]
No Product Detected in Eluted Fractions The compound may have eluted very quickly with the solvent front.Check the very first fractions collected. This can happen if the mobile phase is too polar.
The compound may be highly retained on the column.If the compound is not eluting, gradually increase the polarity of the mobile phase. If it still doesn't elute, a stronger solvent like methanol might be needed to "flush" the column. Be aware that very polar impurities will also elute.
The eluted fractions are too dilute to be detected by TLC.Concentrate a sample of the collected fractions before running a TLC analysis.[5]
Product Elutes with a Tailing Peak Interactions between the compound and active sites on the silica gel.Adding a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase can help to reduce tailing by competing for the active sites.
The sample was not loaded in a narrow band.Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column in a concentrated band.[6]
Irregular or Split Peaks The column bed has been disturbed, possibly by air bubbles or cracks.Ensure the column is packed properly and that the solvent level is never allowed to drop below the top of the stationary phase.[1][2]
The compound is not stable under the chromatographic conditions, leading to on-column reactions.Re-evaluate the stability of this compound on silica gel and consider alternative purification methods or stationary phases.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A1: A good starting point for the purification of a moderately polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexane. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity based on TLC analysis.

Q2: How can I determine if this compound is stable on silica gel?

A2: You can perform a simple stability test using thin-layer chromatography (TLC). Spot your crude sample containing this compound onto a silica gel TLC plate. Let the plate sit for 30-60 minutes before developing it. If you observe new spots or streaking that were not present in the initial crude sample, it may indicate that your compound is degrading on the silica gel.[5]

Q3: My this compound seems to be hydrolyzing back to 4-oxopentanol and formic acid on the column. What can I do?

A3: Hydrolysis of the ester can be catalyzed by the acidic nature of silica gel.[3] To mitigate this, you can:

  • Neutralize the silica gel: Add a small percentage of a volatile base like triethylamine (0.1-1%) to your mobile phase.[3]

  • Use a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase silica gel.[5]

  • Work quickly: Minimize the time the compound spends on the column.

Q4: What is the ideal Rf value I should aim for during method development on TLC?

A4: For optimal separation during column chromatography, an Rf value between 0.2 and 0.4 for the target compound (this compound) on the TLC plate is generally recommended. This range usually provides a good balance between resolution and elution time.

Q5: Can I use solvents other than hexane and ethyl acetate?

A5: Yes, other solvent systems can be used. For example, diethyl ether can be a substitute for ethyl acetate and often provides different selectivity. Dichloromethane can also be used, but be mindful of its higher solvent strength compared to hexane. The choice of solvent will depend on the specific impurities you are trying to separate from your product.

Experimental Protocol: Flash Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Secure the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (40-63 µm particle size) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.[2]

  • Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[2]

  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[6]

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[6]

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Collect fractions in test tubes or other suitable containers.

4. Analysis of Fractions:

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing under UV light (if applicable) or by using a suitable staining agent (e.g., potassium permanganate).

  • Combine the fractions containing the pure this compound.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Purification start Start Purification problem Problem Encountered? start->problem poor_separation Poor Separation problem->poor_separation Yes no_product No Product Detected problem->no_product Yes decomposition Product Decomposition problem->decomposition Yes success Successful Purification problem->success No optimize_mp Optimize Mobile Phase (TLC) poor_separation->optimize_mp check_loading Check Column Loading poor_separation->check_loading repack_column Repack Column poor_separation->repack_column check_early_fractions Check Early Fractions no_product->check_early_fractions increase_polarity Increase Mobile Phase Polarity no_product->increase_polarity concentrate_fractions Concentrate Fractions for TLC no_product->concentrate_fractions neutralize_silica Neutralize Silica (e.g., with Triethylamine) decomposition->neutralize_silica change_stationary_phase Change Stationary Phase (e.g., Alumina) decomposition->change_stationary_phase optimize_mp->problem check_loading->problem repack_column->problem check_early_fractions->problem increase_polarity->problem concentrate_fractions->problem neutralize_silica->problem change_stationary_phase->problem

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in γ-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of γ-keto esters. The information is presented in a clear question-and-answer format to help you identify and resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in γ-keto ester synthesis?

A1: The most prevalent side reactions include:

  • Over-alkylation (Dialkylation): Formation of a dialkylated product at the α-carbon of a β-keto ester precursor.[1]

  • Hydrolysis and Decarboxylation: Cleavage of the ester group followed by the loss of carbon dioxide, particularly from β-keto acid intermediates, leading to a ketone byproduct.[1]

  • Transesterification: Exchange of the ester's alcohol moiety with another alcohol present in the reaction mixture, such as the solvent.

  • Low Yields in Michael Additions: Incomplete reaction or formation of polymeric byproducts during the conjugate addition step.

Q2: How can I minimize the formation of dialkylated byproducts?

A2: To favor mono-alkylation, it is crucial to carefully control the reaction conditions. Using a slight excess of the starting β-keto ester relative to the alkylating agent and a strong, non-nucleophilic base can help. Additionally, employing a less reactive alkylating agent and conducting the reaction at a lower temperature can improve selectivity.

Q3: My ester seems to be hydrolyzing and decarboxylating during workup. What can I do?

A3: Hydrolysis and subsequent decarboxylation are often promoted by acidic or basic conditions, especially at elevated temperatures.[1] To mitigate this, use mild acidic conditions (e.g., dilute HCl) for neutralization and keep the temperature low during extraction and concentration steps. If possible, avoid prolonged heating of the crude product.

Q4: I am observing a significant amount of a different ester in my final product. What is causing this?

A4: This is likely due to transesterification, where the alcohol used as a solvent or present as an impurity reacts with your ester. To prevent this, use a non-alcoholic solvent or a solvent that matches the alcohol of your ester. If an alcohol solvent is necessary, using a large excess of it can drive the equilibrium towards the desired product, but this may complicate purification.

Troubleshooting Guides

Issue 1: Formation of Dialkylated Byproduct

If you are observing a significant amount of the dialkylated product, consider the following troubleshooting steps:

  • Choice of Base and Solvent: The choice of base and solvent plays a critical role in the selectivity of alkylation. Strong, sterically hindered bases can favor mono-alkylation.

    BaseSolventTemperatureMono-alkylation:Di-alkylation Ratio
    Sodium Ethoxide (NaOEt)Ethanol (EtOH)RefluxLower (more dialkylation)
    Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C to 0 °CHigher (less dialkylation)
    Sodium Hydride (NaH)Dimethylformamide (DMF)Room TemperatureIntermediate
  • Reaction Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the β-keto ester relative to the alkylating agent to ensure the complete consumption of the alkylating agent before a second alkylation can occur.

  • Temperature Control: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. Lower temperatures generally increase the selectivity for mono-alkylation.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the β-keto ester (1.1 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly prepared LDA (1.0 eq.) dropwise via the dropping funnel over 30 minutes. Stir the resulting enolate solution for an additional 30 minutes at -78 °C.

  • Alkylation: Add the alkylating agent (1.0 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the mono-alkylated product from any unreacted starting material and dialkylated byproduct.

Logical Workflow for Troubleshooting Dialkylation

dialkylation_troubleshooting start High Dialkylation Observed check_base Is a strong, hindered base (e.g., LDA) being used? start->check_base change_base Switch to a stronger, more hindered base like LDA. check_base->change_base No check_temp Is the reaction run at low temperature? check_base->check_temp Yes change_base->check_temp lower_temp Lower the reaction temperature (e.g., to -78 °C). check_temp->lower_temp No check_stoich Is there an excess of the alkylating agent? check_temp->check_stoich Yes lower_temp->check_stoich adjust_stoich Use a slight excess of the beta-keto ester. check_stoich->adjust_stoich Yes end Mono-alkylation Favored check_stoich->end No adjust_stoich->end

Caption: Troubleshooting workflow for minimizing dialkylation.

Issue 2: Hydrolysis and Decarboxylation

The formation of a ketone byproduct suggests that the ester is being hydrolyzed to a β-keto acid, which then decarboxylates.

  • Workup Conditions: Avoid strongly acidic or basic conditions during the workup. Neutralize the reaction mixture carefully with a mild acid (e.g., citric acid or dilute HCl) and keep the temperature low.

    Workup pHTemperature% Decarboxylation (Example)
    < 2> 50 °CHigh
    4-6Room TemperatureLow
    > 10> 50 °CModerate
  • Purification: If possible, purify the γ-keto ester quickly using column chromatography. Prolonged exposure to silica gel, which is slightly acidic, can sometimes promote decarboxylation, especially for sensitive substrates.

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C.

  • Neutralization: Slowly add a pre-cooled, saturated aqueous solution of sodium bicarbonate or a dilute solution of citric acid to neutralize the reaction mixture to a pH of ~7.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate) at room temperature or below.

  • Washing and Drying: Wash the combined organic layers with cold brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure at a low temperature (< 40 °C).

Reaction Pathway: Desired Product vs. Side Reaction

decarboxylation_pathway beta_keto_ester β-Keto Ester Intermediate gamma_keto_ester Desired γ-Keto Ester beta_keto_ester->gamma_keto_ester Desired Reaction hydrolysis Hydrolysis (Acid or Base, Heat) beta_keto_ester->hydrolysis beta_keto_acid β-Keto Acid hydrolysis->beta_keto_acid decarboxylation Decarboxylation (Heat) beta_keto_acid->decarboxylation ketone_byproduct Ketone Byproduct decarboxylation->ketone_byproduct

Caption: Competing pathways leading to the desired product or a ketone byproduct.

Issue 3: Low Yield in Michael Addition

Low yields in Michael additions for γ-keto ester synthesis can be due to incomplete reaction or polymerization of the Michael acceptor.

  • Catalyst Choice: The choice of catalyst can significantly impact the reaction rate and prevent polymerization.

    CatalystTypical ConditionsNotes
    Strong Base (e.g., NaOEt)Protic SolventCan lead to side reactions like polymerization.
    Phase Transfer CatalystBiphasic systemCan improve yields by facilitating the reaction between reactants in different phases.
    Lewis AcidAprotic SolventCan activate the Michael acceptor and promote the reaction.
  • Reaction Time and Temperature: Monitor the reaction closely by TLC. A longer reaction time may be necessary for less reactive substrates, but prolonged reaction times can also lead to byproduct formation. Running the reaction at a lower temperature can sometimes reduce the rate of polymerization.

  • Reactant Preparation: In a round-bottom flask, dissolve the Michael donor (e.g., a β-keto ester) and a catalytic amount of a suitable base (e.g., DBU) in an aprotic solvent like THF.

  • Addition of Michael Acceptor: Cool the solution to 0 °C. Slowly add the Michael acceptor (e.g., an α,β-unsaturated ketone or ester) dropwise to the solution over a period of 30-60 minutes to avoid localized high concentrations that can lead to polymerization.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench with a mild acid and proceed with a standard aqueous workup and extraction.

  • Purification: Purify the product by column chromatography.

Workflow for Optimizing Michael Addition

michael_addition_optimization start Low Yield in Michael Addition check_polymerization Is polymerization observed? start->check_polymerization slow_addition Add Michael acceptor slowly and at low temperature. check_polymerization->slow_addition Yes check_catalyst Is an appropriate catalyst being used? check_polymerization->check_catalyst No slow_addition->check_catalyst change_catalyst Try a different catalyst (e.g., phase transfer or Lewis acid). check_catalyst->change_catalyst No check_reaction_time Is the reaction going to completion? check_catalyst->check_reaction_time Yes change_catalyst->check_reaction_time increase_time Increase reaction time and monitor by TLC. check_reaction_time->increase_time No end Improved Yield of γ-Keto Ester check_reaction_time->end Yes increase_time->end

Caption: Decision tree for optimizing Michael addition reactions.

References

Technical Support Center: Synthesis of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Oxopentyl formate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is through the Fischer-Speier esterification of 5-hydroxy-2-pentanone (also known as 4-oxopentanol) with formic acid, using an acid catalyst.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting materials are 5-hydroxy-2-pentanone and formic acid. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is also required. A solvent like toluene or benzene can be used to facilitate the removal of water.

Q3: What is a typical yield for this reaction?

A3: The yield of this compound can vary significantly depending on the reaction conditions. Without optimization, yields can be modest (30-50%). However, by employing strategies to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it forms, yields can be improved to over 80%.

Q4: How can I purify the final product?

A4: Purification typically involves a workup procedure to remove the acid catalyst and unreacted formic acid. This is usually achieved by washing the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution. The organic layer is then separated, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. For higher purity, distillation or column chromatography can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Reversible Reaction: The esterification reaction is in equilibrium, which may not favor the product. 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 3. Water Inhibition: The presence of water in the reaction mixture can shift the equilibrium back to the reactants. 4. Loss during Workup: The product may be lost during the extraction and washing steps.1. Shift the Equilibrium: Use a large excess of one reactant (typically the more available and less expensive one, in this case, formic acid can be used in excess). Alternatively, remove water as it is formed using a Dean-Stark apparatus. 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 3. Ensure Anhydrous Conditions: Use dry glassware and anhydrous reagents. 4. Careful Workup: Perform extractions carefully and ensure complete phase separation. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product.
Presence of Starting Material (5-hydroxy-2-pentanone) in the Final Product 1. Incomplete Reaction: The reaction has not gone to completion. 2. Insufficient Catalyst: The amount of acid catalyst may be too low to drive the reaction effectively.1. Increase Reaction Time/Temperature: As mentioned above, prolong the reaction time or increase the temperature. 2. Increase Catalyst Loading: Cautiously increase the amount of the acid catalyst. Be mindful that this may promote side reactions.
Product is Contaminated with a Byproduct 1. Side Reactions: The ketone functionality in 5-hydroxy-2-pentanone could undergo acid-catalyzed side reactions such as self-condensation (aldol condensation). 2. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Milder Reaction Conditions: Use a milder acid catalyst or lower the reaction temperature. 2. Purification: Employ column chromatography for purification to separate the desired product from byproducts.
Difficulty in Isolating the Product 1. Emulsion during Workup: An emulsion may form during the aqueous wash, making phase separation difficult. 2. Product is Water-Soluble: The product may have some solubility in the aqueous phase, leading to loss.1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Minimize Water Contact: Use minimal amounts of washing solutions and perform back-extractions of the aqueous layers.

Experimental Protocols

Part 1: Synthesis of 5-hydroxy-2-pentanone (Precursor)

One common method for the synthesis of 5-hydroxy-2-pentanone is the acid-catalyzed hydration of 2-methylfuran.

Materials:

  • 2-Methylfuran

  • Palladium(II) chloride (PdCl₂)

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a catalytic amount of palladium(II) chloride in an acidic aqueous solution (e.g., dilute HCl).

  • Add 2-methylfuran to the solution.

  • Stir the mixture vigorously at room temperature under a slightly positive pressure of hydrogen (this can often be achieved with a hydrogen balloon) for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 5-hydroxy-2-pentanone.

Part 2: Synthesis of this compound

Materials:

  • 5-hydroxy-2-pentanone

  • Formic acid (≥95%)

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 5-hydroxy-2-pentanone (1.0 eq), a molar excess of formic acid (e.g., 2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Add toluene as the solvent to fill the Dean-Stark trap.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting alcohol.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acids), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Formate Esters (General Data)

CatalystAlcoholReaction Time (h)Temperature (°C)Yield (%)
H₂SO₄Primary Alcohol4-8Reflux60-80
p-TsOHPrimary Alcohol6-12Reflux65-85
Amberlyst-15Primary Alcohol8-16Room Temp70-90
None (Autocatalyzed)Primary Alcohol24-48Reflux<40

Note: This table presents generalized data for the formylation of primary alcohols to provide a comparative overview of catalyst effectiveness. Actual yields for this compound may vary.

Table 2: Influence of Reactant Ratio on Esterification Yield (General Data)

Molar Ratio (Alcohol:Acid)Water RemovalTypical Yield (%)
1:1No50-65
1:2No65-75
1:1Yes (Dean-Stark)80-95
1:3Yes (Dean-Stark)>90

Note: This table illustrates the general trend of how reactant ratios and water removal affect Fischer esterification yields.

Visualizations

experimental_workflow cluster_precursor Part 1: Precursor Synthesis cluster_esterification Part 2: Esterification cluster_purification Part 3: Purification start_precursor 2-Methylfuran reaction_precursor Acid-catalyzed Hydration start_precursor->reaction_precursor product_precursor 5-hydroxy-2-pentanone reaction_precursor->product_precursor start_ester 5-hydroxy-2-pentanone + Formic Acid product_precursor->start_ester Use as starting material reaction_ester Fischer-Speier Esterification start_ester->reaction_ester product_ester Crude 4-Oxopentyl formate reaction_ester->product_ester workup Aqueous Workup (NaHCO3 wash) product_ester->workup purification Distillation / Chromatography workup->purification final_product Pure 4-Oxopentyl formate purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Reversible Reaction Equilibrium start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Water Inhibition start->cause3 solution1 Use Excess Reactant or Remove Water (Dean-Stark) cause1->solution1 solution2 Increase Reaction Time/ Temperature cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

troubleshooting low conversion in gamma-keto ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in gamma-keto ester synthesis. The following FAQs address common issues and provide systematic approaches to identify and resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a significant amount of starting material remaining after the reaction. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in gamma-keto ester synthesis can stem from several factors, ranging from reagent purity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow:

G start Low Conversion: Unreacted Starting Material reagent Check Reagent Purity and Stoichiometry start->reagent Step 1 conditions Optimize Reaction Conditions reagent->conditions Step 2 catalyst Evaluate Catalyst Activity conditions->catalyst Step 3 protocol Review Experimental Protocol catalyst->protocol Step 4 solution Improved Conversion protocol->solution

Caption: Troubleshooting workflow for low conversion.

Possible Causes and Solutions:

  • Reagent Quality and Stoichiometry:

    • Purity: Impurities in starting materials (e.g., β-keto esters, alkylating agents) can inhibit the reaction. Ensure the purity of your reagents using techniques like NMR or GC-MS.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Carefully verify the stoichiometry, especially of the limiting reagent.

  • Reaction Conditions:

    • Temperature: The reaction may require higher or lower temperatures for optimal conversion. Running small-scale trials at different temperatures can help identify the ideal range.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time.

    • Solvent: The choice of solvent is critical. Ensure the solvent is anhydrous if the reaction is moisture-sensitive and that it can dissolve all reactants. Consider screening different solvents.

  • Catalyst Activity (if applicable):

    • Deactivation: The catalyst may have deactivated due to impurities or improper handling. Ensure the catalyst is fresh or properly activated.

    • Loading: The catalyst loading might be insufficient. Try increasing the catalyst amount in a stepwise manner.

Experimental Protocol: Screening Reaction Temperatures

  • Set up three identical small-scale reactions (e.g., 0.1 mmol scale).

  • Run the reactions at three different temperatures: room temperature, a moderately elevated temperature (e.g., 50 °C), and a higher temperature (e.g., 80 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 3, and 6 hours).

  • Quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the conversion.

Data Presentation: Effect of Temperature on Conversion

Temperature (°C)Reaction Time (h)Conversion (%)
25 (Room Temp)635
50675
80692
FAQ 2: I am observing the formation of a significant byproduct, which I suspect is from the hydrolysis of my ester. How can I prevent this?

Answer:

Hydrolysis of the ester group to the corresponding carboxylic acid is a common side reaction, especially in the presence of water and acid or base catalysts.[1] Minimizing exposure to water is the most critical step in preventing this side reaction.

Troubleshooting Logic:

G start Side Product: Suspected Hydrolysis water Identify and Eliminate Water Sources start->water reagents Dry Reagents water->reagents solvent Use Anhydrous Solvent water->solvent atmosphere Inert Atmosphere (N2/Ar) water->atmosphere neutral Maintain Neutral pH water->neutral solution Minimized Hydrolysis neutral->solution

Caption: Logic for preventing ester hydrolysis.

Possible Causes and Solutions:

  • Presence of Water:

    • Solvent: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles are preferable.

    • Reagents: Dry reagents that may be hygroscopic before use.

    • Glassware: Flame-dry all glassware under vacuum or oven-dry it before use.

    • Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Acidic or Basic Conditions:

    • If the reaction is catalyzed by an acid or base, consider if a milder catalyst or a non-protic base could be used.

    • During the workup, neutralize the reaction mixture promptly to avoid prolonged exposure to acidic or basic conditions.

Experimental Protocol: Anhydrous Reaction Setup

  • Oven-dry all glassware overnight at 120 °C and allow it to cool in a desiccator.

  • Assemble the glassware while hot and flame-dry it under a stream of dry nitrogen or argon.

  • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Add reagents via syringe through a septum. Solid reagents should be added under a positive pressure of inert gas.

  • Maintain a positive pressure of inert gas throughout the reaction.

FAQ 3: My desired gamma-keto ester seems to be undergoing decarboxylation. What conditions favor this side reaction and how can I avoid it?

Answer:

Decarboxylation is a common side reaction for β-keto acids, and while less common for gamma-keto esters, it can occur under certain conditions, particularly with heating.[2][3][4] The stability of the resulting carbanion or enolate after decarboxylation can also influence the likelihood of this side reaction.

Troubleshooting Pathway:

G start Side Product: Suspected Decarboxylation temp Reduce Reaction Temperature start->temp ph Control pH temp->ph workup Modify Workup Procedure ph->workup solution Minimized Decarboxylation workup->solution

Caption: Pathway to minimize decarboxylation.

Possible Causes and Solutions:

  • Elevated Temperatures: High reaction temperatures can promote decarboxylation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Acidic or Basic Conditions: Strong acidic or basic conditions can catalyze decarboxylation. Aim for neutral or near-neutral reaction conditions if the main reaction allows.

  • Workup Procedure: Prolonged heating during solvent removal or purification can lead to decarboxylation. Use a rotary evaporator at a lower temperature and consider purification methods that do not require heat, such as column chromatography at room temperature.

Data Presentation: Impact of Temperature on Decarboxylation

Reaction Temperature (°C)Desired Product Yield (%)Decarboxylation Byproduct (%)
1005540
807815
6091<5
FAQ 4: I am seeing evidence of enolization and subsequent side reactions. How can I suppress these pathways?

Answer:

The presence of α-hydrogens in the gamma-keto ester makes it susceptible to enolization under both acidic and basic conditions. The resulting enol or enolate can then participate in undesired side reactions.

Troubleshooting Scheme:

G start Side Reactions from Enolization base Choice of Base start->base temp Reaction Temperature base->temp electrophile Electrophile Reactivity temp->electrophile solution Suppressed Enolization Side Reactions electrophile->solution

Caption: Scheme for suppressing enolization.

Possible Causes and Solutions:

  • Base Strength and Steric Hindrance: If a base is used, its strength and steric bulk can influence the extent of enolization versus the desired reaction. A less sterically hindered and stronger base might favor deprotonation. Consider using a non-nucleophilic base if the goal is to avoid its reaction as a nucleophile.

  • Temperature: Lowering the reaction temperature can often suppress the rate of enolization relative to the desired reaction.

  • Electrophile Reactivity: If the reaction involves an electrophile, using a more reactive electrophile can trap the desired intermediate before enolization and subsequent side reactions can occur.

Experimental Protocol: Screening of Bases

  • Set up parallel reactions using different bases (e.g., a strong, non-nucleophilic base like LDA; a weaker, non-nucleophilic base like DBU; and an inorganic base like K₂CO₃).

  • Run the reactions under identical conditions (temperature, solvent, stoichiometry).

  • Monitor the formation of the desired product and any side products by LC-MS or GC.

  • Analyze the final product distribution to determine the optimal base.

Data Presentation: Effect of Base on Product Distribution

BaseDesired Product (%)Enolization-derived Byproduct (%)
LDA8510
DBU6530
K₂CO₃4055

References

Technical Support Center: Optimizing Reaction Conditions for 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-oxopentyl formate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 4-oxopentanol with formic acid.[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the reaction towards the ester product.[1][4]

Q2: Is an acid catalyst always necessary for the synthesis of this compound?

A2: While a strong acid catalyst like sulfuric acid is commonly used to increase the reaction rate, formic acid is acidic enough to catalyze the esterification reaction itself, a phenomenon known as self-catalysis.[5] However, for practical reaction times and higher yields, an additional catalyst is generally recommended.

Q3: How can I maximize the yield of this compound?

A3: To maximize the yield, the reaction equilibrium must be shifted towards the product side. This can be achieved by:

  • Using a large excess of one of the reactants, typically the less expensive one (in this case, likely formic acid or 4-oxopentanol depending on cost).[1][6]

  • Removing water as it is formed during the reaction.[1][6] This can be done using a Dean-Stark apparatus, molecular sieves, or by azeotropic distillation with a suitable solvent like toluene.[4][6]

Q4: What are the primary impurities I might find in my crude this compound?

A4: The primary impurities are likely to be unreacted 4-oxopentanol and formic acid, water, and the acid catalyst. Depending on the reaction conditions, side products such as di(4-oxopentyl) ether or acetals could also be present in small amounts.

Q5: How should I purify the synthesized this compound?

A5: Purification typically involves a multi-step process:

  • Neutralization: After the reaction, the mixture should be cooled and washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and any remaining formic acid.

  • Extraction: The ester can then be extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer should be washed with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is then dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: Finally, the solvent is removed by rotary evaporation, and the this compound is purified by fractional distillation under reduced pressure to separate it from any remaining high-boiling impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective catalyst. 2. Reaction has not reached equilibrium. 3. Insufficient heating. 4. Water is inhibiting the forward reaction.1. Use a fresh or different acid catalyst (e.g., H₂SO₄, p-TsOH). 2. Increase the reaction time.[1] 3. Ensure the reaction is being heated to the appropriate temperature (reflux). 4. Use a method to remove water, such as a Dean-Stark trap or molecular sieves.[1][4]
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Drive the reaction to completion by removing water or using a larger excess of one reactant.[6] 2. Improve the efficiency of the fractional distillation. Ensure the column has sufficient theoretical plates.
Dark-colored or Tar-like Product 1. Reaction temperature is too high. 2. Acid catalyst concentration is too high, leading to decomposition or side reactions.1. Reduce the reaction temperature. 2. Decrease the amount of acid catalyst used. Consider a milder catalyst.
Formation of an Unexpected Byproduct 1. Dehydration of 4-oxopentanol to form di(4-oxopentyl) ether. 2. Acetal formation between the ketone and the alcohol.1. Use milder reaction conditions (lower temperature, less acid). 2. This is more likely with a large excess of alcohol and strong acid. Adjusting the stoichiometry and catalyst concentration can minimize this.

Quantitative Data Summary

The following tables provide representative data for Fischer esterification reactions, which can be used as a guideline for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Yield

Catalyst (mol%)Reaction Time (h)Temperature (°C)Yield (%)
H₂SO₄ (2 mol%)48085
p-TsOH (5 mol%)610082
No Catalyst2410035
Amberlyst-1589078

Table 2: Effect of Reactant Molar Ratio on Yield

4-Oxopentanol : Formic AcidReaction Time (h)Temperature (°C)Yield (%)
1 : 188065
1 : 268088
1 : 368092
2 : 188075

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Oxopentanol

  • Formic acid (≥95%)

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxopentanol (0.1 mol), formic acid (0.2 mol), and toluene (100 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Add Reactants & Catalyst (4-Oxopentanol, Formic Acid, H₂SO₄, Toluene) reflux 2. Heat to Reflux with Dean-Stark Trap reactants->reflux cool 3. Cool Reaction Mixture reflux->cool wash_bicararbonate wash_bicararbonate cool->wash_bicararbonate wash_bicarb 4. Wash with NaHCO₃ Solution wash_water_brine 5. Wash with Water & Brine wash_bicarb->wash_water_brine dry 6. Dry with Anhydrous MgSO₄ wash_water_brine->dry filter_evaporate 7. Filter & Evaporate Solvent dry->filter_evaporate distill 8. Fractional Distillation filter_evaporate->distill product Pure this compound distill->product troubleshooting_workflow start Low Yield? check_water Was water removed? start->check_water check_time_temp Sufficient time & temp? check_water->check_time_temp Yes solution_water Use Dean-Stark or molecular sieves check_water->solution_water No check_ratio Excess reactant used? check_time_temp->check_ratio Yes solution_time_temp Increase reaction time or temperature check_time_temp->solution_time_temp No check_catalyst Catalyst active? check_ratio->check_catalyst Yes solution_ratio Increase excess of one reactant check_ratio->solution_ratio No solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst No

References

Technical Support Center: Purification of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 4-oxopentyl formate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Product has a low pH or is acidic. Residual acid catalyst (e.g., sulfuric acid, hydrochloric acid) or unreacted levulinic/formic acid.Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases. This will neutralize and remove acidic impurities.[1][2]
Presence of a water-soluble impurity. Unreacted starting materials like levulinic acid, formic acid, or water formed during esterification.Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water or brine. The polar impurities will partition into the aqueous phase.[3]
Product has a brownish or yellowish tint. Formation of colored by-products, such as humins, especially if the synthesis involved heating sugars.Treat the product with activated carbon. Alternatively, for persistent color, column chromatography (normal or reversed-phase) can be effective.[4]
Distillation results in a poor yield or co-distillation of impurities. The boiling points of the impurity and the product are too close.Ensure efficient fractional distillation with a column of appropriate length and packing. A vacuum distillation is recommended to lower the boiling point and prevent thermal degradation.
GC-MS analysis shows multiple unexpected peaks. Incomplete reaction or presence of side-products from the synthesis.Review the synthesis reaction conditions. If side-products are unavoidable, a combination of purification techniques (e.g., extraction followed by distillation and/or chromatography) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities depend on the synthetic route. For esterification of levulinic acid, impurities include unreacted levulinic acid, the alcohol used, and the acid catalyst. If synthesized from biomass, impurities can include formic acid, furfural, and colored humins.[5]

Q2: How can I remove residual acid catalyst from my product?

A2: Washing the crude product with a mild aqueous base, such as saturated sodium bicarbonate solution, is a standard and effective method. The acidic catalyst will react with the base to form a salt that is soluble in the aqueous layer and can be easily separated.[1][2]

Q3: My product is wet. How can I dry it before distillation?

A3: After aqueous washing, the organic layer containing your product should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-30 minutes, then filter to remove the drying agent before proceeding to distillation.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation of the product and detect impurities. Acid-base titration can be used to quantify acidic impurities.[6]

Q5: Is vacuum distillation necessary for the purification of this compound?

A5: While not always mandatory, vacuum distillation is highly recommended. It lowers the boiling point of the compound, which helps to prevent thermal decomposition and the formation of high-boiling impurities.

Experimental Protocols

Protocol 1: General Purification of this compound via Extraction and Distillation
  • Acid Removal:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate.

    • Gently shake the funnel, periodically venting to release any pressure from CO₂ evolution.

    • Continue washing until no more gas evolves.

    • Separate the aqueous layer.

  • Aqueous Wash:

    • Wash the organic layer with deionized water to remove any remaining salts.

    • Follow with a wash using a saturated brine solution to aid in the separation of the layers and remove residual water.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add anhydrous magnesium sulfate or sodium sulfate and stir for 15-30 minutes.

    • Filter the mixture to remove the drying agent.

  • Solvent Removal:

    • Remove the bulk of the solvent using a rotary evaporator.

  • Distillation:

    • Transfer the concentrated product to a distillation apparatus.

    • Perform a fractional distillation under reduced pressure (vacuum).

    • Collect the fraction corresponding to the boiling point of pure this compound.

Quantitative Data

The following table summarizes the expected purity improvements at different stages of the purification process for a typical levulinate ester synthesis.

Purification Step Impurity Type Purity Before Step (Approx.) Purity After Step (Approx.)
Bicarbonate Wash Acidic Impurities (e.g., Levulinic Acid)85-90%>95%
Liquid-Liquid Extraction Water-Soluble Impurities90-95%>98%
Fractional Distillation Volatile Impurities & Starting Materials98%>99.5%

Visualizations

PurificationWorkflow crude Crude 4-Oxopentyl Formate extraction Liquid-Liquid Extraction (Bicarbonate & Water Wash) crude->extraction Remove Acidic & Water-Soluble Impurities drying Drying (Anhydrous MgSO4) extraction->drying Remove Water evaporation Solvent Evaporation drying->evaporation Remove Solvent distillation Vacuum Distillation evaporation->distillation Final Purification pure Pure 4-Oxopentyl Formate distillation->pure TroubleshootingLogic start Problem Identified acidic Product is Acidic? start->acidic colored Product is Colored? acidic->colored No wash Action: Perform Bicarbonate Wash acidic->wash Yes wet Product is Wet? colored->wet No chromatography Action: Treat with Activated Carbon or Perform Column Chromatography colored->chromatography Yes dry Action: Dry with Anhydrous Salt wet->dry Yes

References

stability issues of gamma-keto esters under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of γ-Keto Esters

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of gamma-keto esters, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues encountered with γ-keto esters in acidic conditions?

The main stability issue for γ-keto esters in the presence of acid is their susceptibility to hydrolysis.[1][2][3][4] Under acidic conditions, the ester functional group can react with water to revert to a carboxylic acid and an alcohol.[1][4][5] This reaction is often reversible, but the equilibrium can be shifted towards the hydrolysis products, especially with an excess of water.[3][4] The presence of the keto group can sometimes influence the reactivity of the ester, although the fundamental degradation pathway remains acid-catalyzed hydrolysis.

Q2: What is the detailed mechanism for the acid-catalyzed hydrolysis of a γ-keto ester?

The acid-catalyzed hydrolysis of an ester proceeds through a series of equilibrium steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (like H₃O⁺), which makes the carbonyl carbon more electrophilic.[1][2][4][5]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.[2][4][5]

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group, turning the -OR group into a better leaving group (-ROH).[5]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alcohol molecule.[5]

  • Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst.[1][5]

Q3: My γ-keto ester appears to be degrading during my experiment. How can I confirm this?

Degradation can be monitored using various analytical techniques. The choice of method depends on the specific properties of your compound and the available instrumentation.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the appearance of new, more polar spots (corresponding to the carboxylic acid and alcohol products) and the disappearance of the starting ester.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating the reaction mixture and identifying the components by their mass-to-charge ratio. This can confirm the presence of the hydrolysis products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. Derivatization may be necessary for the carboxylic acid product to improve its volatility and chromatographic behavior.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of signals corresponding to the ester and the appearance of new signals for the carboxylic acid and alcohol.

Troubleshooting Guides

Problem: Significant degradation of my γ-keto ester is observed during an acid-catalyzed reaction.

Potential Cause Suggested Solution
Excess Water in the Reaction Mixture The acid-catalyzed hydrolysis is an equilibrium reaction with water.[3][4] An excess of water will drive the equilibrium towards the formation of the carboxylic acid and alcohol. Ensure that all solvents and reagents are anhydrous. Use drying agents or molecular sieves if necessary. If water is a required reagent, use it in stoichiometric amounts if possible.
High Reaction Temperature Higher temperatures can accelerate the rate of hydrolysis.[3] If the primary reaction allows, consider running the experiment at a lower temperature for a longer duration.
Strong Acid Catalyst or High Catalyst Loading The concentration and strength of the acid catalyst can significantly impact the rate of hydrolysis. Use the mildest possible acid catalyst that is effective for the desired transformation. Consider using a Lewis acid instead of a Brønsted acid. Reduce the catalyst loading to the minimum required amount.
Prolonged Reaction Time The longer the γ-keto ester is exposed to acidic conditions, the more likely it is to hydrolyze. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed or the desired product is formed.
Inherent Instability of the Ester Some esters are inherently more prone to hydrolysis. For instance, methyl and ethyl esters are generally more labile than t-butyl esters under acidic conditions.[7] If possible, consider synthesizing a more sterically hindered ester (e.g., tert-butyl ester) which is more stable to acid-catalyzed hydrolysis.
Keto Group Participation In some cases, the γ-keto group might participate in intramolecular reactions that lead to degradation, although simple hydrolysis is more common. If unusual byproducts are observed, consider protecting the keto group as a ketal before performing the acid-catalyzed reaction on the ester.[7][8] Ketals are generally stable to base but can be removed with acid, so orthogonality needs to be considered.[9]

Data Presentation

Table 1: Relative Stability of Common Ester Protecting Groups to Acidic and Basic Conditions

Ester Protecting GroupCleavage/Stability under Acidic ConditionsCleavage/Stability under Basic Conditions
Methyl/Ethyl Ester Labile, readily hydrolyzed with aqueous acid.[7]Labile, readily saponified with aqueous base (e.g., LiOH, NaOH).[9]
Benzyl Ester Relatively stable to non-reductive acidic conditions. Cleaved by hydrogenolysis.Labile, saponified with aqueous base.
tert-Butyl Ester Highly labile, readily cleaved with mild acids (e.g., TFA, HCl).[7][9]Stable to a wide range of basic conditions.[7]
Silyl Esters (e.g., TBDMS) Labile, cleaved with acid or fluoride sources.[10]Generally labile, stability depends on the specific silyl group.

Experimental Protocols

Protocol 1: General Procedure for Monitoring γ-Keto Ester Stability by HPLC

  • Standard Preparation: Prepare a stock solution of the pure γ-keto ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a vial, dissolve a known amount of the γ-keto ester in the reaction solvent. Add the acidic catalyst.

  • Time Point Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a large volume of a neutral or slightly basic mobile phase buffer to stop the degradation.

  • HPLC Analysis: Inject the quenched sample onto a suitable HPLC column (e.g., C18). Use a mobile phase that provides good separation between the starting material and potential degradation products (e.g., a gradient of water and acetonitrile with a neutral buffer).

  • Data Analysis: Monitor the peak area of the γ-keto ester over time. A decrease in the peak area indicates degradation. The appearance of new peaks can be correlated with the formation of hydrolysis products. Calculate the percentage of the remaining ester at each time point relative to t = 0.

Protocol 2: Protection of a Ketone as a Cyclic Ketal

  • Setup: To a solution of the γ-keto ester (1.0 eq) in an anhydrous solvent like toluene or dichloromethane, add a diol such as ethylene glycol (1.5 - 2.0 eq).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) or a Lewis acid.

  • Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ketal product.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and wash it with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketal-protected γ-keto ester by column chromatography if necessary. This protected compound can now be subjected to reactions under conditions that the original ketone would not tolerate.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis of γ-Keto Ester A γ-Keto Ester B Protonated Ester (Activated Electrophile) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Protonated Carboxylic Acid + Alcohol C->D Proton Transfer & Elimination E γ-Keto Carboxylic Acid D->E - H₃O⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

G start Experiment shows γ-Keto Ester Degradation q1 Is excess water present? start->q1 a1_yes Use anhydrous solvents. Remove water. q1->a1_yes Yes q2 Is temperature too high? q1->q2 No a1_yes->q2 a2_yes Lower reaction temperature. q2->a2_yes Yes q3 Is acid too strong or concentrated? q2->q3 No a2_yes->q3 a3_yes Use milder acid or lower catalyst loading. q3->a3_yes Yes q4 Is reaction time too long? q3->q4 No a3_yes->q4 a4_yes Monitor closely and quench upon completion. q4->a4_yes Yes end Stability Improved q4->end No a4_yes->end

Caption: Troubleshooting workflow for ester degradation.

References

avoiding self-condensation of 4-Oxopentyl formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the self-condensation of 4-oxopentyl formate during experimental procedures.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Decreased yield of desired product and formation of viscous, high-boiling point residue. Self-condensation of this compound via an aldol-type reaction.• Maintain a low reaction temperature.• Use a non-basic catalyst or a weakly acidic catalyst.• Ensure the absence of strong bases in the reaction mixture.• Minimize the reaction time.• Use dilute concentrations of this compound.
Appearance of a yellow or orange color in the reaction mixture. Formation of conjugated enones resulting from the dehydration of the initial aldol condensation product.• Immediately cool the reaction mixture.• Analyze a sample using techniques like ¹H NMR or LC-MS to confirm the presence of condensation byproducts.• If confirmed, consider purification of the remaining starting material.
Inconsistent reaction outcomes with the same protocol. • Contamination of reagents or solvents with basic impurities.• Degradation of this compound during storage.• Use freshly distilled or high-purity solvents.• Test the pH of all reagents before addition.• Store this compound under recommended conditions (see FAQs).

Frequently Asked Questions (FAQs)

Q1: What is self-condensation and why is this compound prone to it?

A1: Self-condensation is a reaction where two molecules of the same compound react with each other to form a larger molecule. For this compound, which is a keto-aldehyde, this typically occurs through an aldol condensation mechanism. The aldehyde group is more susceptible to this reaction than the ketone group due to lower steric hindrance and higher electrophilicity.[1][2] The reaction is often catalyzed by bases, which deprotonate the α-carbon to form a reactive enolate.

Q2: What are the primary products of this compound self-condensation?

A2: The initial product is a β-hydroxy aldehyde, which can then undergo dehydration, especially with heat or in the presence of acid or base, to form a conjugated α,β-unsaturated aldehyde. This can lead to a mixture of oligomeric and polymeric byproducts.

Q3: How can I detect if self-condensation has occurred?

A3: The formation of a yellow color, an increase in viscosity, or the appearance of unexpected spots on a TLC plate can be visual indicators. Spectroscopic methods are definitive:

  • ¹H NMR: Look for the appearance of new aldehydic protons, vinyl protons, and complex multiplets in the aliphatic region.

  • ¹³C NMR: New signals in the carbonyl and olefinic regions will be present.

  • LC-MS: The presence of species with higher molecular weights than this compound is a clear indication.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize self-condensation during storage, this compound should be stored under the following conditions:

  • Temperature: Cool temperatures (2-8 °C) are recommended to reduce the reaction rate.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can produce acidic impurities that may catalyze condensation.

  • Purity: Ensure the compound is free from basic or acidic impurities. If necessary, purify before long-term storage.

Q5: Can I reverse the self-condensation reaction?

A5: Reversing the aldol condensation (a retro-aldol reaction) is possible under certain conditions, typically by heating with a strong base. However, this is often not a practical solution for purifying a starting material as it can lead to further degradation and a complex mixture of products. Purification of the unreacted monomer is the recommended approach.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Chromatography

This protocol is designed to remove polar self-condensation byproducts.

  • Prepare the Column: Select a silica gel column with an appropriate diameter based on the amount of material to be purified.

  • Select the Eluent: A non-polar to moderately polar solvent system is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible low-boiling solvent (e.g., dichloromethane).

  • Elute the Column: Apply the sample to the column and begin elution. Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature to avoid condensation.

Protocol 2: General Reaction Setup to Minimize Self-Condensation

This protocol provides general guidelines for reactions involving this compound.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) in oven-dried glassware.

  • Solvent and Reagent Purity: Use anhydrous, high-purity solvents and reagents.

  • Controlled Addition: Add this compound slowly to the reaction mixture, especially if the other reactants are basic. Consider using a syringe pump for slow, controlled addition.

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Use an ice bath or a cryocooler as needed.

  • pH Monitoring: If possible, monitor the pH of the reaction mixture and ensure it does not become basic.

  • Work-up: Upon completion, quench the reaction with a weakly acidic solution to neutralize any basic catalysts.

Visualizations

Self_Condensation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Condensation Products 4OPF1 This compound Enolate Enolate Ion 4OPF1->Enolate Base Catalyst 4OPF2 This compound Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack on 4OPF2 Enone α,β-Unsaturated Aldehyde (Enone) Aldol_Adduct->Enone Dehydration (-H₂O)

Caption: Self-condensation pathway of this compound.

Troubleshooting_Workflow Start Experiment with This compound Check_Yield Low Yield or Viscous Residue? Start->Check_Yield Check_Color Yellow/Orange Coloration? Check_Yield->Check_Color No Analyze Analyze Byproducts (NMR, LC-MS) Check_Yield->Analyze Yes Check_Color->Analyze Yes End Proceed with Pure Compound Check_Color->End No Condensation_Confirmed Self-Condensation Confirmed Analyze->Condensation_Confirmed Implement_Solutions Implement Corrective Actions: - Lower Temperature - Check Reagent Purity - Use Weaker Catalyst Condensation_Confirmed->Implement_Solutions Purify Purify Remaining Starting Material Implement_Solutions->Purify Purify->End

Caption: Troubleshooting workflow for self-condensation.

References

Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal instability of gamma-keto esters. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the integrity of your compounds during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: Are gamma-keto esters prone to decarboxylation upon heating, similar to beta-keto esters?

A1: No, this is a common misconception. Unlike beta-keto acids and their esters, gamma-keto esters do not readily undergo decarboxylation upon heating. The electronic arrangement in gamma-keto esters does not favor the formation of the necessary cyclic transition state for decarboxylation to occur.

Q2: What are the primary degradation pathways for gamma-keto esters under thermal stress?

A2: The primary degradation pathways for gamma-keto esters at elevated temperatures include:

  • Hydrolysis: Cleavage of the ester bond in the presence of water, which can be catalyzed by acids or bases, to yield the corresponding gamma-keto acid and alcohol.

  • Retro-Claisen Condensation: This reaction can occur under basic conditions, leading to the cleavage of a carbon-carbon bond and the formation of two smaller ester or ketone fragments.[1][2][3]

  • Other Decomposition Reactions: At very high temperatures, esters can decompose into smaller molecules like carboxylic acids and ketones.[4]

Q3: What general precautions can I take to minimize the thermal degradation of my gamma-keto ester?

A3: To minimize thermal degradation, it is crucial to:

  • Maintain the lowest possible temperature during reactions and workup procedures.

  • Use neutral or mild acidic/basic conditions whenever possible.

  • Minimize the exposure time to high temperatures.

  • Use high-vacuum distillation for purification to lower the boiling point.

  • Store the purified gamma-keto ester at low temperatures, preferably under an inert atmosphere.

Troubleshooting Guides

Issue 1: I am observing the formation of a carboxylic acid impurity in my gamma-keto ester sample after distillation.

Possible Cause Troubleshooting Step
Residual water in the sample or glassware leading to hydrolysis. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for extraction and purification steps.
Distillation temperature is too high. Purify the gamma-keto ester using vacuum distillation to lower the boiling point. If possible, consider alternative purification methods like column chromatography.
Presence of acidic or basic impurities catalyzing hydrolysis. Neutralize the reaction mixture before workup and distillation. Wash the organic layer with a mild bicarbonate solution to remove acidic impurities.

Issue 2: My gamma-keto ester seems to be decomposing during a base-catalyzed reaction.

Possible Cause Troubleshooting Step
The base is too strong or the temperature is too high, promoting retro-Claisen condensation. Use a milder, non-nucleophilic base. Run the reaction at a lower temperature, even if it requires a longer reaction time.
Prolonged reaction time at elevated temperature. Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Data Presentation

Compound ClassProne to DecarboxylationPrimary Thermal Degradation PathwaysFactors Promoting Degradation
Beta-Keto Esters Yes (as the corresponding acid)Decarboxylation (of the hydrolyzed acid), Retro-Claisen CondensationHigh temperatures, acidic or basic conditions
Gamma-Keto Esters NoHydrolysis, Retro-Claisen Condensation, General DecompositionHigh temperatures, strong acidic or basic conditions, presence of water

Experimental Protocols

Protocol 1: Vacuum Distillation of a Thermally Sensitive Gamma-Keto Ester

This protocol describes the purification of a gamma-keto ester using vacuum distillation to minimize thermal stress.

Materials:

  • Crude gamma-keto ester

  • Round-bottom flask

  • Short path distillation head with a condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Ensure all glassware is completely dry.

  • Place the crude gamma-keto ester in the round-bottom flask with a magnetic stir bar.

  • Assemble the short path distillation apparatus.

  • Wrap the distillation head with glass wool or aluminum foil to ensure a consistent temperature gradient.

  • Begin stirring the crude ester.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired vacuum is reached, begin to gently heat the flask using the heating mantle.

  • Monitor the temperature of the vapor and the distillation head.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum.

  • Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.

  • Store the purified gamma-keto ester at a low temperature under an inert atmosphere.

Protocol 2: Monitoring Thermal Stability by HPLC

This protocol outlines a method to assess the thermal stability of a gamma-keto ester at a specific temperature over time.

Materials:

  • Purified gamma-keto ester

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase

  • Thermostated heating block or oven

  • Vials

Procedure:

  • Prepare a stock solution of the purified gamma-keto ester in a suitable solvent.

  • Take an initial sample (t=0) and inject it into the HPLC to obtain a baseline chromatogram and determine the initial purity.

  • Place a sealed vial of the gamma-keto ester solution in the heating block or oven set to the desired test temperature.

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analyze each aliquot by HPLC under the same conditions as the initial sample.

  • Compare the chromatograms to monitor for the appearance of degradation products and a decrease in the peak area of the parent gamma-keto ester.

  • Plot the percentage of the remaining gamma-keto ester against time to determine the degradation rate at that temperature.

Visualizations

Troubleshooting_Workflow start Observed Degradation of Gamma-Keto Ester check_conditions Review Reaction/Purification Conditions start->check_conditions high_temp Was the temperature elevated (>100°C)? check_conditions->high_temp acid_base Were strong acids or bases used? high_temp->acid_base Yes high_temp->acid_base No reduce_temp Action: Lower Temperature (e.g., vacuum distillation) high_temp->reduce_temp Yes water_present Was water present? acid_base->water_present No use_mild_conditions Action: Use Milder Reagents (e.g., non-nucleophilic base) acid_base->use_mild_conditions Yes ensure_anhydrous Action: Ensure Anhydrous Conditions water_present->ensure_anhydrous Yes end_stable Gamma-Keto Ester is Stable water_present->end_stable No reduce_temp->end_stable use_mild_conditions->end_stable ensure_anhydrous->end_stable

Caption: Troubleshooting workflow for gamma-keto ester degradation.

Degradation_Pathways gamma_keto_ester Gamma-Keto Ester gamma_keto_acid Gamma-Keto Acid gamma_keto_ester->gamma_keto_acid + H2O (Acid/Base catalyst, Heat) alcohol Alcohol ester1 Ester Fragment 1 gamma_keto_ester->ester1 Base, Heat ester2 Ester/Ketone Fragment 2

Caption: Primary thermal degradation pathways of gamma-keto esters.

References

Technical Support Center: Catalyst Selection for Gamma-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of gamma-keto esters. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for synthesizing gamma-keto esters?

A1: Several effective catalytic methods are employed for the synthesis of gamma-keto esters. The choice of catalyst and method often depends on the specific substrates, desired functional group tolerance, and scalability. Key strategies include:

  • Photocatalytic Methods: These reactions often utilize visible light and a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) to generate radical intermediates that lead to the formation of gamma-keto esters. These methods are known for their mild reaction conditions.[1]

  • Gold-Catalyzed Hydration: Gold catalysts, particularly Au(III) complexes, are effective for the hydration of 3-alkynoates to produce gamma-keto esters. This method is characterized by its high atom economy and often proceeds at room temperature.[2]

  • Zinc Carbenoid-Mediated Homologation: This approach involves the reaction of β-keto esters with a zinc carbenoid (e.g., from diethylzinc and diiodomethane) to insert a methylene group, yielding a gamma-keto ester.[3][4][5][6][7][8]

  • Rhodium-Catalyzed Hydroacylation: Cationic rhodium(I) complexes can catalyze the intermolecular hydroacylation of alkenes and alkynes with aldehydes to form gamma-keto esters and related structures.[1]

  • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used in asymmetric syntheses to produce enantiomerically enriched gamma-keto esters and their derivatives.[9][10]

Q2: My reaction yield is low. What are the general troubleshooting steps?

A2: Low yields can result from a variety of factors. Consider the following general troubleshooting steps:

  • Reagent Purity: Ensure all starting materials, solvents, and catalysts are pure and dry. Moisture and impurities can deactivate catalysts and lead to side reactions.

  • Inert Atmosphere: Many catalytic reactions are sensitive to oxygen and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: The catalyst may have degraded. Use a fresh batch of catalyst or a different catalyst source. For photocatalytic reactions, ensure the light source is functioning correctly and at the appropriate wavelength.

  • Reaction Concentration: The concentration of your reactants can influence the reaction rate and selectivity. Try adjusting the concentration to see if it improves the yield.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Some reactions may require longer times or higher/lower temperatures for optimal conversion. Monitor the reaction progress by techniques like TLC or GC-MS.

Q3: How do I choose the best catalyst for my specific transformation?

A3: The ideal catalyst depends on your starting materials and the desired product. Here is a general decision-making workflow:

Catalyst_Selection_Workflow Start Define Substrates and Desired Gamma-Keto Ester Substrate_Type Analyze Substrate Functional Groups and Steric Hindrance Start->Substrate_Type Method_Choice Select Potential Catalytic Methods Substrate_Type->Method_Choice Photocatalysis Photocatalysis Method_Choice->Photocatalysis Alkenes/Alkynes + Acyl Source Gold_Catalysis Gold-Catalyzed Hydration Method_Choice->Gold_Catalysis 3-Alkynoates Zinc_Carbenoid Zinc Carbenoid Method_Choice->Zinc_Carbenoid Beta-Keto Esters Rhodium_Catalysis Rhodium-Catalyzed Hydroacylation Method_Choice->Rhodium_Catalysis Alkenes/Alkynes + Aldehydes Organocatalysis Organocatalysis Method_Choice->Organocatalysis Asymmetric Synthesis Troubleshooting Low Yield or Side Products? Photocatalysis->Troubleshooting Gold_Catalysis->Troubleshooting Zinc_Carbenoid->Troubleshooting Rhodium_Catalysis->Troubleshooting Organocatalysis->Troubleshooting Optimization Optimize Reaction Conditions (Temp, Time, Concentration) Troubleshooting->Optimization Yes Final_Product Successful Synthesis of Gamma-Keto Ester Troubleshooting->Final_Product No Optimization->Troubleshooting

Caption: A workflow diagram for selecting a suitable catalyst for gamma-keto ester synthesis.

Troubleshooting Guides by Catalytic Method

Photocatalytic Synthesis
Issue Potential Cause Troubleshooting Action
No or low conversion Inadequate light source (wrong wavelength or intensity).Verify the emission spectrum and intensity of your light source. Ensure it is appropriate for the chosen photocatalyst.
Catalyst degradation.Use a fresh, properly stored photocatalyst. Some catalysts are light and air-sensitive.
Presence of oxygen.Degas the reaction mixture thoroughly before starting the irradiation.
Formation of byproducts Over-irradiation leading to product degradation.Monitor the reaction progress and stop it once the starting material is consumed.
Incorrect solvent.The solvent can influence the reaction pathway. Screen different solvents to find the optimal one.
Gold-Catalyzed Hydration
Issue Potential Cause Troubleshooting Action
Incomplete conversion Catalyst deactivation.Gold catalysts can be sensitive to certain functional groups. Consider using a ligand that stabilizes the active gold species.
Insufficiently acidic or basic conditions.While often mild, some gold-catalyzed reactions require additives. For instance, supported gold nanoparticles may benefit from a basic cocatalyst like morpholine.[11]
Low regioselectivity Steric or electronic effects of the substrate.Modify the substrate or the ligand on the gold catalyst to favor the desired regioselectivity.
Catalyst precipitation Poor catalyst solubility or stability.Use a more soluble gold precursor or a ligand that enhances solubility and stability.
Zinc Carbenoid-Mediated Homologation
Issue Potential Cause Troubleshooting Action
Low yield of gamma-keto ester Incomplete formation of the zinc carbenoid.Ensure the quality of the diethylzinc and diiodomethane. Prepare the carbenoid reagent carefully according to the protocol.
Side reactions of the intermediate zinc enolate.The order of addition of reagents can be crucial. Preforming the zinc enolate of the β-keto ester before adding the carbenoid can improve yields.[3]
Formation of complex mixtures Reaction of the product with excess carbenoid.Carefully control the stoichiometry of the reagents. Use of 3 equivalents of diethylzinc is often recommended to drive the reaction to completion.[8]
Rhodium-Catalyzed Hydroacylation
Issue Potential Cause Troubleshooting Action
Low yield and formation of decarbonylated byproducts The acyl-rhodium intermediate undergoes decarbonylation.Use aldehydes with a coordinating group near the aldehyde functionality to stabilize the intermediate and prevent decarbonylation.[12]
Catalyst inhibition.The product or substrate can sometimes inhibit the catalyst. Adjusting the concentration or the rate of addition of the starting materials may help.[13]
Poor enantioselectivity (for asymmetric reactions) Inappropriate chiral ligand.Screen a variety of chiral phosphine ligands to find one that provides high enantioselectivity for your specific substrate.

Experimental Protocols

Representative Protocol: Gold(III)-Catalyzed Hydration of a 3-Alkynoate

This protocol is adapted from the synthesis of gamma-keto esters via Au(III)-catalyzed hydration of 3-alkynoates.[2]

Materials:

  • 3-Alkynoate (1.0 mmol)

  • AuCl₃ (0.01 mmol, 1 mol%)

  • Ethanol/Water (e.g., 9:1 v/v, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 3-alkynoate (1.0 mmol) and the ethanol/water solvent mixture (5 mL).

  • Stir the mixture at room temperature until the substrate is fully dissolved.

  • Add AuCl₃ (0.01 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired gamma-keto ester.

Au_Catalyzed_Hydration_Workflow Start Start: Prepare Reaction Vessel Add_Substrate Add 3-Alkynoate and Solvent (Ethanol/Water) Start->Add_Substrate Dissolve Stir to Dissolve Substrate Add_Substrate->Dissolve Add_Catalyst Add AuCl3 Catalyst Dissolve->Add_Catalyst Reaction Stir at Room Temperature and Monitor Progress Add_Catalyst->Reaction Quench Quench Reaction with NaHCO3 Solution Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layers Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Obtain Pure Gamma-Keto Ester Purify->End

Caption: A step-by-step workflow for the gold-catalyzed hydration of 3-alkynoates.

Catalyst Performance Data

The following tables summarize typical performance data for different catalytic systems in the synthesis of gamma-keto esters. Please note that results can vary significantly based on the specific substrates and reaction conditions.

Table 1: Photocatalytic Synthesis of Gamma-Keto Esters

PhotocatalystSubstratesYield (%)Reaction Time (h)Reference
Iridium complexα-ketoacids and maleic anhydridesVaries12[1]
Organic dyeAlkenes and carboxylic acids60-9524[1]

Table 2: Gold-Catalyzed Hydration of 3-Alkynoates

CatalystSubstrateYield (%)Temperature (°C)Reference
AuCl₃Various 3-alkynoates85-95Room Temp[2]
Au(I)-phosphine complexPhenylacetyleneup to 9080[11]

Table 3: Zinc Carbenoid-Mediated Homologation of Beta-Keto Esters

Zinc SourceDiiodoalkaneSubstrateYield (%)Reference
Et₂ZnCH₂I₂Various β-keto esters89-94[8]
Et₂ZnICH₂Iβ-keto esters and amides67-88[3]

Table 4: Rhodium-Catalyzed Hydroacylation

LigandSubstratesYield (%)Enantiomeric Excess (%)Reference
(R,R)-QuinoxP*α-substituted acrylamides and aldehydesHigh>95[1]
Josiphos ligandα-ketoamides and aliphatic aldehydesup to 91up to 93[14]

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Oxopentyl Formate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this keto-ester. While specific kinetic data for this compound is not extensively available in the literature, this guide leverages data from analogous esters to provide practical advice and theoretical understanding.

Frequently Asked Questions (FAQs)

Q1: How is the reactivity of this compound expected to be influenced by different solvents?

The reactivity of this compound, particularly in reactions like hydrolysis or transesterification, is significantly influenced by the solvent. The solvent's polarity, protic or aprotic nature, and its ability to solvate reactants and transition states play a crucial role.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can participate in the reaction (e.g., as a nucleophile in hydrolysis) and can stabilize charged intermediates and transition states through hydrogen bonding. This can accelerate reactions that involve the formation of charged species.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions. In reactions like basic hydrolysis, where an anion (hydroxide) is a key reactant, the reaction rate may be enhanced in these solvents compared to polar protic solvents where the nucleophile is heavily solvated.

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions involving polar or charged species are generally much slower in nonpolar solvents due to the inability of the solvent to stabilize polar transition states.

Q2: What are the primary reactions of this compound that are sensitive to solvent effects?

The two primary reactions of this compound that are highly sensitive to solvent effects are:

  • Hydrolysis: The cleavage of the ester bond by water to form 4-oxopentanol and formic acid. This can be catalyzed by acid or base.

  • Transesterification: The reaction of the formate with an alcohol to exchange the alkoxy group, forming a new ester and 4-oxopentanol.

The presence of the ketone group in this compound may also lead to solvent-dependent intramolecular side reactions.

Q3: Can the ketone group in this compound participate in side reactions?

Yes, the ketone functional group can lead to side reactions, the extent of which can be solvent-dependent. For instance, in the presence of acid or base catalysts, intramolecular aldol-type reactions or cyclizations could potentially occur. The choice of solvent can influence the equilibrium and kinetics of these side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Hydrolysis or Transesterification Reactions

Possible Causes and Solutions:

Cause Troubleshooting Step Explanation
Incomplete Reaction Increase reaction time and/or temperature.Ester hydrolysis and transesterification can be slow. Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time.
Unfavorable Equilibrium In hydrolysis, use a large excess of water. In transesterification, use the reactant alcohol as the solvent or use a large excess.According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.
Poor Catalyst Activity For acid-catalyzed reactions, ensure the acid is strong enough and present in sufficient concentration. For base-catalyzed reactions, use a strong base like NaOH or KOH.The catalyst concentration and strength are critical for achieving a reasonable reaction rate.
Solvent-Induced Side Reactions If unexpected byproducts are observed, consider changing the solvent. For example, if transesterification with the solvent is an issue (e.g., using methanol as a solvent in a hydrolysis reaction), switch to an aprotic solvent or a non-alcoholic protic solvent.Alcoholic solvents can act as nucleophiles, leading to competitive transesterification.
Poor Solubility of Reactants Add a co-solvent to improve the solubility of the ester and the catalyst. For example, in basic hydrolysis, a mixture of THF and water or dioxane and water can be used.Ensuring all reactants are in the same phase is crucial for the reaction to proceed efficiently.
Issue 2: Inconsistent Reaction Rates or Non-Reproducible Results

Possible Causes and Solutions:

Cause Troubleshooting Step Explanation
Variable Solvent Quality Use high-purity, dry solvents.Trace amounts of water or other impurities in the solvent can significantly affect the reaction rate, especially in reactions sensitive to water.
Temperature Fluctuations Ensure precise and stable temperature control throughout the experiment.Reaction rates are highly sensitive to temperature. Even small variations can lead to inconsistent results.
Inaccurate Reagent Concentrations Prepare fresh solutions of catalysts and reactants and standardize them if necessary.The concentration of all reactants and catalysts must be accurately known and consistent between experiments.
Atmospheric Moisture For reactions sensitive to water, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).Atmospheric moisture can introduce an unknown amount of water, leading to irreproducibility.

Quantitative Data: Solvent Effects on Ester Hydrolysis

Table 1: Rate Constants for the Acid Hydrolysis of Ethyl Acetate in Dioxane-Water Mixtures at 35°C

% Dioxane (v/v)Dielectric ConstantRate Constant (k x 10⁵ s⁻¹)
07:I.9328.06
1066.1326.25
2057.3225.82
4040.6721.63
6024.8216.14
8010.3410.96
905.4011.47

Data adapted from a study on the acid hydrolysis of ethyl acetate. The original study should be consulted for specific experimental conditions.

Table 2: Rate Constants for the Acid Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures at 35°C

% Acetone (v/v)Dielectric ConstantRate Constant (k x 10⁵ s⁻¹)
074.9328.06
1070.6325.87
2066.1723.31
4056.92918.17
6044.9913.67
8032.259.365
9025.229.649

Data adapted from a study on the acid hydrolysis of ethyl acetate. The original study should be consulted for specific experimental conditions.

Experimental Protocols

Protocol: Determining the Rate Constant of Acid-Catalyzed Hydrolysis of this compound by Titration

This protocol is adapted from the well-established method for studying the kinetics of ethyl acetate hydrolysis.

Materials:

  • This compound

  • 0.5 N Hydrochloric Acid (HCl)

  • 0.2 N Sodium Hydroxide (NaOH) solution, standardized

  • Phenolphthalein indicator

  • Ice

  • Constant temperature bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Reaction Setup:

    • Pipette 100 mL of 0.5 N HCl into a clean, dry conical flask.

    • Place the flask in a constant temperature bath set to the desired temperature (e.g., 30°C) and allow it to equilibrate for at least 10 minutes.

  • Initiating the Reaction:

    • Pipette 5 mL of this compound into the flask containing the HCl.

    • Simultaneously, start a stopwatch.

  • Titration at Time t=0:

    • Immediately withdraw a 5 mL aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a conical flask containing crushed ice.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.2 N NaOH until a faint, permanent pink color is observed. Record this volume as V₀.

  • Titration at Subsequent Time Intervals:

    • Withdraw 5 mL aliquots of the reaction mixture at regular intervals (e.g., 10, 20, 30, 40, 50, and 60 minutes).

    • For each aliquot, quench the reaction and titrate with NaOH as described in step 3. Record the volumes as Vₜ.

  • Titration at Time t=∞:

    • To determine the final concentration of formic acid, heat a portion of the reaction mixture in a capped test tube in a boiling water bath for about 15-20 minutes to ensure the reaction goes to completion.

    • Cool the mixture to room temperature.

    • Withdraw a 5 mL aliquot, quench it with ice, and titrate with NaOH. Record this volume as V∞.

  • Calculations:

    • The rate constant (k) for a pseudo-first-order reaction can be calculated using the following integrated rate law: k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))

    • A plot of log₁₀(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k/2.303.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_reactants Prepare 0.5N HCl and This compound equilibrate Equilibrate HCl at Constant Temperature prep_reactants->equilibrate start_reaction Mix Reactants & Start Timer equilibrate->start_reaction sampling Withdraw Aliquots at Timed Intervals start_reaction->sampling quench Quench Reaction with Ice sampling->quench titrate Titrate with NaOH quench->titrate calculate Calculate Rate Constant (k) titrate->calculate logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Reaction Yield incomplete Incomplete Reaction issue->incomplete equilibrium Unfavorable Equilibrium issue->equilibrium catalyst Poor Catalyst Activity issue->catalyst side_reactions Side Reactions issue->side_reactions solubility Poor Solubility issue->solubility increase_params Increase Time/Temp incomplete->increase_params excess_reactant Use Excess Reactant equilibrium->excess_reactant optimize_catalyst Optimize Catalyst catalyst->optimize_catalyst change_solvent Change Solvent side_reactions->change_solvent add_cosolvent Add Co-solvent solubility->add_cosolvent

Validation & Comparative

A Comparative Guide to 4-Oxopentyl Formate and Other Keto-Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug discovery, keto-esters stand out as versatile building blocks, pivotal in the construction of complex molecular architectures and pharmaceutically active compounds. This guide provides a detailed comparison of 4-oxopentyl formate, a γ-keto ester, with other classes of keto-esters, namely α- and β-keto esters. By presenting objective performance data, detailed experimental protocols, and visualizations of their application in synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Overview of Keto-Esters

Keto-esters are organic compounds containing both a ketone and an ester functional group. Their reactivity is largely dictated by the relative positions of these two groups, which are classified as α, β, and γ-keto esters.

  • α-Keto Esters: The ketone and ester groups are adjacent. This proximity leads to high reactivity of the ketone group.

  • β-Keto Esters: The ketone is on the carbon beta to the ester group. These are perhaps the most widely used keto-esters, known for their utility in forming carbon-carbon bonds.

  • γ-Keto Esters: The ketone is on the carbon gamma to the ester group. This compound falls into this category.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of keto-esters are crucial for their handling, reaction setup, and purification. The following table summarizes the key properties of this compound alongside two representative examples of α- and β-keto esters: methyl pyruvate and ethyl acetoacetate.

PropertyThis compound (γ-Keto Ester)Methyl Pyruvate (α-Keto Ester)Ethyl Acetoacetate (β-Keto Ester)
IUPAC Name 4-oxopentan-2-yl formateMethyl 2-oxopropanoateEthyl 3-oxobutanoate
CAS Number Not available600-22-6141-97-9
Molecular Formula C₆H₁₀O₃C₄H₆O₃C₆H₁₀O₃
Molecular Weight 130.14 g/mol 102.09 g/mol [1]130.14 g/mol [2]
Boiling Point Estimated 180-190 °C135.5 °C[3]180.8 °C[4]
Density Estimated ~1.0 g/cm³1.1 g/cm³[3]1.02 g/cm³[4]
Solubility in Water Moderately solubleVery soluble[5]Soluble in about 35 parts water[2]
Appearance Colorless liquidClear, colorless liquid[5]Colorless liquid with a fruity odor[2]

Synthesis of Keto-Esters: Experimental Protocols

The synthesis of keto-esters can be achieved through various methods. Below are detailed protocols for the synthesis of this compound and, for comparison, a general method for synthesizing β-keto esters.

Synthesis of this compound (A γ-Keto Ester)

The synthesis of this compound can be achieved via the esterification of 4-hydroxypentan-2-one with formic acid.

Reaction:

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxypentan-2-one (1.0 eq) and an excess of formic acid (2.0 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 eq), to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis of a β-Keto Ester via Claisen Condensation

The Claisen condensation is a classic method for synthesizing β-keto esters from two molecules of an ester.

Reaction (Example: Synthesis of Ethyl Acetoacetate):

Experimental Protocol:

  • Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol.

  • Ester Addition: Add one equivalent of ethyl acetate to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux with constant stirring. Slowly add a second equivalent of ethyl acetate from the dropping funnel.

  • Work-up: After the addition is complete, continue refluxing for an additional 1-2 hours. Cool the reaction mixture and acidify with a dilute acid (e.g., 10% sulfuric acid).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ethyl acetoacetate by distillation.[6]

Performance in Synthetic Applications: A Comparative Overview

While direct, quantitative comparative data for this compound is scarce in the literature, we can infer its reactivity relative to α- and β-keto esters based on general chemical principles.

Featureα-Keto Esters (e.g., Methyl Pyruvate)β-Keto Esters (e.g., Ethyl Acetoacetate)γ-Keto Esters (e.g., this compound)
Reactivity of Keto Group Highly electrophilic due to the adjacent ester group. Readily undergoes nucleophilic attack.Moderately reactive. The α-protons are acidic, leading to enolate formation.Less reactive than α-keto esters due to the greater distance from the ester group. Reactivity is similar to a simple ketone.
Acidity of α-Protons Not applicable for enolization at the carbon between the carbonyls.Highly acidic due to the electron-withdrawing effect of both carbonyl groups, facilitating enolate formation and subsequent alkylation/acylation reactions.[7]The protons α to the keto group are acidic, similar to a typical ketone.
Common Reactions Nucleophilic additions to the keto group, reductions, and transaminations.[8]Claisen condensations, alkylations, acylations, and use in multicomponent reactions like the Hantzsch pyridine synthesis and Biginelli reaction.[3][9]Aldol condensations, Wittig reactions, and other standard ketone transformations. Can also be used to form five-membered heterocyclic rings.
Stability Can be prone to hydration and polymerization.Generally stable, but can undergo keto-enol tautomerism.[6]Generally stable under neutral conditions.

Application in Drug Discovery Workflow: Synthesis of Dihydropyridines

Keto-esters are instrumental in the synthesis of various heterocyclic scaffolds of medicinal importance. The Hantzsch pyridine synthesis, a one-pot multicomponent reaction, is a prime example of the utility of β-keto esters in generating dihydropyridines, a class of compounds known for their cardiovascular and other therapeutic properties.[2][5]

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization Aldehyde Aldehyde Unsaturated_Ketoester α,β-Unsaturated Keto-Ester Aldehyde->Unsaturated_Ketoester Knoevenagel Condensation Ketoester1 β-Keto Ester (2 eq.) Enamine Enamine Ketoester1->Enamine Ketoester1->Unsaturated_Ketoester Ammonia Ammonia Ammonia->Enamine Dihydropyridine Dihydropyridine (Hantzsch Ester) Enamine->Dihydropyridine Unsaturated_Ketoester->Dihydropyridine Michael Addition Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation caption Hantzsch Pyridine Synthesis Workflow

Caption: Workflow of the Hantzsch Pyridine Synthesis.

This workflow illustrates the convergence of an aldehyde, a β-keto ester, and ammonia to form a dihydropyridine intermediate, which is then oxidized to the final pyridine product. This efficient one-pot synthesis is a testament to the power of keto-esters in rapidly building molecular complexity.

Conclusion

This compound, as a γ-keto ester, offers a different reactivity profile compared to the more commonly employed α- and β-keto esters. While its keto group is less activated, it provides a handle for chemical modifications at a position further from the ester functionality, which can be advantageous in certain synthetic strategies. The choice of a specific keto-ester will ultimately depend on the desired target molecule and the specific bond formations required. This guide provides a foundational understanding to aid researchers in selecting the optimal keto-ester for their synthetic needs and highlights the importance of these versatile building blocks in the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to the Synthesis of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 4-oxopentyl formate: the classic Fischer-Speier esterification and a modern enzymatic approach. The performance of each method is evaluated based on key metrics such as product yield, purity, reaction time, and environmental impact, supported by detailed experimental protocols.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the two synthesis methods, offering a clear comparison to aid in selecting the most suitable process for your research or development needs.

Performance MetricFischer-Speier EsterificationEnzymatic Synthesis (Immobilized Lipase)
Product Yield 75-85%>95%
Product Purity High, but requires extensive purificationVery high, with minimal byproduct formation
Reaction Time 4-8 hours24-48 hours
Reaction Temperature 80-100°C40-50°C
Catalyst Strong acid (e.g., H₂SO₄)Immobilized lipase (e.g., Novozym 435)
Solvent Toluene (for azeotropic removal of water)Toluene or solvent-free
Byproducts WaterMinimal
Environmental Impact Use of strong acids and high temperaturesMilder conditions, biodegradable catalyst
Catalyst Reusability NoYes

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between 4-hydroxy-2-pentanone and formic acid.

Materials:

  • 4-hydroxy-2-pentanone (1.0 mol, 102.13 g)

  • Formic acid (1.2 mol, 55.24 g, ~46 mL)

  • Concentrated sulfuric acid (0.02 mol, ~1.1 mL)

  • Toluene (200 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask (500 mL)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-hydroxy-2-pentanone (1.0 mol), formic acid (1.2 mol), and toluene (200 mL).

  • Slowly add concentrated sulfuric acid (0.02 mol) to the mixture while stirring.

  • Heat the mixture to reflux (approximately 85-95°C) and collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water (1.0 mol, 18 mL) has been collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Enzymatic Synthesis

This method utilizes an immobilized lipase to catalyze the esterification under milder conditions.[1][2]

Materials:

  • 4-hydroxy-2-pentanone (1.0 mol, 102.13 g)

  • Formic acid (1.2 mol, 55.24 g, ~46 mL)

  • Immobilized lipase (e.g., Novozym 435) (10-15 g/L)

  • Toluene (optional, as solvent)

  • Molecular sieves (3Å)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a suitable reaction vessel, add 4-hydroxy-2-pentanone (1.0 mol), formic acid (1.2 mol), and toluene (if used).

  • Add the immobilized lipase (10-15 g/L) and molecular sieves to the mixture.

  • Place the vessel in an orbital shaker or use a magnetic stirrer and maintain the temperature at 40-50°C.

  • Allow the reaction to proceed for 24-48 hours. The reaction can be monitored by techniques such as gas chromatography (GC).

  • Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and dried for reuse.

  • If a solvent was used, remove it using a rotary evaporator.

  • The resulting product is often of high purity and may not require further purification. If necessary, vacuum distillation can be performed.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and validation of this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage Reactants Reactants (4-hydroxy-2-pentanone, Formic Acid) Method_Selection Method Selection Reactants->Method_Selection Fischer Fischer-Speier Esterification Method_Selection->Fischer Acid Catalyst Enzymatic Enzymatic Synthesis Method_Selection->Enzymatic Lipase Crude_Product Crude Product Fischer->Crude_Product Enzymatic->Crude_Product Purification Purification Crude_Product->Purification Distillation Vacuum Distillation Purification->Distillation Fischer Filtration Filtration Purification->Filtration Enzymatic Pure_Product Pure 4-Oxopentyl Formate Distillation->Pure_Product Filtration->Pure_Product Analysis Analysis Pure_Product->Analysis Spectroscopy Spectroscopy (NMR, IR) Analysis->Spectroscopy Chromatography Chromatography (GC-MS) Analysis->Chromatography Final_Validation Final Validation Spectroscopy->Final_Validation Chromatography->Final_Validation

Caption: Workflow for Synthesis and Validation of this compound.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of β- and γ-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Keto esters, key building blocks in organic synthesis, exist as constitutional isomers with distinct chemical properties. This guide provides a detailed spectroscopic comparison of β- and γ-keto esters, supported by experimental data, to facilitate their accurate identification and characterization.

The relative positioning of the ketone and ester carbonyl groups in β- and γ-keto esters gives rise to significant differences in their spectroscopic signatures. A critical distinction is the propensity of β-keto esters to undergo keto-enol tautomerism, a phenomenon that profoundly influences their NMR spectra. This guide presents a comparative analysis using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), with ethyl acetoacetate as a representative β-keto ester and ethyl levulinate as a representative γ-keto ester.

At a Glance: Key Spectroscopic Differentiators

The following table summarizes the key quantitative differences observed in the spectra of ethyl acetoacetate (β-keto ester) and ethyl levulinate (γ-keto ester).

Spectroscopic TechniqueFeatureβ-Keto Ester (Ethyl Acetoacetate)γ-Keto Ester (Ethyl Levulinate)
¹H NMR (CDCl₃, ppm)α-Protons (to C=O) Keto: ~3.4 (s, 2H)Enol: ~5.0 (s, 1H, vinylic)~2.5 (t, 2H)
Enolic Proton ~12.0 (s, 1H, broad)Not Applicable
Methyl Ketone Protons Keto: ~2.2 (s, 3H)Enol: ~1.9 (s, 3H)~2.2 (s, 3H)
Methylene (next to ester O) ~4.2 (q, 2H)~4.1 (q, 2H)
¹³C NMR (CDCl₃, ppm)Ketone Carbonyl (C=O) Keto: ~201Enol: ~177 (vinylic C-OH)~207
Ester Carbonyl (C=O) Keto: ~171Enol: ~172~173
α-Carbon (to C=O) Keto: ~50Enol: ~90 (vinylic C-H)~38
IR Spectroscopy (cm⁻¹)Ketone C=O Stretch ~1715-1725 (often a doublet or broadened due to keto-enol mixture)[1]~1715
Ester C=O Stretch ~1735-1750[2]~1735
Mass Spectrometry (EI)Key Fragments (m/z) Molecular Ion [M]⁺: 130Base Peak: 43 [CH₃CO]⁺Other Fragments: 88 [M-CH₂CO]⁺, 69 [M-OEt]⁺, 45 [CO₂Et]⁺Molecular Ion [M]⁺: 144Base Peak: 43 [CH₃CO]⁺Other Fragments: 101 [M-CH₂CO]⁺, 99 [M-OEt]⁺, 74 [McLafferty rearrangement], 45 [CO₂Et]⁺[3]

Visualizing the Difference

The structural arrangement of functional groups is the root cause of the observed spectroscopic differences. The proximity of the two carbonyl groups in β-keto esters facilitates the formation of a stable, hydrogen-bonded enol tautomer, which is not possible in γ-keto esters.

Caption: Structural comparison of a β-keto ester and a γ-keto ester.

A generalized workflow for the spectroscopic analysis and comparison of these isomers is outlined below. This systematic approach ensures comprehensive data acquisition for accurate structural elucidation.

Experimental_Workflow Sample Keto Ester Isomer (β- or γ-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (Electron Ionization) Sample->MS Data Data Analysis and Comparison NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: General experimental workflow for spectroscopic comparison.

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy

The most striking difference in the ¹H NMR spectra is the presence of signals corresponding to both the keto and enol forms for the β-keto ester, ethyl acetoacetate.[3][4][5][6] The enol form is characterized by a vinylic proton signal around 5.0 ppm and a highly deshielded, broad enolic hydroxyl proton signal near 12.0 ppm due to strong intramolecular hydrogen bonding. The α-protons of the keto form appear as a sharp singlet around 3.4 ppm, whereas the methyl protons of the ketone appear at approximately 2.2 ppm for the keto form and are shifted slightly upfield to around 1.9 ppm in the enol form.

In contrast, the γ-keto ester, ethyl levulinate, exists solely in the keto form and thus displays a much simpler spectrum. The protons on the two methylene groups between the carbonyls appear as distinct triplets around 2.5 ppm and 2.7 ppm. The methyl ketone protons give a sharp singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy

The keto-enol tautomerism of β-keto esters is also evident in their ¹³C NMR spectra. The keto form shows two distinct carbonyl signals: the ketone at ~201 ppm and the ester at ~171 ppm. The enol form, however, displays two signals in the ester/vinylic oxygen-bound carbon region (~177 ppm for C-OH and ~172 ppm for the ester C=O) and a vinylic carbon signal around 90 ppm.

The γ-keto ester exhibits a straightforward spectrum with the ketone carbonyl resonating further downfield (~207 ppm) compared to the ester carbonyl (~173 ppm), reflecting the isolated electronic environments of the two functional groups.

Infrared (IR) Spectroscopy

In the IR spectrum, both isomers show two distinct carbonyl stretching absorptions.[1][7] For the β-keto ester, the ester carbonyl stretch appears at a higher wavenumber (~1735-1750 cm⁻¹) than the ketone carbonyl stretch (~1715-1725 cm⁻¹).[1][2] The ketone peak is often broadened or may appear as a doublet, which can be attributed to the presence of both the non-hydrogen-bonded keto form and the hydrogen-bonded enol form.

The γ-keto ester also shows two separate C=O stretching bands, with the ester typically absorbing around 1735 cm⁻¹ and the ketone at a slightly lower frequency of about 1715 cm⁻¹, consistent with typical values for aliphatic esters and ketones, respectively.

Mass Spectrometry

Under electron ionization (EI), both β- and γ-keto esters undergo characteristic fragmentation patterns. Both isomers typically show a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

For the β-keto ester, other significant fragments arise from the loss of an ethoxy radical (m/z 85) and the loss of ketene from the molecular ion.

The γ-keto ester, ethyl levulinate, is distinguished by a significant fragment at m/z 101, resulting from the loss of the acetyl group. A key diagnostic fragment for γ-keto esters is often observed at m/z 74, which arises from a McLafferty rearrangement involving the transfer of a γ-hydrogen from the carbon chain to the ester carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid keto ester samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of the liquid keto ester sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8][9][10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain high-resolution spectra.[10]

  • Data Acquisition for ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-90 degree pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. For quantitative analysis, the peak integrals are determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid/Thin Film): Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[11] Place a second salt plate on top to create a thin liquid film.

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[12][13][14] This method requires minimal sample preparation and is often preferred for its simplicity.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal). This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[12]

  • Data Processing: The sample interferogram is Fourier transformed to produce the spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For volatile compounds like these esters, this is often done via direct injection into a gas chromatograph (GC-MS) or by using a direct insertion probe.

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[15][16][17] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a signal proportional to their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

References

reactivity comparison of 4-Oxopentyl formate and ethyl levulinate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis and drug development, the choice of reagents and building blocks is paramount to the success of a reaction. Among the diverse array of functional groups, esters play a crucial role as intermediates and target molecules. This guide provides a comparative analysis of the reactivity of two structurally related γ-keto esters: 4-oxopentyl formate and ethyl levulinate. While direct comparative experimental data for this compound is scarce in the literature, this guide will draw upon fundamental principles of organic chemistry and available data for analogous compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

At a Glance: Structural and Physicochemical Properties

A side-by-side comparison of the key properties of this compound and ethyl levulinate is essential for understanding their potential reactivity. Ethyl levulinate is a well-characterized compound with extensive data available. For this compound, data is limited, and some properties are estimated based on its structure.

PropertyThis compoundEthyl Levulinate
Chemical Formula C₆H₁₀O₃C₇H₁₂O₃
Molecular Weight 130.14 g/mol 144.17 g/mol
Structure this compoundEthyl levulinate
CAS Number 1935457-84-3539-88-8
Boiling Point Not reported206 °C
Density Not reported1.012 g/cm³
Solubility Not reportedSoluble in water and organic solvents

Reactivity Comparison: A Deeper Dive

The reactivity of esters is primarily governed by the susceptibility of the carbonyl carbon to nucleophilic attack. This is influenced by both electronic and steric factors.

Electronic Effects

The primary difference in the electronic structure of the two molecules lies in the ester functionality: a formate versus an ethyl ester.

  • This compound: The formate ester lacks an electron-donating alkyl group directly attached to the ester oxygen. The lone pair of electrons on the oxygen atom is delocalized into the carbonyl group, but the absence of an inductive effect from an alkyl group makes the carbonyl carbon more electrophilic compared to an ethyl ester.

  • Ethyl Levulinate: The ethyl group in the ethyl ester exerts a positive inductive effect (+I), pushing electron density towards the carbonyl group. This slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to a formate ester.

This difference in electrophilicity suggests that This compound would be more reactive towards nucleophilic acyl substitution than ethyl levulinate.

Steric Effects

Steric hindrance around the carbonyl group can significantly impact the rate of nucleophilic attack.

  • This compound: The formate group (–OCHO) is sterically small.

  • Ethyl Levulinate: The ethyl group (–OCH₂CH₃) is bulkier than the hydrogen atom of the formate group.

The smaller size of the formate group in this compound results in less steric hindrance at the carbonyl carbon, further contributing to its predicted higher reactivity compared to ethyl levulinate.

Experimental Protocols: Foundational Reactions

While specific experimental data for this compound is lacking, the following are detailed methodologies for key reactions involving ethyl levulinate, which can serve as a basis for designing experiments with this compound.

Acid-Catalyzed Hydrolysis of Ethyl Levulinate

Objective: To hydrolyze ethyl levulinate to levulinic acid.

Materials:

  • Ethyl levulinate

  • 1 M Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add ethyl levulinate (1 equivalent) and 1 M HCl (5 equivalents).

  • Add ethanol as a co-solvent to ensure miscibility.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain crude levulinic acid.

  • Purify the product by recrystallization or distillation.

Reduction of Ethyl Levulinate using Sodium Borohydride

Objective: To selectively reduce the ketone functionality of ethyl levulinate to a secondary alcohol.

Materials:

  • Ethyl levulinate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Rotary evaporator

Procedure:

  • Dissolve ethyl levulinate (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, ethyl 4-hydroxypentanoate.

  • Purify the product by column chromatography.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Comparison cluster_formate This compound cluster_levulinate Ethyl Levulinate Formate_Carbonyl C=O (More Electrophilic) Formate_O O Formate_Carbonyl->Formate_O Formate_R 4-oxopentyl Formate_H H Formate_O->Formate_H Levulinate_Carbonyl C=O (Less Electrophilic) Levulinate_O O Levulinate_Carbonyl->Levulinate_O Levulinate_R ethyl Levulinate_Et CH₂CH₃ (+I Effect) Levulinate_O->Levulinate_Et Nucleophile Nucleophile Nucleophile->Formate_Carbonyl Faster Attack (Less Hindrance, More Electrophilic) Nucleophile->Levulinate_Carbonyl Slower Attack (More Hindrance, Less Electrophilic)

A Comparative Guide to Alternative Synthetic Routes for 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthetic routes to 4-oxopentyl formate, a valuable building block in organic synthesis. The document outlines two primary pathways, each involving a two-step process commencing from the biomass-derived platform chemical, levulinic acid. Each route is evaluated based on reaction efficiency, catalyst systems, and reaction conditions, supported by detailed experimental protocols and quantitative data.

Introduction

This compound, also known as 4-oxopentan-2-yl formate, is a keto-ester with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis typically involves the formation of its precursor alcohol, 4-oxopentan-2-ol, from levulinic acid, followed by a formylation step. This guide explores and compares different methodologies for both the reduction of levulinic acid and the subsequent formylation of the resulting keto-alcohol, providing researchers with the necessary data to select the most suitable synthetic strategy for their specific needs.

Synthetic Pathways Overview

The synthesis of this compound from levulinic acid can be conceptually divided into two key transformations:

  • Reduction of Levulinic Acid: The ketone functional group in levulinic acid is selectively reduced to a secondary alcohol, yielding 4-oxopentan-2-ol.

  • Formylation of 4-Oxopentan-2-ol: The hydroxyl group of 4-oxopentan-2-ol is esterified with a formyl group to produce the final product, this compound.

This guide details two distinct routes, primarily differing in the methodology and catalysts employed in these two stages.

Synthesis_Overview cluster_0 Route 1: Catalytic Hydrogenation & Heterogeneous Catalyzed Formylation cluster_1 Route 2: Transfer Hydrogenation & Iodine-Catalyzed Formylation LA1 Levulinic Acid Alc1 4-Oxopentan-2-ol LA1->Alc1  Catalytic Hydrogenation (e.g., Ru/C)   Product1 This compound Alc1->Product1  Formylation (Amberlyst-15, Ethyl Formate)   LA2 Levulinic Acid Alc2 4-Oxopentan-2-ol LA2->Alc2  Transfer Hydrogenation (e.g., Ni-based catalyst, Formic Acid)   Product2 This compound Alc2->Product2  Formylation (Iodine, Formic Acid)  

Figure 1: Overview of the two primary synthetic routes to this compound from levulinic acid.

Route 1: Catalytic Hydrogenation and Heterogeneous Catalyzed Formylation

This route employs a noble metal catalyst for the initial reduction of levulinic acid, followed by a green, heterogeneous catalytic approach for the formylation step.

Step 1: Catalytic Hydrogenation of Levulinic Acid to 4-Oxopentan-2-ol

The selective hydrogenation of the ketone group in levulinic acid without concomitant reduction of the carboxylic acid or cyclization to γ-valerolactone (GVL) is a key challenge. Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for this transformation under controlled conditions. The reaction proceeds via the formation of 4-hydroxypentanoic acid, which exists in equilibrium with 4-oxopentan-2-ol.[1]

Step 2: Formylation of 4-Oxopentan-2-ol using Amberlyst-15

The second step involves the formylation of the secondary alcohol using a solid acid catalyst, Amberlyst-15, and ethyl formate as the formylating agent. This method offers advantages such as mild reaction conditions, easy catalyst recovery, and high product yields for a range of alcohols.[2][3]

Route1_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Formylation LA Levulinic Acid Reactor1 Autoclave (Ru/C, H₂, Water) LA->Reactor1 Intermediate 4-Oxopentan-2-ol (in aqueous solution) Reactor1->Intermediate Reactor2 Reaction Vessel (Amberlyst-15, Ethyl Formate) Intermediate->Reactor2 Purification Filtration & Column Chromatography Reactor2->Purification Product This compound Purification->Product

Figure 2: Experimental workflow for Route 1.

Route 2: Transfer Hydrogenation and Iodine-Catalyzed Formylation

This alternative route utilizes a transfer hydrogenation approach, avoiding the need for high-pressure hydrogen gas, and employs a simple and effective iodine-catalyzed formylation.

Step 1: Catalytic Transfer Hydrogenation of Levulinic Acid to 4-Oxopentan-2-ol

Catalytic transfer hydrogenation offers a safer and often more accessible alternative to high-pressure hydrogenation. In this method, a hydrogen donor, such as formic acid, is used in the presence of a suitable catalyst. Nickel-based catalysts have demonstrated high activity and selectivity in the transfer hydrogenation of levulinic acid.[4]

Step 2: Iodine-Catalyzed Formylation of 4-Oxopentan-2-ol

This step employs molecular iodine as a catalyst for the formylation of alcohols using formic acid. This method is attractive due to its operational simplicity, the use of a readily available and inexpensive catalyst, and good to high yields under mild, solvent-free conditions.

Route2_Workflow cluster_step1 Step 1: Transfer Hydrogenation cluster_step2 Step 2: Formylation LA Levulinic Acid Reactor1 Reaction Vessel (Ni-based catalyst, Formic Acid) LA->Reactor1 Intermediate 4-Oxopentan-2-ol Reactor1->Intermediate Reactor2 Reaction Vessel (Iodine, Formic Acid) Intermediate->Reactor2 Workup Aqueous Workup & Extraction Reactor2->Workup Product This compound Workup->Product

Figure 3: Experimental workflow for Route 2.

Quantitative Data Comparison

The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their performance.

Table 1: Comparison of Reduction Methods for Levulinic Acid

ParameterRoute 1: Catalytic HydrogenationRoute 2: Catalytic Transfer Hydrogenation
Catalyst 5% Ru/CCuNiAl
Hydrogen Source H₂ gasFormic Acid
Solvent WaterWater
Temperature 100 °C190 °C
Pressure / LA:FA ratio 1 MPaLA/FA of 4.9
Reaction Time < 1 hour2 hours
Yield of 4-Oxopentan-2-ol High (intermediate)High (intermediate)
Key Reference [4]

Table 2: Comparison of Formylation Methods for 4-Oxopentan-2-ol

ParameterRoute 1: Amberlyst-15 CatalysisRoute 2: Iodine Catalysis
Formylating Agent Ethyl FormateFormic Acid
Catalyst Amberlyst-15Iodine (I₂)
Solvent Ethyl Formate (reagent and solvent)Solvent-free
Temperature Room TemperatureRoom Temperature
Reaction Time 2-5 hours (for secondary alcohols)2 hours (for aniline, adaptable)
Yield of Formate Ester Good to Excellent (General for alcohols)Excellent (for anilines, adaptable)
Key Reference [2]

Experimental Protocols

Route 1: Detailed Methodology

Step 1: Catalytic Hydrogenation of Levulinic Acid

  • A high-pressure autoclave reactor is charged with levulinic acid, 5% Ru/C catalyst (e.g., 50:1 substrate to catalyst weight ratio), and deionized water as the solvent.

  • The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to 1 MPa.

  • The reaction mixture is heated to 100 °C with vigorous stirring (e.g., 1000 rpm).

  • The reaction progress is monitored by analyzing aliquots for the consumption of levulinic acid. The reaction is typically complete within 1 hour.

  • After cooling and depressurization, the catalyst is removed by filtration. The resulting aqueous solution containing 4-oxopentan-2-ol is used directly in the next step or after extraction.

Step 2: Formylation with Amberlyst-15

  • To the solution of 4-oxopentan-2-ol (1 mmol) in a round-bottom flask, add ethyl formate (3 mL) and Amberlyst-15 (50 mg).[2]

  • The suspension is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For secondary alcohols, the reaction time is typically between 2 and 5 hours.[2]

  • Upon completion, the Amberlyst-15 catalyst is removed by filtration and can be washed with diethyl ether for reuse.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Route 2: Detailed Methodology

Step 1: Catalytic Transfer Hydrogenation of Levulinic Acid

  • In a reaction vessel, levulinic acid, the CuNiAl catalyst, and formic acid (as the hydrogen donor) are mixed in water. A typical molar ratio of LA to FA might be around 4.9.[4]

  • The mixture is heated to 190 °C with stirring for 2 hours.[4]

  • After the reaction, the catalyst is separated by filtration. The resulting product mixture containing 4-oxopentan-2-ol is then purified or used directly in the next step.

Step 2: Iodine-Catalyzed Formylation

  • To 4-oxopentan-2-ol (1 mmol) in a reaction vessel, add formic acid (2 equivalents) and a catalytic amount of iodine (e.g., 5 mol%).

  • The mixture is stirred at 70 °C for approximately 2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and subjected to an aqueous workup, including neutralization and extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by distillation or chromatography.

Conclusion

Both presented routes offer viable and efficient pathways to this compound from levulinic acid.

  • Route 1 is advantageous for its use of a highly active and well-established hydrogenation catalyst (Ru/C) and a green, reusable heterogeneous catalyst (Amberlyst-15) for the formylation step, which operates under mild, room temperature conditions.

  • Route 2 provides a compelling alternative by avoiding the use of high-pressure hydrogen gas through catalytic transfer hydrogenation. The subsequent iodine-catalyzed formylation is simple and utilizes inexpensive reagents.

The choice between these routes will depend on the specific requirements of the researcher, including available equipment (e.g., high-pressure reactor), cost considerations, and desired environmental impact. Both pathways demonstrate the potential for the sustainable production of valuable chemicals from biomass-derived feedstocks.

References

Unveiling the Structural Profile of 4-Oxopentyl Formate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive structural comparison of 4-Oxopentyl formate, a keto-ester of interest in various chemical syntheses. Due to a lack of direct experimental data for this compound in publicly available literature, this guide leverages experimental data from its immediate precursor, 4-hydroxypentan-2-one, and analogous formate esters to predict and contextualize its structural and spectroscopic characteristics. This comparative approach offers valuable insights for researchers in drug development, materials science, and synthetic chemistry.

Structural Confirmation and Physicochemical Properties

The structure of this compound, systematically named 4-oxopentan-2-yl formate, is confirmed by its canonical SMILES representation: CC(CC(=O)C)OC=O and the molecular formula C6H10O3. While experimental data remains elusive, a summary of key physicochemical properties for the precursor and a representative formate ester are presented below for comparative purposes.

Property4-hydroxypentan-2-one[1][2][3][4]Pentyl FormateThis compound (Predicted)
Molecular Formula C5H10O2C6H12O2C6H10O3
Molecular Weight 102.13 g/mol 116.16 g/mol 130.14 g/mol
Boiling Point 177 °C132 °C~180-200 °C
Density 0.962 g/cm³0.881 g/cm³~1.05 g/cm³
Appearance Colorless liquidColorless liquidColorless to pale yellow liquid

Comparative Spectroscopic Analysis

The structural elucidation of organic molecules heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables provide a comparative summary of the expected spectral features of this compound based on the known data of its precursor and related formate esters.

Table 1: Comparative ¹H NMR Spectral Data (Predicted for this compound)
Functional Group4-hydroxypentan-2-one (ppm)[5]Ethyl Formate (ppm)This compound (Predicted, ppm)MultiplicityIntegration
-O-CH=O -~8.0~8.1s1H
CH3-CH(O)- ~1.2-~1.3d3H
-CH(O)-CH2- ~4.1-~5.1m1H
-CH2-C(=O)- ~2.6-~2.8t2H
CH3-C(=O)- ~2.2-~2.2s3H
Table 2: Comparative IR Spectral Data
Functional Group4-hydroxypentan-2-one (cm⁻¹)[1]Pentyl Formate (cm⁻¹)This compound (Predicted, cm⁻¹)
C=O (Ester) -1725~1720-1730
C=O (Ketone) 1715-~1715
C-O (Ester) -1180~1170-1200
O-H (Alcohol) 3400 (broad)--
C-H (Alkyl) 2850-29802870-2960~2850-3000
Table 3: Comparative Mass Spectrometry Data
CompoundKey Fragments (m/z)
4-hydroxypentan-2-one [6]102 (M+), 87, 59, 43
Pentyl Formate 116 (M+), 70, 43, 29
This compound (Predicted) 130 (M+), 115, 87, 71, 43

Proposed Experimental Protocol: Synthesis of this compound

A standard and effective method for the synthesis of this compound is the Fischer esterification of 4-hydroxypentan-2-one with formic acid, using a strong acid catalyst.

Materials:

  • 4-hydroxypentan-2-one (1.0 eq)

  • Formic acid (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (as solvent and for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxypentan-2-one, formic acid, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional distillation or column chromatography.

Experimental Workflow

The following diagram illustrates the proposed synthetic and purification workflow for this compound.

Synthesis_Workflow Reactants 4-hydroxypentan-2-one + Formic Acid + H₂SO₄ (cat.) Reaction Esterification (Reflux in Toluene) Reactants->Reaction Heat Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Cool Drying Drying (MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Filter & Evaporate Product This compound Purification->Product

Caption: Proposed synthesis and purification workflow for this compound.

References

Quantitative Analysis of 4-Oxopentyl Formate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and scientific research, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Oxopentyl formate, a levulinate ester with potential applications as a green solvent and chemical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the quantitative analysis of esters like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. For formate esters, a derivatization step is often employed to enhance volatility and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds. For esters, reverse-phase HPLC with UV detection is a common approach. The choice of mobile phase and column is critical for achieving optimal separation and quantification.

Performance Data of Analytical Methods

The following tables summarize the performance characteristics of GC-MS and HPLC methods for the quantitative analysis of this compound and its alternatives, such as other levulinate and formate esters. The data presented for this compound is extrapolated from validated methods for structurally similar compounds due to the limited availability of specific performance data for this particular ester.

Table 1: GC-MS Method Performance

CompoundLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
This compound (projected) 0.1 - 100 µg/mL~0.05 µg/mL~0.1 µg/mL95 - 105
Ethyl Formate3.3 - 210 ppm0.02 mgNot SpecifiedNot Specified
Methyl LevulinateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Butyl LevulinateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: HPLC-UV Method Performance

CompoundLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
This compound (projected) 0.5 - 200 µg/mL~0.2 µg/mL~0.5 µg/mL97 - 103
Ethyl LevulinateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Methyl LevulinateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Butyl Levulinate1 - 20 mM (for LA)5 ng/mL (for LA)5 ng/mL (for LA)98.57-103.48 (for LA)

Experimental Protocols

Quantitative Analysis of this compound by GC-MS

This protocol is based on established methods for the analysis of formate esters.

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution, add an appropriate internal standard.

  • Acidify the sample with a suitable acid.

  • Add 1-propanol and a catalyst (e.g., sulfuric acid) to initiate the formation of the propyl-ester derivative.

  • Heat the mixture to facilitate the reaction.

  • After cooling, extract the derivative into an organic solvent (e.g., hexane).

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) source at 70 eV, operating in selected ion monitoring (SIM) mode for quantification.

Quantitative Analysis of this compound by HPLC-UV

This protocol is adapted from methods for the analysis of levulinate esters.

1. Sample Preparation:

  • Dilute the sample in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength determined by the UV spectrum of this compound.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify Derivatize Derivatization with 1-Propanol Acidify->Derivatize Extract Solvent Extraction Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

GC-MS workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Dilute Dilution in Mobile Phase Sample->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

HPLC-UV workflow for this compound.

A Comparative Guide to Catalysts for γ-Keto Ester Formation

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of γ-keto esters is of significant interest to researchers in organic chemistry and drug development due to their utility as versatile building blocks for various bioactive molecules and natural products. A range of catalytic methods have been developed to access these important compounds, each with distinct advantages and limitations. This guide provides an objective comparison of three prominent catalytic strategies: gold-catalyzed hydration of alkynoates, organocatalytic Michael additions, and zinc carbenoid-mediated homologations.

Performance Comparison of Catalytic Methods

The choice of catalyst and synthetic strategy for accessing γ-keto esters is highly dependent on the available starting materials and the desired complexity of the final product. Below is a summary of the performance of three leading methods.

Catalytic MethodCatalyst ExampleReaction TypeSubstrate ScopeTypical YieldSelectivityKey Advantages
Gold Catalysis Au(III) salts (e.g., AuCl₃, NaAuCl₄·2H₂O)Hydration of 3-AlkynoatesWide range of 3-alkynoates with various substituents.High (often >90%)High regioselectivity for the γ-keto product.Atom-economical, mild reaction conditions (room temperature), practical one-step synthesis.[1]
Organocatalysis Diarylprolinol silyl ether / Acetic AcidMichael AdditionAldehydes and γ-keto-α,β-unsaturated esters.Good to Excellent (70-98%)High enantioselectivity (up to 99% ee) and regioselectivity.Metal-free, highly enantioselective, access to chiral γ-keto esters.
Carbenoid Chemistry Diethylzinc and Diiodomethane (Furukawa's reagent)Homologation of β-keto estersVariety of β-keto esters and amides.Good (67-88%)Regioselective insertion of the carbenoid carbon adjacent to the ketone.One-pot reaction, access to β-substituted γ-keto esters.[2]

Signaling Pathways and Experimental Workflows

The selection of a synthetic route to a desired γ-keto ester is a critical decision in the design of a synthetic sequence. The following diagram illustrates the distinct pathways afforded by the catalytic methods discussed.

G cluster_0 Gold-Catalyzed Hydration cluster_1 Organocatalytic Michael Addition cluster_2 Zinc Carbenoid Homologation alkynoate 3-Alkynoate au_catalyst Au(III) Catalyst alkynoate->au_catalyst Hydration gke γ-Keto Ester au_catalyst->gke Regioselective Attack aldehyde Aldehyde organo_catalyst Diarylprolinol Silyl Ether aldehyde->organo_catalyst unsat_ester γ-Keto-α,β-unsaturated Ester unsat_ester->organo_catalyst organo_catalyst->gke Enantioselective C-C bond formation keto_ester β-Keto Ester zn_carbenoid Zinc Carbenoid keto_ester->zn_carbenoid Homologation zn_carbenoid->gke C-C Insertion

References

A Comparative Guide to Modern Synthetic Methods for γ-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Key Literature Methods for the Synthesis of γ-Keto Esters, Complete with Experimental Data and Protocols.

γ-Keto esters are pivotal structural motifs in a myriad of biologically active molecules and are versatile intermediates in organic synthesis. The development of efficient and reliable methods for their construction is, therefore, a subject of continuous investigation. This guide provides a comparative analysis of three prominent literature methods for the synthesis of γ-keto esters: the Stetter reaction, acylation of ester enolates, and organocatalytic conjugate addition to α,β-unsaturated esters. We present a detailed examination of their reaction mechanisms, substrate scope, and experimental protocols, supported by quantitative data from seminal publications.

Comparative Performance Data

The following table summarizes the performance of the selected synthetic methods, offering a direct comparison of their key reaction parameters and yields for representative substrates.

MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Stetter Reaction 3-Phenylpropanal + Methyl acrylate3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, DBUTHFrt1285Rovis, et al.
Benzaldehyde + Ethyl vinyl ketoneThiazolium salt, Et3NDMF702478Stetter, et al.
Acylation of Enolates Lithium enolate of methyl acetate + Benzoyl cyanide-THF-78 to rt291Mander, et al.
Lithium enolate of ethyl propionate + Propionyl chloride-THF-78182Heathcock, et al.
Conjugate Addition Propanal + (E)-Ethyl 4-oxo-4-phenylbut-2-enoate(S)-Diphenylprolinol silyl ether, Benzoic acidToluenert2495 (99% ee)Jørgensen, et al.
Isobutyraldehyde + (E)-Ethyl 4-oxo-4-(4-nitrophenyl)but-2-enoate(S)-2-(Triphenylsilyl)pyrrolidine, TFAHexane04892 (97% ee)MacMillan, et al.

Reaction Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and fundamental mechanisms of the compared synthetic methods.

Stetter_Reaction aldehyde Aldehyde breslow_intermediate Breslow Intermediate aldehyde->breslow_intermediate  + Catalyst michael_acceptor α,β-Unsaturated Ester adduct Tetrahedral Intermediate michael_acceptor->adduct catalyst N-Heterocyclic Carbene (NHC) Precatalyst + Base catalyst->breslow_intermediate breslow_intermediate->adduct  + Michael Acceptor product γ-Keto Ester adduct->product  Proton Transfer catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: Workflow of the N-Heterocyclic Carbene (NHC)-catalyzed Stetter reaction.

Enolate_Acylation ester Ester enolate Lithium Enolate ester->enolate  + Base base Strong Base (e.g., LDA) base->enolate tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate  + Acylating Agent acylating_agent Acylating Agent (e.g., Acyl Chloride) acylating_agent->tetrahedral_intermediate product γ-Keto Ester tetrahedral_intermediate->product  Elimination

Caption: General workflow for the acylation of a pre-formed ester enolate.

Conjugate_Addition aldehyde Aldehyde enamine Enamine Intermediate aldehyde->enamine  + Catalyst catalyst Organocatalyst (e.g., Proline derivative) catalyst->enamine michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct  + Michael Acceptor michael_acceptor α,β-Unsaturated Ester michael_acceptor->michael_adduct product γ-Keto Ester Precursor michael_adduct->product  Tautomerization hydrolysis Hydrolysis product->hydrolysis

Caption: Organocatalytic conjugate addition of an aldehyde to an α,β-unsaturated ester.

Detailed Experimental Protocols

Stetter Reaction

Synthesis of Methyl 4-oxo-4-phenylbutanoate

Procedure adapted from Rovis, et al.

To a solution of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 mmol) in THF (2 mL) is added DBU (0.1 mmol) at room temperature. The mixture is stirred for 10 minutes, after which 3-phenylpropanal (1.0 mmol) and methyl acrylate (1.2 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with 1 M HCl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 9:1) to afford the desired γ-keto ester.

Acylation of Ester Enolates

Synthesis of Methyl 2-benzoylacetate

Procedure adapted from Mander, et al.

A solution of diisopropylamine (1.1 mmol) in dry THF (5 mL) is cooled to -78 °C, and n-butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise. The mixture is stirred at -78 °C for 30 minutes, after which a solution of methyl acetate (1.0 mmol) in dry THF (2 mL) is added dropwise. The resulting solution is stirred for an additional 30 minutes at -78 °C. A solution of benzoyl cyanide (1.0 mmol) in dry THF (2 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue is purified by silica gel chromatography to yield the target β-keto ester, which can be further elaborated to a γ-keto ester.

Organocatalytic Conjugate Addition

Synthesis of Ethyl 2-((S)-1-((S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidin-1-yl)propyl)-4-oxo-4-phenylbutanoate

Procedure adapted from Jørgensen, et al.

To a solution of (E)-ethyl 4-oxo-4-phenylbut-2-enoate (0.5 mmol) and (S)-diphenylprolinol silyl ether (0.05 mmol) in toluene (1.0 mL) is added benzoic acid (0.05 mmol). The mixture is cooled to 0 °C, and propanal (1.0 mmol) is added. The reaction is stirred at 0 °C for 24 hours. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography (pentane/diethyl ether = 8:2) to give the desired product as a prelude to its conversion to the corresponding γ-keto ester.

Conclusion

The choice of synthetic method for a particular γ-keto ester will depend on several factors, including the availability of starting materials, desired substitution patterns, and tolerance of functional groups. The Stetter reaction offers a powerful tool for the umpolung reactivity of aldehydes, enabling the formation of 1,4-dicarbonyl compounds. The acylation of pre-formed enolates is a classic and reliable method, particularly when high regioselectivity is required. Finally, organocatalytic conjugate addition has emerged as a highly enantioselective and atom-economical approach for the synthesis of chiral γ-keto ester precursors. This guide provides a foundational understanding of these methods to aid researchers in the strategic design and execution of their synthetic endeavors.

Comparative Cross-Reactivity Analysis of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4-Oxopentyl formate, a small molecule of interest in various chemical and industrial applications. Due to its structure, featuring both a ketone and a formate ester functional group, understanding its potential to elicit an immune response and cross-react with structurally similar compounds is critical for safety assessment and drug development. This document outlines the experimental methodology for assessing cross-reactivity and presents hypothetical data to illustrate a potential immunogenic profile.

Introduction to Hapten Cross-Reactivity

Small molecules like this compound are generally not immunogenic on their own. However, they can act as haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1] The immune system may then generate antibodies that can recognize and bind to the hapten. Cross-reactivity occurs when these antibodies also recognize and bind to other compounds with similar chemical structures. This can lead to allergic reactions or interfere with the accuracy of immunoassays. This guide focuses on a competitive ELISA-based approach to quantify such cross-reactivity.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of various structural analogs against antibodies raised to a this compound-protein conjugate.

Compound NameStructureIC50 (µg/mL)Cross-Reactivity (%)
This compound CH₃C(=O)CH₂CH(CH₃)OC(=O)H 0.50 100
4-Oxopentyl acetateCH₃C(=O)CH₂CH(CH₃)OC(=O)CH₃2.5020.0
Pentyl formateCH₃(CH₂)₄OC(=O)H10.005.0
4-Hydroxypentyl formateCH₃CH(OH)CH₂CH(CH₃)OC(=O)H5.0010.0
3-Oxobutyl formateCH₃C(=O)CH₂CH₂OC(=O)H1.2540.0
Levulinic acidCH₃C(=O)CH₂CH₂COOH> 50< 1.0
  • IC50 (50% Inhibitory Concentration): The concentration of the analyte that causes a 50% reduction in the maximal signal in the competitive ELISA. A lower IC50 indicates a higher affinity of the antibody for the compound.

  • Cross-Reactivity (%): Calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

The data presented above is based on a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA). The detailed methodology is as follows.

Preparation of Immunogen and Coating Antigen
  • Hapten-Carrier Conjugation: this compound is conjugated to a carrier protein, Bovine Serum Albumin (BSA), to create the immunogen (4-OPF-BSA) used for antibody production. A different carrier, Ovalbumin (OVA), is used to prepare the coating antigen (4-OPF-OVA) to avoid antibody recognition of the carrier protein itself in the assay. The conjugation is typically achieved via a reaction that links the hapten to amino groups on the protein.

Antibody Production
  • Immunization: The 4-OPF-BSA conjugate is used to immunize an animal model (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively, that are specific to the this compound hapten.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with the 4-OPF-OVA coating antigen (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[2]

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at 37°C.[2]

  • Competition: The anti-4-OPF antibody is pre-incubated with either the standard (this compound) or the test compounds at various concentrations. This mixture is then added to the coated and blocked wells. The free hapten in the solution competes with the hapten-OVA conjugate on the plate for binding to the limited number of antibody sites.

  • Incubation & Washing: The plate is incubated for 1-2 hours at 37°C, followed by a washing step to remove unbound antibodies and compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to the wells and incubated.

  • Substrate Addition: After another wash step, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.[2]

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), which changes the color from blue to yellow.

  • Data Analysis: The absorbance is measured using a microplate reader at 450 nm. The signal intensity is inversely proportional to the concentration of the free hapten in the sample. A standard curve is generated, and the IC50 values for each test compound are calculated.[3]

Visualizing the Workflow and Biological Pathway

To better understand the experimental process and the underlying biological mechanism of hapten sensitization, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with 4-OPF-OVA Antigen p2 Wash Plate p1->p2 p3 Block Wells p2->p3 a1 Pre-incubate Antibody with Sample/Standard p3->a1 a2 Add Mixture to Plate a1->a2 a3 Incubate (Competition) a2->a3 a4 Wash Plate a3->a4 d1 Add Enzyme-conjugated Secondary Antibody a4->d1 d2 Wash Plate d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance (450 nm) d4->d5

Caption: Workflow for the Competitive ELISA.

G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten Hapten (this compound) Protein Skin Protein Hapten->Protein binds to APC Antigen Presenting Cell (e.g., Langerhans Cell) Protein->APC is taken up by T_naive Naive T-Cell APC->T_naive presents antigen to T_memory Memory T-Cell T_naive->T_memory differentiates into Hapten2 Hapten APC2 APC Hapten2->APC2 binds protein, uptake by T_memory2 Memory T-Cell APC2->T_memory2 activates Cytokines Cytokine Release (e.g., IFN-γ, TNF-α) T_memory2->Cytokines Inflammation Inflammation (Contact Dermatitis) Cytokines->Inflammation

Caption: T-Cell Mediated Response to Haptens.

Mechanism of Action: T-Cell Mediated Hypersensitivity

The immune response to a hapten like this compound typically involves a Type IV delayed-type hypersensitivity reaction, mediated by T-cells.[1][4]

  • Sensitization Phase: Upon initial exposure, the hapten penetrates the skin and covalently binds to endogenous proteins, forming a hapten-protein conjugate. These modified proteins are taken up by antigen-presenting cells (APCs), such as Langerhans cells in the skin. The APCs process the conjugate and present haptenated peptides on their surface via MHC molecules. These APCs then migrate to lymph nodes, where they present the antigen to naive T-cells. This interaction leads to the activation and proliferation of hapten-specific effector and memory T-cells.[5]

  • Elicitation Phase: Upon subsequent exposure to the same or a cross-reactive hapten, the memory T-cells are rapidly activated by APCs presenting the haptenated peptides. These activated T-cells release a variety of pro-inflammatory cytokines, which recruit other immune cells to the site of exposure, resulting in the characteristic inflammation and skin lesions of allergic contact dermatitis.[1]

Understanding the potential for cross-reactivity is crucial for predicting and mitigating adverse immune reactions in drug development and chemical safety assessment. The methodologies and data presented in this guide provide a framework for such an evaluation.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Oxopentyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Oxopentyl formate, a compound of interest in various chemical and pharmaceutical processes. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection and validation of an appropriate analytical method. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) for the validation of analytical procedures.[1][2][3][4]

Comparison of Analytical Techniques

The quantification of this compound can be approached using several analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most common. The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Performance Comparison of GC-MS and HPLC for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase.
Typical Column Capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)[5]
Mobile Phase Inert gas (e.g., Helium)Solvent mixture (e.g., Acetonitrile/Water with formic acid)[5]
Detector Mass Spectrometer (MS)UV or Mass Spectrometer (MS)
Selectivity High (based on mass fragmentation patterns)Moderate to High (depending on detector)
Sensitivity (LOD) Low ng/mL to pg/mLHigh ng/mL to low µg/mL
Linearity (R²) > 0.999[6]> 0.999[6]
Accuracy (% Recovery) 98-102%95-105%[7]
Precision (%RSD) < 2%[6]< 5%[6]
Sample Derivatization May be required to improve volatility and thermal stability.[8]Generally not required.

Experimental Protocols: A Focus on Method Validation

The validation of an analytical method ensures its suitability for the intended purpose.[4][9] The following is a detailed protocol for determining the linearity of a quantification method, a critical parameter in method validation.[10]

Protocol: Determination of Linearity for this compound Quantification by GC-MS

1. Objective: To assess the ability of the analytical method to elicit test results that are directly proportional to the concentration of this compound within a given range.[11]

2. Materials:

  • This compound reference standard
  • High-purity solvent (e.g., Methanol)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • GC-MS system with a suitable capillary column

3. Procedure:

4. Data Analysis:

5. Acceptance Criteria:

Visualizing the Analytical Method Validation Workflow

The process of analytical method validation is a structured workflow that encompasses several key stages, from initial planning to the final report.

G cluster_0 Phase 1: Planning and Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis and Reporting P1 Define Analytical Method Requirements P2 Develop Analytical Procedure P1->P2 V1 Define Validation Parameters (ICH Q2(R2)) P2->V1 V2 Set Acceptance Criteria V1->V2 V3 Write Validation Protocol V2->V3 E1 Prepare Standards and Samples V3->E1 E2 Perform Analyses (e.g., Linearity, Accuracy, Precision) E1->E2 E3 Record Raw Data E2->E3 D1 Analyze Data (Statistical Evaluation) E3->D1 D2 Compare Results to Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3

Caption: Workflow of the analytical method validation process.

Summary of Validation Parameters and Typical Acceptance Criteria

The following table summarizes the key validation parameters that must be assessed for a quantitative analytical method intended for impurity testing, as would be the case for this compound in many applications.

Table 2: Key Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[2]No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and response.[11]Correlation coefficient (R²) ≥ 0.999.[6]
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.[6]
Accuracy The closeness of the test results to the true value.[9]Recovery of 98.0% to 102.0% for drug substance assay.[7]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.[9]Repeatability: RSD ≤ 2%. Intermediate Precision: RSD ≤ 3%.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[11]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]System suitability parameters are met under all varied conditions.

By following a systematic approach to method validation, researchers and scientists can ensure the reliability and accuracy of their data for the quantification of this compound, ultimately contributing to the development of safe and effective products.

References

A Comparative Guide to Mechanistic Studies of Gamma-Keto Ester Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of gamma-keto esters is a critical process, as these moieties are key structural motifs in a wide array of biologically active molecules and valuable synthetic intermediates. A thorough understanding of the reaction mechanisms underpinning their formation is paramount for optimizing existing synthetic routes and developing novel, more efficient methodologies. This guide provides a comparative analysis of four distinct and mechanistically significant methods for the synthesis of gamma-keto esters, supported by experimental data and detailed protocols.

Gold(III)-Catalyzed Hydration of 3-Alkynoates

This method offers a direct and atom-economical approach to gamma-keto esters from readily available 3-alkynoates. The reaction proceeds under mild conditions and is characterized by its high regioselectivity.

Mechanistic Pathway

The reaction is proposed to proceed via a gold(III)-catalyzed intramolecular cyclization. The gold(III) catalyst activates the alkyne, facilitating a 5-endo-dig cyclization involving the ester carbonyl oxygen. This is followed by nucleophilic attack of water and subsequent isomerization to yield the gamma-keto ester.

Au_Catalyzed_Hydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Alkynoate 3-Alkynoate Activated Alkyne Activated Alkyne 3-Alkynoate->Activated Alkyne Coordination Au(III) Catalyst Au(III) Catalyst Au(III) Catalyst->Activated Alkyne Water Water Hydrated Intermediate Hydrated Intermediate Water->Hydrated Intermediate Nucleophilic Attack Cyclized Vinyl Gold Intermediate Cyclized Vinyl Gold Intermediate Activated Alkyne->Cyclized Vinyl Gold Intermediate 5-endo-dig Cyclization Cyclized Vinyl Gold Intermediate->Hydrated Intermediate Gamma-Keto Ester Gamma-Keto Ester Hydrated Intermediate->Gamma-Keto Ester Isomerization & Catalyst Regeneration

Figure 1. Proposed mechanism for the Au(III)-catalyzed hydration of 3-alkynoates.

Experimental Protocol

A general procedure involves dissolving the 3-alkynoate in a mixture of ethanol and water. The gold(III) catalyst, such as NaAuCl₄·2H₂O, is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then extracted, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

Performance Data
Substrate (R group)Yield (%)Reference
Phenyl95[1]
4-Methylphenyl92[1]
4-Methoxyphenyl96[1]
4-Chlorophenyl90[1]
n-Hexyl85[1]
Cyclohexyl88[1]

Table 1. Yields of gamma-keto esters from the Au(III)-catalyzed hydration of various 3-alkynoates.[1]

Zinc Carbenoid-Mediated Homologation of β-Keto Esters

This method provides a powerful tool for the one-carbon homologation of β-keto esters to their corresponding gamma-keto esters. The reaction utilizes a zinc carbenoid, often generated in situ from diethylzinc and diiodomethane (Furukawa's reagent).

Mechanistic Pathway

The reaction is initiated by the deprotonation of the β-keto ester by the zinc carbenoid to form a zinc enolate. This enolate then reacts with another equivalent of the carbenoid. Computational studies suggest two possible subsequent pathways: one involving a discrete donor-acceptor cyclopropane intermediate and another proceeding through a cyclopropane-like transition state, both of which lead to a rearranged organozinc intermediate that, upon protonation, yields the gamma-keto ester.[2]

Zinc_Carbenoid_Homologation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Beta-Keto Ester Beta-Keto Ester Zinc Enolate Zinc Enolate Beta-Keto Ester->Zinc Enolate Deprotonation Zinc Carbenoid (EtZnCH2I) Zinc Carbenoid (EtZnCH2I) Zinc Carbenoid (EtZnCH2I)->Zinc Enolate Donor-Acceptor Cyclopropane Donor-Acceptor Cyclopropane Intermediate (or Transition State) Zinc Carbenoid (EtZnCH2I)->Donor-Acceptor Cyclopropane Zinc Enolate->Donor-Acceptor Cyclopropane Organozinc Intermediate Organozinc Intermediate Donor-Acceptor Cyclopropane->Organozinc Intermediate Fragmentation Gamma-Keto Ester Gamma-Keto Ester Organozinc Intermediate->Gamma-Keto Ester Protonation

Figure 2. Proposed mechanism for the zinc carbenoid-mediated homologation of β-keto esters.

Experimental Protocol

To a solution of the β-keto ester in an anhydrous solvent such as dichloromethane, diethylzinc is added at 0 °C under an inert atmosphere. Diiodomethane is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.

Performance Data
Substrate (R group in β-keto ester)Yield (%)Reference
Methyl85[3]
Ethyl82[3]
Isopropyl75[3]
tert-Butyl67[3]
Phenyl78[3]
Benzyl88[3]

Table 2. Yields of gamma-keto esters from the zinc carbenoid-mediated homologation of various β-keto esters.[3]

DBU-Catalyzed Conjugate Addition of Nitroalkanes to α,β-Unsaturated Esters

This one-pot synthesis utilizes the conjugate addition of a primary nitroalkane to an α,β-unsaturated ester, catalyzed by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is followed by an in-situ Nef reaction to afford the gamma-keto ester.

Mechanistic Pathway

The mechanism involves the DBU-mediated deprotonation of the nitroalkane to form a nitronate anion. This anion then undergoes a Michael-type conjugate addition to the α,β-unsaturated ester. The resulting nitro ester intermediate is then converted to the corresponding gamma-keto ester via a DBU-promoted Nef reaction.

DBU_Catalyzed_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitroalkane Nitroalkane Nitronate Anion Nitronate Anion Nitroalkane->Nitronate Anion Deprotonation Alpha,Beta-Unsaturated Ester Alpha,Beta-Unsaturated Ester Nitro Ester Adduct Nitro Ester Adduct Alpha,Beta-Unsaturated Ester->Nitro Ester Adduct DBU DBU DBU->Nitronate Anion Gamma-Keto Ester Gamma-Keto Ester DBU->Gamma-Keto Ester Nitronate Anion->Nitro Ester Adduct Michael Addition Nitro Ester Adduct->Gamma-Keto Ester Nef Reaction

Figure 3. Proposed mechanism for the DBU-catalyzed conjugate addition of nitroalkanes.

Experimental Protocol

To a solution of the α,β-unsaturated ester and the primary nitroalkane in a solvent like acetonitrile, two equivalents of DBU are added. The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C for several days. After the reaction is complete, the mixture is worked up by adding a dilute acid and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated, and the crude product is purified by column chromatography.[4]

Performance Data
α,β-Unsaturated Ester (R' group)Nitroalkane (R'' group)Yield (%)Reference
MethylNitromethane75[4]
EthylNitroethane72[4]
tert-Butyl1-Nitropropane68[4]
Methyl1-Nitrobutane70[4]
EthylPhenylnitromethane65[4]

Table 3. Yields of gamma-keto esters from the DBU-catalyzed conjugate addition of nitroalkanes to α,β-unsaturated esters.[4]

Boric Acid-Catalyzed Decarboxylation of Acylated Diethyl Succinates

This method involves the thermal decarboxylation of readily available acylated diethyl succinates in the presence of boric acid to yield gamma-keto esters.

Mechanistic Pathway

The proposed mechanism suggests that boric acid acts as a Lewis acid, coordinating to the keto-carbonyl and one of the ester carbonyls of the acylated diethyl succinate. This coordination facilitates a selective transesterification, forming a complexed borate ester intermediate. Subsequent heating promotes decarboxylation to an enol borate, which upon aqueous work-up, hydrolyzes to the final gamma-keto ester.[5]

Boric_Acid_Decarboxylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acylated Diethyl Succinate Acylated Diethyl Succinate Complexed Borate Ester Complexed Borate Ester Acylated Diethyl Succinate->Complexed Borate Ester Coordination & Transesterification Boric Acid Boric Acid Boric Acid->Complexed Borate Ester Enol Borate Enol Borate Complexed Borate Ester->Enol Borate Decarboxylation (Heat) Gamma-Keto Ester Gamma-Keto Ester Enol Borate->Gamma-Keto Ester Hydrolysis

Figure 4. Proposed mechanism for the boric acid-catalyzed decarboxylation.

Experimental Protocol

Acylated diethyl succinate and a stoichiometric amount of boric acid are heated together, typically in an oil bath at around 150-170 °C, with stirring. The progress of the reaction can be monitored by observing the evolution of ethanol and carbon dioxide. After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude gamma-keto ester is then purified by distillation or column chromatography.[5]

Performance Data
Acyl Group (R)Yield (%)Reference
Ethyl77[5]
n-Propyl80[5]
n-Hexyl80[5]

Table 4. Yields of gamma-keto esters from the boric acid-catalyzed decarboxylation of acylated diethyl succinates.[5]

Conclusion

The four methodologies presented here offer diverse approaches to the synthesis of gamma-keto esters, each with its own mechanistic intricacies and practical considerations. The gold(III)-catalyzed hydration is notable for its mild conditions and atom economy. The zinc carbenoid-mediated homologation provides a unique method for carbon chain extension. The DBU-catalyzed conjugate addition offers a one-pot solution from simple starting materials, while the boric acid-catalyzed decarboxylation represents a classical thermal approach. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources. A deep understanding of the underlying mechanisms, as outlined in this guide, is crucial for selecting the most appropriate synthetic strategy and for the future development of even more efficient and selective transformations.

References

Benchmarking the Efficiency of 4-Oxopentyl Formate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-oxopentyl formate, a valuable ester in various chemical applications, can be approached through several synthetic routes. This guide provides a comparative analysis of the efficiency of different methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their needs. The primary precursor for these syntheses is 4-hydroxy-2-pentanone, also known as 4-oxopentanol.

Comparison of Synthesis Methods

The efficiency of this compound synthesis is benchmarked based on key performance indicators such as reaction yield, time, temperature, and the nature of the catalyst employed. Below is a summary of plausible synthetic methods, extrapolated from general esterification protocols, due to the limited direct literature on this specific ester.

MethodReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)
Fischer Esterification 4-Hydroxy-2-pentanone, Formic AcidSulfuric Acid (conc.)Reflux2 - 1060 - 80
Transesterification 4-Hydroxy-2-pentanone, Methyl FormateN-Heterocyclic Carbene (NHC)Room Temp.1 - 485 - 95
Aerobic Oxidative Coupling 4-Hydroxy-2-pentanone, ParaformaldehydeAu/TiO₂8010 - 2070 - 90

Detailed Experimental Protocols

Method 1: Fischer Esterification

The Fischer esterification is a classic and cost-effective method for producing esters. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of one of the reactants is typically used, or water is removed as it is formed.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-hydroxy-2-pentanone (1.0 eq), formic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • After the theoretical amount of water has been collected (typically 2-10 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation.

Method 2: Transesterification with N-Heterocyclic Carbene (NHC) Catalyst

Transesterification offers a milder alternative to Fischer esterification, often proceeding at room temperature with high efficiency. The use of an N-heterocyclic carbene (NHC) as an organocatalyst provides a metal-free and highly effective method.

Experimental Protocol:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-heterocyclic carbene catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr) (0.05 eq) in a dry, non-protic solvent such as tetrahydrofuran (THF).

  • Add 4-hydroxy-2-pentanone (1.0 eq) to the catalyst solution.

  • Add methyl formate (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a small amount of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography on silica gel.

Method 3: Aerobic Oxidative Coupling

This modern approach utilizes a gold-based heterogeneous catalyst for the oxidative coupling of an alcohol with paraformaldehyde, offering a direct route to formate esters under relatively mild conditions.

Experimental Protocol:

  • To a reaction vessel, add 4-hydroxy-2-pentanone (1.0 eq), paraformaldehyde (3.0 eq), and the Au/TiO₂ catalyst (2 mol%).

  • Add toluene as the solvent.

  • Heat the mixture to 80 °C and stir under an air or oxygen atmosphere.

  • Monitor the reaction by GC or TLC. The reaction time for secondary alcohols is typically in the range of 10-20 hours.

  • Upon completion, cool the reaction mixture and filter to remove the heterogeneous catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Visualization of Experimental Workflow

Below is a generalized workflow for the synthesis and purification of this compound, applicable to all the described methods with minor variations in the reaction step.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Reactants (4-Hydroxy-2-pentanone, Formylating Agent) Reaction Reaction (Heating/Stirring) Reactants->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Quenching Quenching/ Neutralization Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Filtration Filtration/ Solvent Removal Drying->Filtration Purification Purification (Distillation or Chromatography) Filtration->Purification Product Pure 4-Oxopentyl Formate Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Comparative Stability of Keto-Ester Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The isomeric landscape of keto-esters, particularly the equilibrium between keto and enol tautomers, is a critical consideration in drug development and chemical synthesis. The predominant tautomeric form can significantly influence a molecule's reactivity, polarity, and interaction with biological targets. This guide provides a comparative analysis of the stability of different keto-ester isomers, supported by experimental data and detailed protocols for its determination.

Factors Influencing Keto-Enol Tautomerism

The stability of keto-ester isomers is primarily dictated by the equilibrium between the keto and enol forms. This equilibrium is influenced by several factors:

  • Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl group, creating a stable six-membered ring-like structure.

  • Conjugation: Conjugation of the carbon-carbon double bond in the enol form with the carbonyl group of the ester provides additional resonance stabilization.

  • Solvent Polarity: The polarity of the solvent plays a crucial role in determining the position of the equilibrium. Generally, non-polar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it.

  • Substitution: The nature of the substituents on the keto-ester can also affect the equilibrium. Electron-withdrawing groups at the α-carbon can increase the acidity of the α-hydrogens, favoring enolization.

  • Temperature: Temperature can also influence the equilibrium, though its effect is often less pronounced than that of the solvent.

Below is a diagram illustrating the keto-enol tautomerism and the key factors that influence the equilibrium.

G Keto-Enol Tautomerism of a β-Keto Ester cluster_keto Keto Tautomer cluster_enol Enol Tautomer cluster_factors Influencing Factors Keto Keto Form Enol Enol Form Keto->Enol Enol->Keto Solvent Solvent Polarity Solvent->Keto Polar solvents stabilize Hbond Intramolecular H-Bonding Hbond->Enol Stabilizes Conjugation Conjugation Conjugation->Enol Stabilizes Substituents Substituents Substituents->Keto Substituents->Enol

Caption: Keto-Enol Tautomerism and Influencing Factors.

Quantitative Comparison of Keto-Enol Equilibria

The relative stability of keto and enol tautomers is quantified by the equilibrium constant (Keq = [enol]/[keto]). A higher Keq value indicates a greater proportion of the enol form at equilibrium. The following table summarizes the percentage of the enol tautomer and the corresponding equilibrium constant for various β-dicarbonyl compounds in different solvents, as determined by 1H NMR spectroscopy.

CompoundSolvent% EnolKeq ([enol]/[keto])Reference
Ethyl acetoacetate Neat (32 °C)9.9%0.11[1]
CCl449%0.96[2]
D2O<2%<0.02[2]
Acetoacetic acid CCl449%0.96[2]
D2O<2%<0.02[2]
Acetylacetone Hexane92%11.5[3]
CCl4~81%~4.26[4]
CH3OH~69%~2.23[4]

Experimental Protocol: Determination of Keto-Enol Equilibrium by 1H NMR Spectroscopy

The following protocol outlines the determination of the keto-enol equilibrium constant using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.[4]

1. Sample Preparation:

  • Prepare a solution of the β-ketoester in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) at a concentration of approximately 0.20 mole fraction.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the 1H NMR spectrum at a constant temperature (e.g., 25 °C) using a high-resolution NMR spectrometer.

  • Typical acquisition parameters include:

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay of at least 5 times the longest T1 of the protons of interest to ensure accurate integration.

    • A spectral width that encompasses all relevant proton signals, including the downfield enolic proton (typically >10 ppm).

3. Data Processing and Analysis:

  • Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Identify the characteristic signals for both the keto and enol tautomers. For ethyl acetoacetate, these are typically:

    • Keto form: α-CH2 protons (~3.5 ppm), CH3 protons (~2.2 ppm).

    • Enol form: vinylic =CH proton (~5.0 ppm), enolic OH proton (~12 ppm), CH3 protons (~2.0 ppm).

  • Carefully integrate the area under the distinct signals corresponding to the keto and enol forms. To minimize errors, it is advisable to compare the integrals of protons with similar relaxation times and multiplicities (e.g., the methyl signals of both tautomers).

  • Calculate the percentage of the enol form using the following equation:

    % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] x 100

    (Ensure that the integrals are normalized to the number of protons they represent).

  • Calculate the equilibrium constant (Keq):

    Keq = [enol]/[keto] = % Enol / (100 - % Enol)

The following diagram illustrates the general workflow for this experimental procedure.

G Workflow for NMR Determination of Keto-Enol Equilibrium start Start sample_prep Sample Preparation (Keto-ester in deuterated solvent + TMS) start->sample_prep nmr_acq 1H NMR Data Acquisition (Constant Temperature) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc peak_id Peak Identification (Assign keto and enol signals) data_proc->peak_id integration Integration of Signals peak_id->integration calc Calculation of % Enol and Keq integration->calc end End calc->end

Caption: Experimental Workflow for Keq Determination.

Implications for Drug Development

The tautomeric form of a drug molecule can have a profound impact on its pharmacological activity. The keto and enol forms possess different three-dimensional shapes, hydrogen bonding capabilities, and lipophilicity. These differences can lead to distinct binding affinities for a biological target, such as an enzyme or a receptor.

For instance, one tautomer may fit perfectly into the active site of an enzyme, acting as a potent inhibitor, while the other tautomer may be inactive. Therefore, understanding and controlling the keto-enol equilibrium is a critical aspect of rational drug design. In some cases, medicinal chemists aim to "lock" a molecule in its more active tautomeric form through chemical modification to enhance its efficacy and reduce off-target effects.

The following diagram illustrates the concept of how different tautomers can exhibit different biological activities.

G Tautomerism and Biological Activity cluster_tautomers Drug Tautomers cluster_target Biological Target (e.g., Enzyme Active Site) Keto Keto Tautomer Enol Enol Tautomer Receptor Binding Site Keto->Receptor Strong Binding (High Activity) Enol->Receptor Weak/No Binding (Low/No Activity)

Caption: Differential Biological Activity of Tautomers.

References

Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies of 4-Oxopentyl Formate Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of organic chemistry and drug development, a precise understanding of reaction mechanisms is paramount for optimizing synthetic routes and predicting molecular behavior. Isotopic labeling stands out as a powerful technique to trace the journey of individual atoms through a chemical transformation, offering unambiguous insights into reaction pathways.[1][2][3] This guide provides a comparative analysis of acid-catalyzed and base-catalyzed hydrolysis of 4-oxopentyl formate, a model keto-ester, utilizing oxygen-18 (¹⁸O) isotopic labeling to elucidate the underlying mechanisms. While specific experimental data for this compound is not available in published literature, this guide presents a detailed, hypothetical study based on well-established principles of ester hydrolysis to serve as a practical blueprint for researchers.

Comparative Analysis of Hydrolysis Mechanisms

The hydrolysis of an ester involves the cleavage of the ester linkage to yield a carboxylic acid and an alcohol. Two primary pathways are possible: cleavage of the acyl-oxygen bond (C-O) or the alkyl-oxygen bond (O-R). Isotopic labeling of the solvent (water) with ¹⁸O provides a definitive method to distinguish between these two routes. If the ¹⁸O label is incorporated into the resulting carboxylic acid, it indicates acyl-oxygen cleavage. Conversely, its incorporation into the alcohol product would signify alkyl-oxygen cleavage.

Below is a summary of hypothetical quantitative data from an isotopic labeling study comparing the acid- and base-catalyzed hydrolysis of this compound in ¹⁸O-labeled water.

Table 1: Comparative Data for the Hydrolysis of this compound

ParameterAcid-Catalyzed Hydrolysis (HCl)Base-Catalyzed Hydrolysis (NaOH)
Reaction Conditions 0.1 M HCl in 95% H₂¹⁸O, 50°C0.1 M NaOH in 95% H₂¹⁸O, 25°C
Relative Reaction Rate 1.0150
Product Yield (Formic Acid) >95%>99%
Product Yield (4-Oxopentan-2-ol) >95%>99%
¹⁸O Incorporation in Formic Acid >95%>95%
¹⁸O Incorporation in 4-Oxopentan-2-ol <1%<1%

The data clearly indicates that for both acid- and base-catalyzed hydrolysis, the ¹⁸O label is exclusively found in the formic acid product. This result strongly supports a mechanism involving nucleophilic attack at the acyl carbon followed by cleavage of the acyl-oxygen bond in both cases.[4][5]

Detailed Experimental Protocols

A robust experimental design is critical for the successful application of isotopic labeling. The following protocols outline the methodology for the hypothetical study.

Synthesis of ¹⁸O-Labeled this compound (Control)

For control experiments and analytical standard generation, this compound labeled at the carbonyl oxygen can be synthesized.

  • Oxidation: Oxidize commercially available 4-oxopentan-2-ol using a mild oxidant like PCC in dichloromethane.

  • Esterification: React the resulting ketone with H¹⁸COOH (¹⁸O-labeled formic acid) under standard Fischer esterification conditions (e.g., using a catalytic amount of sulfuric acid) to yield ¹⁸O-labeled this compound.

  • Purification: Purify the final product using column chromatography on silica gel.

Hydrolysis of this compound in H₂¹⁸O

This experiment is designed to trace the origin of the oxygen atom in the products.

  • Preparation of Reaction Mixtures:

    • Acid-Catalyzed: Dissolve 100 mg of this compound in 10 mL of a solution of 0.1 M HCl in 95% ¹⁸O-enriched water.

    • Base-Catalyzed: Dissolve 100 mg of this compound in 10 mL of a solution of 0.1 M NaOH in 95% ¹⁸O-enriched water.

  • Reaction Execution:

    • Stir the acid-catalyzed reaction mixture at 50°C and the base-catalyzed mixture at 25°C.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS).

  • Workup and Product Isolation:

    • Once the reaction is complete, neutralize the solutions (the acidic solution with NaHCO₃ and the basic solution with HCl).

    • Extract the organic products with diethyl ether.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully evaporate the solvent.

  • Product Analysis:

    • Analyze the resulting formic acid and 4-oxopentan-2-ol using high-resolution mass spectrometry to determine the precise mass and confirm the incorporation of ¹⁸O.

    • Further analysis by ¹³C NMR spectroscopy can also be used to observe shifts in the carbonyl carbon signal upon ¹⁸O incorporation.

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating complex experimental workflows and reaction pathways.

Experimental_Workflow Experimental Workflow for Isotopic Labeling Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant This compound Mix_A Mix Reactants: Acid-Catalyzed (50°C) Reactant->Mix_A Mix_B Mix Reactants: Base-Catalyzed (25°C) Reactant->Mix_B Solvent H₂¹⁸O (95% enriched) Solvent->Mix_A Solvent->Mix_B Catalyst_A HCl (Acid Catalyst) Catalyst_A->Mix_A Catalyst_B NaOH (Base Catalyst) Catalyst_B->Mix_B Workup Neutralization & Product Extraction Mix_A->Workup Mix_B->Workup Analysis GC-MS & NMR Analysis Workup->Analysis Data Determine ¹⁸O Incorporation Analysis->Data Reaction_Mechanisms Hydrolysis Mechanisms of this compound with H₂¹⁸O cluster_acid Acid-Catalyzed Mechanism (Acyl-Oxygen Cleavage) cluster_base Base-Catalyzed Mechanism (Saponification) A1 Protonation of Carbonyl A2 Nucleophilic Attack by H₂¹⁸O A1->A2 Step 1 A3 Proton Transfer A2->A3 Step 2 A4 Elimination of Alcohol A3->A4 Step 3 A5 Deprotonation A4->A5 Step 4 A_Prod Products: ¹⁸O-Formic Acid + Alcohol A5->A_Prod B1 Nucleophilic Attack by ¹⁸OH⁻ B2 Tetrahedral Intermediate B1->B2 Step 1 B3 Elimination of Alkoxide B2->B3 Step 2 B4 Deprotonation of Acid B3->B4 Step 3 B_Prod Products: ¹⁸O-Formate + Alcohol B4->B_Prod

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Oxopentyl Formate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of 4-oxopentyl formate, a flammable organic ester. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of flammable organic liquids and esters. It is imperative to consult your institution's environmental health and safety (EHS) guidelines and any available specific SDS for the most accurate and compliant disposal protocol.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this volatile and flammable compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Quantitative Data for Hazard Assessment
PropertyValue (for Levulinic Acid)Source
CAS Number123-76-2[1][2][3][4][5]
Molecular FormulaC₅H₈O₃[1][2][4]
Boiling Point245 to 246 °C[2]
Melting Point33 to 35 °C[2]

Note: This data is for levulinic acid and should be used as a general reference for hazard assessment in the absence of specific data for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or disposed of with regular trash.[6][7]

1. Waste Collection and Segregation:

  • Container: Use a designated, properly labeled hazardous waste container for flammable organic liquids. The container should be made of a material compatible with organic esters and be in good condition with a secure, tight-fitting lid.[6][8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound." If mixed with other solvents, list all components and their approximate percentages.[6]

  • Segregation: Do not mix this compound with incompatible waste streams such as strong acids, bases, or oxidizers.[9][10] Keep halogenated and non-halogenated organic waste in separate containers.[7][11]

2. Storage of Waste:

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, or open flames.[12][13] Flammable liquid storage cabinets are the preferred storage location.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

3. Waste Disposal Request:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

4. Spill and Emergency Procedures:

  • Small Spills: For small spills (<50 mL), absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[14] Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal. Ventilate the area well.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team and EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled Flammable Organic Waste Container fume_hood->waste_container transfer Carefully Transfer Waste to Container waste_container->transfer seal_container Securely Seal the Container transfer->seal_container storage_location Store in Designated Flammable Waste Storage Area seal_container->storage_location secondary_containment Use Secondary Containment storage_location->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs Container Full documentation Complete Waste Disposal Forms contact_ehs->documentation end End: Waste Properly Disposed documentation->end

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 4-Oxopentyl formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 4-Oxopentyl formate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Scenario Required PPE Specifications
Routine Handling & Preparation Eye Protection, Hand Protection, Lab CoatChemical safety goggles or a face shield.[1] Nitrile or neoprene gloves.[1] Standard laboratory coat.
Spill Cleanup Enhanced Eye Protection, Double Gloves, Chemical Resistant Apron or Coveralls, Respiratory ProtectionChemical safety goggles and a face shield.[2] Double-layered nitrile or neoprene gloves.[2] Chemical-resistant apron or coveralls made of materials like Tyvek®.[3] An air-purifying respirator with an organic vapor cartridge.
Emergency Situation (e.g., large spill, fire) Full Chemical Suit, Self-Contained Breathing Apparatus (SCBA)A totally encapsulating, chemical-resistant suit.[2] Positive-pressure, self-contained breathing apparatus.[2]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.[1]

  • Prevent inhalation of vapors.[1]

  • Use non-sparking tools and equipment to prevent ignition, as the flammability of this compound may be a concern.

  • Ground and bond containers when transferring the material to prevent static discharge.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Store separately from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Material Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste through an approved waste disposal company. Do not pour down the drain.
Contaminated Labware (e.g., glassware, pipette tips) 1. Rinse with a suitable solvent (e.g., ethanol or acetone) in a designated waste container. 2. Collect the rinse solvent as hazardous waste. 3. Dispose of the rinsed labware in the appropriate solid waste stream.
Contaminated PPE (e.g., gloves, apron) 1. Carefully remove to avoid cross-contamination. 2. Place in a sealed, labeled bag. 3. Dispose of as hazardous chemical waste.
Spill Debris 1. Absorb the spill with an inert material (e.g., vermiculite, sand). 2. Collect the absorbed material in a sealed, labeled container. 3. Dispose of as hazardous chemical waste.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE for spill cleanup.

  • Contain the spill using absorbent materials.

  • Collect the absorbed material and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site once the material is removed.

Fire:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]

  • Do not use a water jet, as it may spread the fire.

  • If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks B Select & Don PPE A->B C Work in Fume Hood B->C Proceed to Handling D Use Grounded Equipment C->D E Store Properly D->E Procedure Complete F Decontaminate Work Area E->F G Segregate Waste F->G H Label Hazardous Waste G->H Ready for Disposal I Arrange for Professional Disposal H->I

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.